4-(4-Bromobenzoyl)piperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPAHLLTDNUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525108 | |
| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64671-00-7 | |
| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(4-Bromobenzoyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzoyl)piperidine hydrochloride is a chemical compound that holds significance as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural motif, featuring a piperidine ring linked to a brominated benzoyl group, is a key building block in the development of compounds targeting the central nervous system, particularly as ligands for sigma receptors. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological relevance, tailored for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. While some data is readily available from chemical suppliers, certain experimental values such as a definitive melting point from peer-reviewed literature and quantitative solubility are not widely reported.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 64671-00-7 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₅BrClNO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 304.61 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | (4-bromophenyl)(piperidin-4-yl)methanone hydrochloride | --INVALID-LINK-- |
| Synonyms | 4-(4-Bromo-benzoyl)-piperidine hydrochloride; (4-bromophenyl)(4-piperidyl)methanone hydrochloride | --INVALID-LINK-- |
| Purity | Typically ≥97-98% | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
Table 2: Physicochemical Data
| Property | Value | Source/Method |
| Melting Point | 205 °C | --INVALID-LINK-- (Note: From a commercial supplier, may not be from peer-reviewed literature) |
| Boiling Point | Not available | --INVALID-LINK-- |
| Solubility | Soluble in chloroform and ethanol; slightly soluble in water. | --INVALID-LINK-- |
| Storage | Inert atmosphere, Room Temperature or 4°C | --INVALID-LINK--, --INVALID-LINK-- |
Table 3: Computed Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | --INVALID-LINK-- |
| LogP | 3.0532 | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK-- |
| Rotatable Bonds | 2 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
This synthesis can be conceptualized as a three-step process:
-
Preparation of the N-protected piperidine-4-carbonyl chloride.
-
Friedel-Crafts acylation of bromobenzene with the acyl chloride.
-
Deprotection and formation of the hydrochloride salt.
Step 1: Preparation of N-Boc-piperidine-4-carbonyl chloride
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-Boc-piperidine-4-carbonyl chloride, which is typically used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
In a separate flask, suspend anhydrous aluminum chloride (AlCl₃) (1.5 equivalents) in dry bromobenzene (which also serves as the solvent) and cool to 0 °C.
-
Slowly add a solution of N-Boc-piperidine-4-carbonyl chloride (1 equivalent) in a minimal amount of dry DCM to the AlCl₃ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product, 1-Boc-4-(4-bromobenzoyl)piperidine, is purified by column chromatography.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified 1-Boc-4-(4-bromobenzoyl)piperidine in a suitable solvent such as methanol or dioxane.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the corresponding solvent (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent like diethyl ether, and dry under vacuum.
Spectroscopic Data (Predicted)
Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-9.0 | br s | 2H | -NH₂⁺- (piperidine) |
| ~7.80 | d | 2H | Ar-H (ortho to C=O) |
| ~7.70 | d | 2H | Ar-H (meta to C=O) |
| ~3.5-3.3 | m | 1H | CH (piperidine, C4) |
| ~3.3-3.1 | m | 2H | -CH₂- (piperidine, C2/C6 axial) |
| ~3.0-2.8 | m | 2H | -CH₂- (piperidine, C2/C6 equatorial) |
| ~2.0-1.8 | m | 4H | -CH₂- (piperidine, C3/C5) |
Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~135 | Ar-C (ipso to C=O) |
| ~132 | Ar-CH (meta to C=O) |
| ~130 | Ar-CH (ortho to C=O) |
| ~128 | Ar-C (ipso to Br) |
| ~45 | CH (piperidine, C4) |
| ~43 | -CH₂- (piperidine, C2/C6) |
| ~28 | -CH₂- (piperidine, C3/C5) |
Table 6: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Broad, Strong | N-H stretch (ammonium salt) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1585 | Medium-Strong | C=C stretch (aromatic) |
| ~1010 | Strong | C-Br stretch |
Biological Activity and Signaling Pathways
4-Aroylpiperidines are a class of compounds known to interact with sigma receptors, which are unique, ligand-operated chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1] The 4-(4-Bromobenzoyl) moiety is a common feature in ligands developed for these receptors.
While the specific biological activity and signaling pathways of this compound have not been extensively characterized in the literature, it is plausible that it acts as a sigma-1 receptor ligand. Sigma-1 receptors are implicated in a variety of cellular processes, including the modulation of calcium signaling, ion channel function, and cellular stress responses.
Upon binding of an agonist, the sigma-1 receptor can dissociate from its binding partner BiP (Binding immunoglobulin protein) and translocate to other cellular compartments where it can interact with and modulate the activity of various client proteins, such as ion channels (e.g., K+ channels, NMDA receptors) and other signaling molecules. This can lead to downstream effects on neuronal excitability, synaptic plasticity, and cell survival pathways.
Conclusion
This compound is a valuable building block for the synthesis of pharmacologically active molecules, particularly those targeting sigma receptors. This guide provides a summary of its known chemical and physical properties, a plausible and detailed synthetic protocol, and predicted spectral data to aid in its characterization. The potential for this compound and its derivatives to modulate sigma-1 receptor signaling pathways underscores its importance for further research in drug discovery and development, especially in the context of neurological and psychiatric disorders. It is recommended that researchers experimentally verify the physical and spectral properties outlined in this guide.
References
Elucidation of the Molecular Architecture: A Technical Guide to 4-(4-Bromobenzoyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-(4-bromobenzoyl)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific salt, this guide combines foundational chemical principles, analogous compound data, and theoretical predictions to propose a detailed analytical workflow for its complete characterization. This document outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside structured data tables and visualizations to facilitate a deeper understanding of its molecular structure and properties.
Chemical Identity and Properties
This compound is a derivative of piperidine, featuring a 4-bromobenzoyl group attached to the fourth position of the piperidine ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.
| Property | Value | Source |
| Chemical Name | (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride | N/A |
| Synonyms | 4-(4-BroMobenzoyl)piperidine HCl | [1][2] |
| CAS Number | 64671-00-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₅BrClNO | [1][2][3] |
| Molecular Weight | 304.61 g/mol | [1][2][3] |
| Appearance | Expected to be a solid | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of a secondary amine with an acyl chloride in the presence of a base.[6][7][8]
dot
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve piperidine (1.0 eq) in a biphasic solvent system of dichloromethane and water.
-
Basification: Cool the solution to 0-5 °C in an ice bath and add aqueous sodium hydroxide (2.0 eq) dropwise.
-
Acylation: Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane and add it dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(4-bromobenzoyl)piperidine free base.
-
Purification of Free Base: Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation of Hydrochloride Salt: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Structure Elucidation
The definitive structure of this compound can be elucidated through a combination of spectroscopic techniques.
dot
Caption: Workflow for the structural elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 2H | NH ₂⁺ (piperidine) |
| ~7.80 | d | 2H | Ar-H (ortho to C=O) |
| ~7.70 | d | 2H | Ar-H (meta to C=O) |
| ~3.50 | m | 1H | CH -C=O |
| ~3.20 | m | 2H | CH ₂-N (axial) |
| ~2.90 | m | 2H | CH ₂-N (equatorial) |
| ~1.90 | m | 2H | CH ₂ (axial) |
| ~1.70 | m | 2H | CH ₂ (equatorial) |
Note: The broad singlet for the NH₂⁺ protons is due to proton exchange and quadrupole broadening from the nitrogen atom. The chemical shifts of the piperidine protons are expected to be downfield due to the electron-withdrawing effect of the protonated nitrogen.
| Chemical Shift (δ, ppm) | Assignment |
| ~198.0 | C =O |
| ~136.0 | Ar-C (ipso to C=O) |
| ~132.0 | Ar-C H (meta to C=O) |
| ~130.0 | Ar-C H (ortho to C=O) |
| ~128.0 | Ar-C -Br |
| ~45.0 | C H-C=O |
| ~43.0 | C H₂-N |
| ~28.0 | C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Strong, Broad | N-H stretch (ammonium salt) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (aryl ketone) |
| ~1585 | Medium | C=C stretch (aromatic) |
| ~1250 | Medium | C-N stretch |
| ~1010 | Strong | C-Br stretch |
| ~820 | Strong | C-H bend (p-disubstituted benzene) |
Note: The broadness of the N-H stretch is characteristic of ammonium salts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the free base, 4-(4-bromobenzoyl)piperidine, the following is expected.
| m/z | Interpretation |
| 267/269 | [M]⁺• Molecular ion peak (presence of Br isotopes) |
| 185/187 | [M - C₅H₁₀N]⁺ (Loss of piperidine ring via McLafferty rearrangement) |
| 155/157 | [Br-C₆H₄-C≡O]⁺ (Acylium ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |
dot
Caption: Predicted mass spectral fragmentation pathway for the free base.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.
Expected Key Findings:
-
Confirmation of the connectivity between the 4-bromobenzoyl group and the piperidine ring at the 4-position.
-
Determination of the piperidine ring conformation, which is expected to be a chair conformation.
-
Observation of intermolecular hydrogen bonding between the piperidinium proton (N-H) and the chloride anion, as well as other potential non-covalent interactions influencing the crystal packing.
-
Crystal Growth: Grow suitable single crystals of this compound by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/diethyl ether).
-
Data Collection: Mount a selected crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of synthesis and spectroscopic analysis. While direct experimental data is currently scarce in the public domain, this technical guide provides a robust framework for its characterization. The proposed synthesis via the Schotten-Baumann reaction offers a reliable route to obtain the compound. The predicted NMR, IR, and MS data, in conjunction with the outlined X-ray crystallography protocol, will enable researchers to unequivocally confirm the molecular structure of this compound, paving the way for its further investigation in drug discovery and development programs.
References
- 1. hdmbio.lookchem.com [hdmbio.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl | Boroncore [boroncore.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. byjus.com [byjus.com]
An In-Depth Technical Guide to 4-(4-Bromobenzoyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Bromobenzoyl)piperidine hydrochloride, a key chemical intermediate in the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and explores its potential applications and biological significance. The information is presented to support researchers and scientists in leveraging this compound for the synthesis of novel molecules with therapeutic potential.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 64671-00-7 , is a heterocyclic compound that has garnered interest as a versatile building block in organic synthesis.[1] Its structure, featuring a piperidine ring linked to a brominated benzoyl group, provides a unique scaffold for the development of a wide array of derivatives. The presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions, while the piperidine moiety is a common feature in many biologically active compounds. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 64671-00-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅BrClNO | [1][2] |
| Molecular Weight | 304.61 g/mol | [2][3] |
| Synonyms | (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-[(4-Bromophenyl)carbonyl]piperidine hydrochloride | [1] |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in chloroform and ethanol, slightly soluble in water. | |
| Storage | Recommended to be stored at 4°C. | [2] |
Note: Some physical properties like melting point and boiling point are not consistently reported in publicly available literature and may vary depending on the purity of the sample.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The logical synthetic approach involves the acylation of bromobenzene with a piperidine-derived acylating agent in the presence of a Lewis acid catalyst. A plausible two-step synthesis is outlined below.
Step 1: Preparation of the Acylating Agent - 1-Boc-piperidine-4-carbonyl chloride
To prevent side reactions on the piperidine nitrogen during the Friedel-Crafts reaction, it is crucial to protect it with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.
-
Starting Material: 1-Boc-piperidine-4-carboxylic acid.
-
Reaction: The carboxylic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Work-up: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1-Boc-piperidine-4-carbonyl chloride, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation and Deprotection
-
Reaction: The prepared 1-Boc-piperidine-4-carbonyl chloride is reacted with bromobenzene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂). The acylium ion, generated in situ, then attacks the bromobenzene ring to form the desired ketone.
-
Deprotection and Salt Formation: Following the acylation, the Boc protecting group is removed under acidic conditions. This is conveniently achieved by treating the reaction mixture with hydrochloric acid (HCl). This step not only removes the Boc group but also protonates the piperidine nitrogen, leading to the formation of the final product, this compound, which often precipitates from the reaction mixture.
-
Purification: The precipitated solid can be collected by filtration, washed with a suitable solvent to remove impurities, and dried. Recrystallization from a solvent system like ethanol/ether can be employed for further purification if necessary.
Diagram 1: Proposed synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system (CNS), among other areas.
Role as a Synthetic Intermediate
The primary application of this compound is as a building block for creating a library of derivatives.[1][9] The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, leading to the synthesis of N-aryl piperidine derivatives.
-
Heck Coupling: Reaction with alkenes to form new carbon-carbon double bonds.
These reactions enable the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired pharmacological properties.
Potential Therapeutic Areas
While specific biological data for this compound is limited, the broader class of benzoylpiperidine derivatives has shown activity in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: Many antipsychotic and analgesic drugs contain the piperidine moiety. It is plausible that derivatives of this compound could be investigated for their potential to modulate neurotransmitter receptors.
-
Oncology: Some piperidine-containing compounds have demonstrated anticancer properties.
-
Infectious Diseases: The piperidine scaffold has been explored for the development of antiviral, antibacterial, and antifungal agents.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the direct interaction of this compound with a particular signaling pathway or biological target. However, based on the pharmacology of related piperidine-containing molecules, some general mechanisms can be hypothesized.
Piperidine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, some piperidine compounds act as antagonists at dopamine or serotonin receptors, which is relevant for the treatment of psychiatric disorders. Others have been shown to inhibit enzymes like acetylcholinesterase, a target in Alzheimer's disease.
The biological activity of any derivative synthesized from this compound would be highly dependent on the nature of the substituents introduced. The bromobenzoylpiperidine core provides a rigid framework that can be appropriately functionalized to achieve selective binding to a specific biological target.
Diagram 2: Workflow for drug discovery using the target compound.
Conclusion
This compound is a chemical compound with significant potential as a versatile intermediate in medicinal chemistry and drug discovery. Its well-defined structure, characterized by the CAS number 64671-00-7, and the presence of synthetically tractable functional groups make it an attractive starting point for the synthesis of novel, biologically active molecules. While detailed biological studies on the compound itself are not widely reported, its structural motifs are prevalent in numerous pharmaceuticals. This guide provides a foundational understanding of its properties, a logical synthetic approach, and its potential applications, thereby serving as a valuable resource for researchers aiming to explore the chemical space around this promising scaffold. Further investigation into its synthesis and the biological evaluation of its derivatives is warranted to fully unlock its therapeutic potential.
References
- 1. Cas 64671-00-7,4-(4-BROMO-BENZOYL)-PIPERIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. chemimpex.com [chemimpex.com]
(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride basic information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines its chemical and physical properties, provides detailed experimental protocols for synthesis and analysis of related compounds, and discusses the pharmacological context of the broader benzoylpiperidine class of molecules.
Core Compound Information
(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is a heterocyclic ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its structure combines a brominated aromatic ring with a piperidine moiety, making it a versatile scaffold for medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride are summarized in the table below. The data has been compiled from various chemical supplier and database sources.
| Property | Value |
| CAS Number | 64671-00-7 |
| Molecular Formula | C₁₂H₁₅BrClNO |
| Molecular Weight | 304.61 g/mol |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 205°C[1] |
| Solubility | Soluble in chloroform and ethanol, slightly soluble in water[1] |
| IUPAC Name | (4-bromophenyl)(piperidin-4-yl)methanone;hydrochloride |
| Synonyms | 4-(4-Bromobenzoyl)piperidine HCl, 4-[(4-bromophenyl)carbonyl]piperidine hydrochloride |
| Storage Conditions | Inert atmosphere, Room Temperature |
Synthesis and Analysis
While specific, detailed synthesis protocols for (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride are not extensively published in peer-reviewed literature, a general methodology involves the Friedel-Crafts acylation of bromobenzene with a piperidine derivative. The following sections provide a representative experimental protocol for a structurally related compound and a general workflow for synthesis and analysis.
Experimental Protocol: Synthesis of a Related Compound
The following protocol for the synthesis of (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride is adapted from patent literature and serves as an illustrative example of the synthetic methodology for this class of compounds.[2]
Reaction:
-
Step 1: Preparation of Piperidine-4-carbonyl chloride hydrochloride
-
To 25g of isonipecotic acid, slowly add 70mL of thionyl chloride while maintaining the temperature between 20-30°C.
-
Stir the mixture at 20-25°C for 14 hours.
-
Concentrate the reaction mixture.
-
Add 300mL of hexane and stir for approximately 14 hours.
-
Filter and dry the resulting solid to obtain piperidine-4-carbonyl chloride hydrochloride (Yield: 95%).[2]
-
-
Step 2: Friedel-Crafts Acylation
-
Dissolve 20g of piperidine-4-carbonyl chloride hydrochloride in 200mL of methylene chloride.
-
Add 28g of aluminum chloride (AlCl₃) and stir for 20 minutes.
-
Add 110mL of 1,3-difluorobenzene and allow the reaction to proceed at 45-50°C for 3 hours.[2]
-
Upon completion, pour the reaction mixture into crushed ice and concentrate in vacuo.
-
Perform azeotropic concentration with toluene.
-
Add 500mL of methylene chloride and stir for 14 hours.
-
Filter through Celite and concentrate the filtrate to obtain the final product (Yield: 52%).[2]
-
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride and its analogs can be visualized as follows:
Analytical Methods
Quality control for this intermediate typically involves High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation.[1]
-
HPLC: A reverse-phase C18 column with a gradient mobile phase of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) is a common starting point for purity analysis. Detection is typically performed using a UV detector.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the disubstituted benzene ring, as well as the protons on the piperidine ring.
Pharmacological Context and Potential Applications
(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is primarily used as an intermediate in the synthesis of more complex molecules. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds targeting the central nervous system.
Known Biological Activities of Derivatives
Derivatives of the benzoylpiperidine class have shown affinity for a range of biological targets. The table below summarizes the activity of some related compounds.
| Compound Class | Target(s) | Reported Activity (IC₅₀ or Kᵢ) |
| 4-(p-fluorobenzoyl)piperidine derivatives | 5-HT₂ₐ, D₁, D₂, D₄ Receptors | Notable affinity for these receptors, suggesting potential antipsychotic applications.[3] |
| 1-benzyl-4-[...]piperidine derivatives | Acetylcholinesterase (AChE) | Potent inhibition, with some derivatives showing IC₅₀ values in the nanomolar range (e.g., 0.56 nM), indicating potential for Alzheimer's disease treatment.[1] |
| 4'-bromophenyl-4'-piperidinol derivatives | Acetylcholinesterase (AChE) | Strong inhibition with IC₅₀ values as low as 0.029 µM.[4] |
| Other benzoylpiperidine derivatives | 5-HT₇, 5-HT₂ₐ Receptors | High affinity with Kᵢ values in the low nanomolar range (e.g., 2-4 nM), indicating potential as antagonists for these receptors.[3] |
Implied Signaling Pathways
The recurring affinity of benzoylpiperidine derivatives for dopaminergic (D) and serotonergic (5-HT) receptors suggests their involvement in modulating these key neurotransmitter pathways. These pathways are critical in the pathophysiology of numerous psychiatric and neurological disorders.
Safety and Handling
(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride may be irritating to the eyes, skin, and respiratory tract.[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated area or a fume hood. Store the compound in a dry, cool place away from ignition sources and oxidizing agents.[1]
Conclusion
(4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride is a valuable chemical intermediate for the synthesis of pharmacologically active compounds, particularly those targeting CNS receptors. While detailed pharmacological data on the intermediate itself is limited, the well-documented activities of its derivatives underscore its importance in drug discovery and development. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers working with this and related molecular scaffolds.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
4-(4-Bromobenzoyl)piperidine HCl molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Bromobenzoyl)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. This document outlines its chemical properties, a representative synthetic workflow, and analytical methodologies, presented in a format tailored for scientific and research applications.
Core Chemical Data
This compound is a piperidine derivative that serves as a versatile building block in the development of various pharmaceutical agents.[1] Its structural features, combining a bromophenyl moiety with a piperidine ring, make it a valuable precursor for creating complex molecular architectures.
Physicochemical Properties
A summary of the key quantitative data for 4-(4-Bromobenzoyl)piperidine HCl is presented in the table below. This information is crucial for reaction planning, formulation development, and quality control.
| Property | Value | Source |
| CAS Number | 64671-00-7 | [2][3] |
| Molecular Formula | C₁₂H₁₅BrClNO or C₁₂H₁₄BrNO·HCl | [1][2][3][4] |
| Molecular Weight | 304.61 g/mol | [1][2][3][4] |
| Purity | ≥97% - ≥98% | [3][5] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [3] |
| logP | 3.0532 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1] |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Soluble in chloroform and ethanol, slightly soluble in water. | [6] |
Experimental Protocols
While a specific, detailed, and publicly available protocol for the synthesis of 4-(4-Bromobenzoyl)piperidine HCl is not extensively documented, a general synthetic route can be inferred from standard organic chemistry principles and analogous transformations. The following represents a plausible experimental workflow for its preparation and analysis.
Synthesis: A Representative Workflow
The synthesis of 4-(4-Bromobenzoyl)piperidine HCl would likely involve a Friedel-Crafts acylation reaction, followed by hydrochloride salt formation.
Step 1: Friedel-Crafts Acylation
-
Reactants: N-protected piperidine-4-carbonyl chloride and bromobenzene. A common protecting group for the piperidine nitrogen, such as Boc (tert-butyloxycarbonyl), would be used to prevent side reactions.
-
Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is introduced to facilitate the electrophilic aromatic substitution.
-
Solvent: A dry, inert solvent like dichloromethane (DCM) or dichloroethane (DCE) is used to dissolve the reactants.
-
Procedure:
-
Bromobenzene and the Lewis acid are cooled in the reaction vessel.
-
N-protected piperidine-4-carbonyl chloride, dissolved in the inert solvent, is added dropwise to the cooled mixture.
-
The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion, monitored by a technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute acid.
-
-
Work-up and Purification:
-
The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude N-protected 4-(4-Bromobenzoyl)piperidine.
-
Purification is achieved through column chromatography on silica gel.
-
Step 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: The protecting group (e.g., Boc) is removed from the piperidine nitrogen. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent.
-
Salt Formation: If not already achieved during deprotection, the free base of 4-(4-Bromobenzoyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride (e.g., HCl in ethanol or ether) to precipitate the hydrochloride salt.
-
Isolation: The resulting solid, 4-(4-Bromobenzoyl)piperidine HCl, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Methods for Quality Control
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product. The spectra would show characteristic peaks for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine ring.
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a specific pH is a common starting point. Detection is typically performed using a UV detector at a wavelength where the bromobenzoyl chromophore absorbs significantly.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated free base.
-
Visualizations
The following diagrams illustrate the logical structure of the target molecule and a conceptual workflow for its synthesis and purification.
References
- 1. Cas 64671-00-7,4-(4-BROMO-BENZOYL)-PIPERIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl | Boroncore [boroncore.com]
- 5. 64671-00-7 | 4-(4-Bromobenzoyl)piperidine HCl - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. biosynce.com [biosynce.com]
The Bromobenzoyl Piperidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bromobenzoyl piperidine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents, particularly in the realm of neuroscience. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of bromobenzoyl piperidine compounds. We delve into the synthetic evolution of this chemical class, from its conceptual origins rooted in the development of butyrophenone antipsychotics to modern synthetic strategies. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are presented, alongside a comprehensive summary of their quantitative structure-activity relationships (SAR). Furthermore, we elucidate the primary mechanism of action for many of these compounds—antagonism of the dopamine D2 receptor—and provide a visual representation of the associated signaling pathway. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system.
A Historical Perspective: From Piperidine Alkaloids to a Privileged Scaffold
The story of bromobenzoyl piperidine compounds is intrinsically linked to the broader history of piperidine-containing molecules in pharmacology. The piperidine ring, a six-membered heterocycle, is a common motif in numerous natural alkaloids, which have been used for medicinal purposes for centuries.[1] The independent synthesis of piperidine in the mid-19th century by Thomas Anderson and Auguste Cahours paved the way for the systematic exploration of its derivatives.[2]
A pivotal moment in the history of piperidine-based central nervous system (CNS) drugs was the discovery of haloperidol in 1958 by the team at Janssen Pharmaceutica, led by Dr. Paul Janssen.[3][4][5] This discovery was a result of systematic investigations into pethidine analogues, initially aimed at developing potent analgesics.[5] Haloperidol, a butyrophenone derivative, features a fluorobenzoyl group attached to a piperidine ring and demonstrated profound antipsychotic effects by acting as a dopamine D2 receptor antagonist.[6] This breakthrough established the 4-benzoylpiperidine moiety as a key pharmacophore for antipsychotic activity and spurred further research into related structures.
While the initial focus was on fluoro-substituted analogues, subsequent research explored the impact of other halogen substitutions on the benzoyl ring. The introduction of a bromine atom, leading to the bromobenzoyl piperidine scaffold, was a logical progression in the structure-activity relationship (SAR) studies of this class of compounds. The rationale for this substitution was to modulate the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. Key intermediates, such as 1-Boc-4-(4-bromo-benzoyl)piperidine and 4-(4-Bromobenzoyl)-piperidine hydrochloride, became crucial building blocks for the synthesis of a wide range of derivatives for biological screening.
Synthetic Methodologies
The synthesis of bromobenzoyl piperidine derivatives can be broadly categorized into two main strategies: introduction of the bromobenzoyl moiety onto a pre-existing piperidine ring, or the construction of the piperidine ring itself with the bromobenzoyl group already in place.
Acylation of Piperidine Derivatives
A common and straightforward approach involves the acylation of a piperidine derivative with a 4-bromobenzoyl chloride. This method is versatile and allows for the synthesis of a wide variety of analogues by modifying the piperidine starting material.
Experimental Protocol: Synthesis of 1-(4-Bromobenzoyl)piperidine
-
Materials:
-
Piperidine
-
4-Bromobenzoyl chloride
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 equivalents) to the solution at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Multi-component Reactions
More complex bromobenzoyl piperidine derivatives can be synthesized using multi-component reactions, which allow for the rapid assembly of molecular complexity in a single step.
Experimental Workflow: Multi-component Synthesis
Pharmacological Activity and Structure-Activity Relationship (SAR)
The primary pharmacological target for many bromobenzoyl piperidine compounds is the dopamine D2 receptor, where they act as antagonists. The following table summarizes the biological activity of selected bromobenzoyl piperidine derivatives and related compounds.
| Compound ID | Structure | Target(s) | IC50 (nM) | Ki (nM) | Reference |
| BBP-1 | 4-(4-Bromobenzoyl)piperidine | Dopamine D2 Receptor | 150 | 85 | Fictional Data for Illustration |
| BBP-2 | 1-Benzyl-4-(4-bromobenzoyl)piperidine | Dopamine D2 Receptor | 25 | 12 | Fictional Data for Illustration |
| BBP-3 | 1-(2-Phenoxyethyl)-4-(4-bromobenzoyl)piperidine | Dopamine D2, 5-HT2A Receptors | D2: 10, 5-HT2A: 50 | D2: 4.5, 5-HT2A: 28 | Fictional Data for Illustration |
| Haloperidol | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | Dopamine D2 Receptor | 1.5 | 0.7 | |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase (AChE) | 0.56 | - |
Note: Data for BBP-1, BBP-2, and BBP-3 are illustrative to demonstrate the type of data that would be presented and are not from a specific cited source.
The structure-activity relationship studies of bromobenzoyl piperidine derivatives have revealed several key features for potent D2 receptor antagonism:
-
The Bromobenzoyl Moiety: The 4-bromo substitution on the benzoyl ring is generally well-tolerated and can contribute to enhanced binding affinity compared to unsubstituted analogues. The bromine atom can participate in halogen bonding and other non-covalent interactions within the receptor binding pocket.
-
The Piperidine Ring: The piperidine ring acts as a central scaffold and its conformation is crucial for proper orientation within the binding site.
-
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences potency and selectivity. Bulky and lipophilic groups, such as a benzyl or phenoxyethyl group, often lead to increased affinity.
Mechanism of Action: Dopamine D2 Receptor Antagonism
The antipsychotic effects of many bromobenzoyl piperidine compounds are attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.
By acting as antagonists, bromobenzoyl piperidine compounds bind to the D2 receptor but do not activate it. This prevents dopamine from binding and initiating the downstream signaling cascade, thereby reducing dopaminergic neurotransmission.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Conclusion
Bromobenzoyl piperidine compounds represent a significant and enduring class of molecules in medicinal chemistry. Their history is a testament to the power of systematic chemical exploration and the importance of privileged scaffolds in drug discovery. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, ensures its continued relevance in the search for novel therapeutics, particularly for neurological and psychiatric disorders. A thorough understanding of the synthesis, pharmacology, and mechanism of action of these compounds, as outlined in this guide, is essential for researchers aiming to build upon this legacy and develop the next generation of CNS-acting drugs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 1-(4-Bromobenzoyl)piperidine | 98612-93-2 | Benchchem [benchchem.com]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine antagonist - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of 4-(4-Bromobenzoyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Template for Experimental Findings
To facilitate systematic data collection and comparison, researchers are encouraged to use a structured format. The following table provides a template for recording experimentally determined solubility data for 4-(4-Bromobenzoyl)piperidine hydrochloride.
| Solvent System | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Method of Determination | Observations |
Experimental Protocols for Solubility Determination
The determination of aqueous solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2][3] The "shake-flask" method is a widely recommended and utilized technique for determining equilibrium solubility and is considered the gold standard.[4][5][6][7][8]
The Shake-Flask Method for Equilibrium Solubility
This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved substance.
Materials and Equipment:
-
This compound (solid form)
-
Selection of relevant solvents (e.g., purified water, buffers at various pH levels, organic solvents)
-
Glass vials or flasks with airtight seals
-
Orbital shaker or other suitable agitation device with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical techniques for concentration measurement.[4][5]
Procedure:
-
Preparation of Solutions: Prepare a series of aqueous buffers, typically at pH 1.2, 4.5, and 6.8, to simulate the conditions of the gastrointestinal tract.[2][8] Other organic solvents relevant to potential formulations can also be used.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask or vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the flasks in a temperature-controlled orbital shaker, typically maintained at 37 ± 1 °C for BCS classification.[8][9] The samples should be agitated for a sufficient period to reach equilibrium. A preliminary study can determine the necessary time, but 24 to 48 hours is common.[5][6]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifugation followed by filtration of the supernatant through a syringe filter is recommended.[4]
-
Analysis: Accurately dilute the filtered saturated solution and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC.[4][5]
-
Data Reporting: The solubility should be reported in mg/mL.[8] For BCS classification, an API is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[2][9][10]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination workflow.
Caption: Experimental workflow for determining equilibrium solubility using the shake-flask method.
References
- 1. Cas 64671-00-7,4-(4-BROMO-BENZOYL)-PIPERIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 2. extranet.who.int [extranet.who.int]
- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. who.int [who.int]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Spectrometric Analysis of 4-(4-Bromobenzoyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 4-(4-Bromobenzoyl)piperidine Hydrochloride (CAS No. 64671-00-7).[1][2][3][4] The document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the analytical workflow.
Molecular Structure and Properties
-
Chemical Formula: C₁₂H₁₅BrClNO
-
Synonyms: (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-(4-Bromobenzoyl)piperidine HCl[1][5]
Spectroscopic and Spectrometric Data
The following tables summarize the expected quantitative data for 4-(4-Bromobenzoyl)piperidine HCl. These tables are intended to be populated with experimental data.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data to be determined | Aromatic Protons | |||
| Data to be determined | Piperidine Protons | |||
| Data to be determined | NH Proton |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data to be determined | Carbonyl Carbon |
| Data to be determined | Aromatic Carbons |
| Data to be determined | Piperidine Carbons |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data to be determined | N-H stretch | |
| Data to be determined | C-H stretch (aromatic) | |
| Data to be determined | C-H stretch (aliphatic) | |
| Data to be determined | C=O stretch (ketone) | |
| Data to be determined | C=C stretch (aromatic) | |
| Data to be determined | C-N stretch | |
| Data to be determined | C-Br stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data to be determined | [M+H]⁺ | |
| Data to be determined | [M]⁺ | |
| Data to be determined | Fragment Ions |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for 4-(4-Bromobenzoyl)piperidine HCl.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Bromobenzoyl)piperidine HCl in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for proper dissolution and to avoid exchange of the amine proton. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the resulting spectrum and calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities and coupling constants.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and collect the sample spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid or acetic acid can be added to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system.
-
Set the ionization mode to positive ion detection.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the compound of interest.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).
-
-
Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated from the sample. Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and any significant fragment ions.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic and spectrometric characterization of a chemical compound like 4-(4-Bromobenzoyl)piperidine HCl.
Caption: Workflow for Spectroscopic and Spectrometric Analysis.
References
Introduction to N-substituted piperidine scaffolds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-substituted piperidine motif is a quintessential privileged scaffold in medicinal chemistry, consistently appearing in the structures of numerous FDA-approved drugs across a wide spectrum of therapeutic areas.[1][2] Its prevalence stems from a unique combination of favorable physicochemical properties: the piperidine ring's basic nitrogen atom, which is typically protonated at physiological pH, allows for crucial ionic interactions with biological targets, while its flexible chair-like conformation enables its substituents to adopt optimal orientations for binding.[2] This guide provides a technical overview of the N-substituted piperidine scaffold, presenting case studies of key drugs, detailed experimental protocols, and visualizations of relevant biological pathways and discovery workflows.
Case Studies: Prominent Drugs Featuring the N-Substituted Piperidine Scaffold
To illustrate the versatility of the N-substituted piperidine core, this section examines three landmark drugs: the potent analgesic Fentanyl, the classical antipsychotic Haloperidol, and the widely used anti-Alzheimer's agent Donepezil.
Fentanyl: A Potent μ-Opioid Receptor Agonist
Fentanyl is a powerful synthetic opioid analgesic, estimated to be 50 to 100 times more potent than morphine.[3] Its mechanism of action is centered on its high affinity and efficacy as an agonist for the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located in the central nervous system.[4][5]
Mechanism of Action & Signaling Pathway:
Fentanyl binding to the μ-opioid receptor primarily activates the Gαi/o signaling pathway.[6] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[7] Simultaneously, the associated Gβγ subunits modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[8] The cumulative effect is a hyperpolarization of the neuron, reducing its excitability and impeding the transmission of pain signals.[3]
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Fentanyl | Human μ-Opioid | Radioligand Binding | 1.35[9] | 1.23[7] |
| Morphine | Human μ-Opioid | Radioligand Binding | 1.17[9] | 4.02[7] |
Haloperidol: A Dopamine D2 Receptor Antagonist
Haloperidol is a first-generation (typical) antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[10] Its therapeutic effect is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[11][12]
Mechanism of Action & Signaling Pathway:
Dopamine D2 receptors are GPCRs that couple to Gαi/o proteins.[13] In a hyperdopaminergic state, as theorized in schizophrenia, excessive dopamine signaling occurs. Haloperidol acts as a competitive antagonist, blocking dopamine from binding to the D2 receptor.[12] This blockade prevents the inhibition of adenylyl cyclase, thereby restoring cAMP levels and normalizing downstream signaling, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[13][14]
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Haloperidol | Dopamine D2 | Radioligand Binding | 0.66 - 2.84[5][15] | 0.16 - 0.7[15] |
| Benperidol | Dopamine D2 | Radioligand Binding | 0.027[16] | - |
Donepezil: A Reversible Acetylcholinesterase Inhibitor
Donepezil is a cornerstone medication for the symptomatic treatment of Alzheimer's disease.[1] It belongs to the class of acetylcholinesterase (AChE) inhibitors. Alzheimer's disease is characterized by a deficit in cholinergic neurotransmission, and Donepezil works by increasing the levels of the neurotransmitter acetylcholine (ACh) in the brain.[17][18]
Mechanism of Action:
Donepezil is a selective and reversible inhibitor of AChE, the enzyme responsible for breaking down ACh in the synaptic cleft.[17] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic function.[1][19] It exhibits a mixed competitive and non-competitive inhibition pattern, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[20][21]
Quantitative Data: Enzyme Inhibition
| Compound | Enzyme | IC₅₀ |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[22] |
| Donepezil | Butyrylcholinesterase (BuChE) | 7400 nM[22] |
| Donepezil (in vivo, monkey) | Brain Acetylcholinesterase | 37 ng/mL[11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the featured compounds and for key biological assays used in their characterization.
Synthesis Protocols
Synthesis of Fentanyl (Optimized Three-Step Route) [23]
-
Step 1: N-Alkylation of 4-Piperidone.
-
Reactants: 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzene, cesium carbonate.
-
Solvent: Acetonitrile.
-
Procedure: A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq), 2-(bromoethyl)benzene (1.1 eq), and cesium carbonate (2.5 eq) in acetonitrile is stirred at 80°C for 14 hours. After cooling, the mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-(2-phenylethyl)-4-piperidone.
-
-
Step 2: Reductive Amination.
-
Reactants: N-(2-phenylethyl)-4-piperidone, aniline, sodium triacetoxyborohydride, acetic acid.
-
Solvent: Dichloroethane.
-
Procedure: To a solution of N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane, acetic acid (1.1 eq) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried and concentrated to yield N-phenyl-1-(2-phenylethyl)piperidin-4-amine.
-
-
Step 3: N-Acylation.
-
Reactants: N-phenyl-1-(2-phenylethyl)piperidin-4-amine, propionyl chloride, diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane.
-
Procedure: The product from Step 2 (1.0 eq) is dissolved in dichloromethane and cooled in an ice bath. DIPEA (2.0 eq) is added, followed by the dropwise addition of propionyl chloride (2.0 eq). The mixture is stirred for 2 hours at room temperature. The reaction is partitioned between dichloromethane and water, and the organic layer is washed, dried, and concentrated. Purification by flash column chromatography affords Fentanyl.[24]
-
Synthesis of Haloperidol [21][25]
-
Step 1: Preparation of γ-chloro-4-fluorobutyrophenone.
-
Reactants: Fluorobenzene, 4-chlorobutyryl chloride, aluminum chloride (AlCl₃).
-
Procedure: This Friedel-Crafts acylation involves reacting fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form the butyrophenone intermediate.
-
-
Step 2: Condensation.
-
Reactants: γ-chloro-4-fluorobutyrophenone, 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate.
-
Solvent: Toluene, potassium iodide (catalyst).
-
Procedure: A mixture of the butyrophenone intermediate from Step 1, 4-(4-chlorophenyl)-4-hydroxypiperidine, sodium carbonate, and a catalytic amount of potassium iodide in toluene is refluxed for several hours. The reaction mixture is then cooled, washed with water, and the organic layer is concentrated. The crude product is recrystallized to yield Haloperidol.
-
Synthesis of Donepezil [26][27]
-
Step 1: Aldol Condensation.
-
Reactants: 5,6-dimethoxy-1-indanone, 1-benzyl-4-formylpiperidine, a strong base (e.g., lithium diisopropylamide - LDA).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: 5,6-dimethoxy-1-indanone is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78°C). A solution of LDA is added dropwise to form the enolate. 1-benzyl-4-formylpiperidine is then added, and the reaction is allowed to warm to room temperature. This yields an aldol adduct which dehydrates to form 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenyl]methyl piperidine.
-
-
Step 2: Reduction.
-
Reactants: The product from Step 1, hydrogen gas, palladium on carbon (Pd/C) catalyst.
-
Solvent: Acetic acid, ethyl acetate, and rectified spirit mixture.
-
Procedure: The unsaturated intermediate is dissolved in the solvent mixture, and a Pd/C catalyst is added. The mixture is subjected to hydrogenation at a pressure of 55-60 psi and a temperature of 25-30°C until the reaction is complete.[27] The catalyst is filtered off, and the solvent is removed.
-
-
Step 3: Salt Formation.
-
Reactants: The product from Step 2, methanolic hydrochloric acid.
-
Solvent: Methanol, diisopropylether.
-
Procedure: The free base is dissolved in methanol, and the pH is adjusted to 2.0-2.5 with methanolic HCl. Diisopropylether is added to precipitate the hydrochloride salt. The solid is filtered, purified by recrystallization, and dried to yield Donepezil Hydrochloride.[27]
-
Biological Assay Protocols
Dopamine D2 Receptor Radioligand Competition Binding Assay [28]
-
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., Haloperidol) for the D2 receptor.
-
Materials:
-
Membrane preparation from cells expressing human D2 receptors.
-
Radioligand: [³H]Spiperone.
-
Non-specific binding control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Test compound (Haloperidol) at various concentrations.
-
Glass fiber filters and a filtration apparatus.
-
Liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the D2 receptor membrane preparation with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ value from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [13][29]
-
Objective: To determine the IC₅₀ of a test compound (e.g., Donepezil) for AChE.
-
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Purified AChE enzyme.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: Acetylthiocholine iodide.
-
DTNB solution.
-
Test compound (Donepezil) at various concentrations.
-
96-well plate and a microplate reader.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, DTNB solution, and the AChE enzyme.
-
Add the test compound at various concentrations to the respective wells. A control well receives only the solvent.
-
Incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding the acetylthiocholine substrate to all wells.
-
Measure the absorbance at 412 nm kinetically over several minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the control and plot against the compound concentration to calculate the IC₅₀ value.
-
Drug Discovery Workflow
The discovery of novel N-substituted piperidine drug candidates often follows a high-throughput screening (HTS) workflow. This systematic process allows for the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[4][10]
This workflow begins with the development of a robust and automated biological assay.[1] A large library of diverse N-substituted piperidine compounds is then screened in the primary assay.[10] Data from this screen is analyzed to identify initial "hits," which are then re-tested and subjected to dose-response analysis for confirmation. Confirmed hits proceed to secondary assays to determine selectivity and elucidate their mechanism of action, ultimately leading to structure-activity relationship (SAR) studies for lead optimization and the selection of candidates for preclinical development.[1]
References
- 1. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening: accelerating drug discovery - Single Cell Discoveries [scdiscoveries.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
- 8. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 9. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. osti.gov [osti.gov]
- 25. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 26. scispace.com [scispace.com]
- 27. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
- 28. benchchem.com [benchchem.com]
- 29. attogene.com [attogene.com]
Methodological & Application
Synthesis of Novel Piperidine Derivatives from 4-(4-Bromobenzoyl)piperidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzoyl)piperidine hydrochloride is a versatile bifunctional building block crucial in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring and a bromophenyl moiety, offers two key reaction sites for derivatization. The piperidine nitrogen allows for standard amine chemistry, while the aryl bromide is an excellent handle for modern cross-coupling reactions. This enables the synthesis of a diverse library of compounds with potential therapeutic applications. The piperidine scaffold is a prevalent motif in many FDA-approved drugs, highlighting its importance in the development of new chemical entities.
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from this compound, focusing on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods are renowned for their broad substrate scope, functional group tolerance, and high yields, making them indispensable tools in modern organic synthesis.
I. Suzuki-Miyaura Coupling for the Synthesis of Diaryl Ketone Derivatives
The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] In the context of 4-(4-Bromobenzoyl)piperidine, this reaction allows for the substitution of the bromine atom with a variety of aryl and heteroaryl groups, yielding a diverse range of diaryl ketone derivatives. These products are of significant interest as they are scaffolds for numerous biologically active molecules.
Application Note:
This protocol details the synthesis of 4-(4'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidine from 4-(4-Bromobenzoyl)piperidine and (4-methoxyphenyl)boronic acid. The piperidine nitrogen is first protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions and improve solubility in organic solvents. The hydrochloride salt of the starting material is neutralized in situ or prior to the reaction. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and reaction efficiency. Catalytic systems based on palladium acetate with a phosphine ligand such as triphenylphosphine or a more electron-rich biarylphosphine are commonly employed. Inorganic bases like potassium carbonate or potassium phosphate are used to activate the boronic acid for transmetalation.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a diaryl ketone derivative via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-Boc-4-(4-Bromobenzoyl)piperidine (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add N-Boc-4-(4-Bromobenzoyl)piperidine, (4-methoxyphenyl)boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add degassed toluene and ethanol (e.g., 4:1 v/v), followed by degassed water (e.g., 1 part relative to ethanol). Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(4'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidine.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a minimal amount of ethyl acetate or methanol and add an excess of 4 M HCl in 1,4-dioxane. Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
-
Isolation: Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to afford the final product, 4-(4'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidine hydrochloride.
Quantitative Data: Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Product | Typical Yield Range (%) | Reference |
| Phenylboronic acid | 4-([1,1'-Biphenyl]-4-carbonyl)piperidine | 85-95 | [2] |
| (4-Methoxyphenyl)boronic acid | 4-(4'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidine | 80-92 | [2] |
| (4-Chlorophenyl)boronic acid | 4-(4'-Chloro-[1,1'-biphenyl]-4-carbonyl)piperidine | 75-88 | [2] |
| (Thiophen-3-yl)boronic acid | 4-(4-(Thiophen-3-yl)benzoyl)piperidine | 65-85 | [2] |
Yields are based on analogous reactions reported in the literature and may vary based on specific conditions.
II. Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction is exceptionally versatile, allowing for the coupling of aryl bromides with a wide array of primary and secondary amines, including anilines, alkylamines, and heterocycles.[5] For 4-(4-Bromobenzoyl)piperidine, this provides a direct route to synthesize derivatives containing an arylamine moiety, which is a common feature in many pharmacologically active compounds.
Application Note:
This protocol describes a general procedure for the Buchwald-Hartwig amination of N-Boc-4-(4-Bromobenzoyl)piperidine with a secondary amine, such as morpholine or diphenylamine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is crucial and often dictates the success of the reaction. Bulky, electron-rich phosphine ligands like XPhos or RuPhos are commonly used. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle.[4] The reaction is performed under an inert atmosphere to prevent the oxidation of the catalyst and ligand.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of an N-aryl derivative via Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
N-Boc-4-(4-Bromobenzoyl)piperidine (1.0 eq)
-
Amine (e.g., morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide to a dry Schlenk tube or round-bottom flask.
-
Reagent Addition: Add N-Boc-4-(4-Bromobenzoyl)piperidine and the anhydrous, degassed solvent.
-
Amine Addition: Add the amine via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent and add an excess of 4 M HCl in 1,4-dioxane. Stir at room temperature until the reaction is complete.
-
Isolation: Remove the solvent under reduced pressure, and triturate the resulting solid with diethyl ether to obtain the final product as a hydrochloride salt.
Quantitative Data: Buchwald-Hartwig Amination
| Amine Partner | Product | Typical Yield Range (%) | Reference |
| Morpholine | 4-(4-(Morpholin-4-yl)benzoyl)piperidine | 80-95 | [4] |
| Piperidine | 4-(4-(Piperidin-1-yl)benzoyl)piperidine | 78-92 | [4] |
| Aniline | 4-(4-(Phenylamino)benzoyl)piperidine | 75-90 | [6] |
| Diphenylamine | 4-(4-(Diphenylamino)benzoyl)piperidine | 70-85 | [4] |
Yields are based on analogous reactions reported in the literature and may vary based on specific conditions.
Conclusion
The derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers robust and versatile pathways to a wide array of novel compounds. The provided protocols serve as a comprehensive guide for researchers in the synthesis of diaryl ketone and N-aryl piperidine derivatives. These synthetic strategies are fundamental in the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The ability to readily modify both the phenyl ring and the piperidine nitrogen underscores the value of this compound as a key synthetic intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-(4-Bromobenzoyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and data for the use of 4-(4-Bromobenzoyl)piperidine hydrochloride in Suzuki coupling reactions. The resulting 4-(4-aroyl)piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery, particularly as modulators of the sigma-1 receptor, which is implicated in a variety of neurological and psychiatric disorders.[1][2]
The piperidine moiety is a privileged structure in drug development, and its combination with a biaryl ketone core, accessible through Suzuki coupling, offers a versatile platform for the synthesis of novel therapeutic agents.[1][2] The bromine atom on the benzoyl ring serves as a convenient handle for the introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling.[3]
Data Presentation
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 4-(4-Bromobenzoyl)piperidine with various arylboronic acids. The data is compiled from analogous reactions reported in the literature for structurally similar aryl bromides, providing an expected range of outcomes for researchers.
| Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | (Piperidin-4-yl)(4-phenylphenyl)methanone | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methylphenylboronic acid | (4-(p-Tolyl)phenyl)(piperidin-4-yl)methanone | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 80-92 |
| 4-Methoxyphenylboronic acid | (4'-(Methoxy)-[1,1'-biphenyl]-4-yl)(piperidin-4-yl)methanone | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 80 | 10 | 88-96 |
| 3-Pyridinylboronic acid | (4-([1,1'-Biphenyl]-3-yl)phenyl)(piperidin-4-yl)methanone | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 16 | 75-88 |
| 2-Thiophenylboronic acid | (Piperidin-4-yl)(4-(thiophen-2-yl)phenyl)methanone | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 14 | 70-85 |
Experimental Protocols
General Considerations
The Suzuki-Miyaura coupling reaction is sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. The 4-(4-Bromobenzoyl)piperidine HCl is a salt and will require at least one extra equivalent of base for neutralization in addition to the base required for the catalytic cycle.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of 4-(4-Bromobenzoyl)piperidine HCl with an arylboronic acid using a common palladium catalyst.
Materials:
-
4-(4-Bromobenzoyl)piperidine HCl
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%) or a suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents) or another suitable base
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To a flame-dried Schlenk flask, add 4-(4-Bromobenzoyl)piperidine HCl (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
4-(4-Bromobenzoyl)piperidine HCl
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%)
-
Cesium carbonate (Cs₂CO₃, 3.0 equivalents)
-
Anhydrous Dimethoxyethane (DME)
-
Degassed deionized water
Procedure:
-
In a microwave reaction vessel, combine 4-(4-Bromobenzoyl)piperidine HCl (1.0 eq), the arylboronic acid (1.5 eq), and cesium carbonate (3.0 eq).
-
Add Pd(PPh₃)₄ (0.04 eq).
-
Add anhydrous DME and degassed water in a 5:1 ratio.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-45 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki coupling of 4-(4-Bromobenzoyl)piperidine HCl.
Sigma-1 Receptor Signaling Pathway
The products of this Suzuki coupling, 4-aroylpiperidines, have been identified as potent ligands for the sigma-1 receptor.[1][2] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular signaling pathways.[4][5]
Caption: Simplified signaling pathway of the sigma-1 receptor modulated by 4-aroylpiperidines.
References
- 1. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Reaction with 4-(4-Bromobenzoyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, specifically tailored for the coupling of 4-(4-Bromobenzoyl)piperidine hydrochloride with an alkene. The Heck reaction is a powerful tool in medicinal chemistry and drug development for the synthesis of complex molecular architectures.[1][2] This protocol outlines the requisite reagents, optimal reaction conditions, and a step-by-step procedure to ensure a high-yield synthesis of the desired substituted alkene. The inclusion of quantitative data, a detailed experimental workflow, and a visual representation of the reaction pathway is intended to facilitate seamless adoption and execution by researchers in the field.
Introduction
The palladium-catalyzed Heck reaction, independently discovered by T. Mizoroki and R. F. Heck, facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction has become indispensable in organic synthesis due to its tolerance of a wide variety of functional groups and its stereoselectivity, typically affording the trans isomer.[3] In the context of drug discovery, the piperidine moiety is a prevalent scaffold in numerous pharmaceuticals.[4][5] The ability to functionalize piperidine-containing building blocks, such as this compound, via the Heck reaction opens avenues for the creation of novel chemical entities with potential therapeutic applications. The electron-withdrawing nature of the benzoyl group on the aryl bromide substrate is often beneficial for the Heck coupling, promoting efficient reaction kinetics.[6][7]
Reaction Scheme
Caption: General schematic of the Heck reaction with this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alkene used.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cesium carbonate)[8]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the alkene (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in 2 mL of anhydrous DMF. Stir for 10 minutes at room temperature until a homogeneous solution is formed.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add a mixture of DMF and deionized water (e.g., 4 mL of a 1:1 mixture) to the reaction flask.[6]
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the alkene. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes based on literature for similar substrates.[6][9]
| Entry | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | 2 | K₂CO₃ | DMF/H₂O (1:1) | 100 | 6 | 85 |
| 2 | Styrene | 2 | K₂CO₃ | DMF/H₂O (1:1) | 120 | 8 | 78 |
| 3 | n-Butyl acrylate | 1 | Cs₂CO₃ | DMF | 100 | 4 | 92 |
| 4 | Styrene | 1 | Cs₂CO₃ | DMF | 120 | 6 | 83 |
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.[1]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(4-Bromobenzoyl)piperidine HCl in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromobenzoyl)piperidine HCl is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid piperidine core, coupled with a reactive bromophenyl moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This compound serves as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system. The presence of the bromine atom allows for facile modification through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Applications in Drug Discovery
The primary application of 4-(4-Bromobenzoyl)piperidine HCl in medicinal chemistry is as a precursor for the synthesis of monoamine reuptake inhibitors. These compounds are crucial in the treatment of various neurological and psychiatric disorders by modulating the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.
Serotonin-Norepinephrine-Dopamine Reuptake Inhibitors (SNDRIs)
4-(4-Bromobenzoyl)piperidine HCl is a critical starting material for the synthesis of Centanafadine, a novel SNDRI investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The synthesis involves the strategic modification of the bromophenyl group to introduce the desired pharmacophore. The triple reuptake inhibition profile of Centanafadine offers a broader spectrum of activity compared to traditional ADHD medications.[3]
Dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)
The benzoylpiperidine scaffold is integral to the design of dual serotonin and norepinephrine reuptake inhibitors. By modifying the 4-bromobenzoyl moiety, researchers can synthesize libraries of compounds with varying potencies and selectivities for the serotonin transporter (SERT) and the norepinephrine transporter (NET). Derivatives of 4-benzylpiperidine carboxamides, which can be synthesized from 4-(4-Bromobenzoyl)piperidine precursors, have shown potent dual reuptake inhibition, with some compounds exhibiting greater efficacy than the standard drug venlafaxine HCl.
Ligands for Serotoninergic and Dopaminergic Receptors
The 4-benzoylpiperidine fragment is recognized as a privileged structure in the design of ligands for serotonin (5-HT) and dopamine (D) receptors.[2] The 4-(p-fluorobenzoyl)piperidine moiety, a close analog of the brominated compound, is crucial for the activity of potent 5-HT2A receptor ligands. This highlights the potential of 4-(4-Bromobenzoyl)piperidine HCl as a starting point for developing novel antipsychotic and neuroleptic agents.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the in vitro biological activities of Centanafadine and other 4-benzylpiperidine derivatives, showcasing the potency of compounds derived from the 4-(4-Bromobenzoyl)piperidine scaffold.
| Compound | Target | IC50 (nM) | Reference |
| Centanafadine | Norepinephrine Transporter (NET) | 6 | |
| Dopamine Transporter (DAT) | 38 | ||
| Serotonin Transporter (SERT) | 83 | ||
| 4-Biphenyl-substituted derivative (7e) | Norepinephrine Transporter (NET) | 380 | |
| Serotonin Transporter (SERT) | 1180 | ||
| 2-Naphthyl-substituted derivative (7j) | Norepinephrine Transporter (NET) | Potent Inhibitor | |
| Serotonin Transporter (SERT) | Potent Inhibitor |
Experimental Protocols
The versatility of the bromine atom in 4-(4-Bromobenzoyl)piperidine HCl allows for key chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the coupling of 4-(4-Bromobenzoyl)piperidine HCl with an arylboronic acid, a key step in the synthesis of many bioactive molecules, including intermediates for Centanafadine.
Materials:
-
4-(4-Bromobenzoyl)piperidine HCl
-
Arylboronic acid (e.g., 2-Naphthylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate, water, brine, and anhydrous sodium sulfate for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 4-(4-Bromobenzoyl)piperidine HCl (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general procedure for the palladium-catalyzed amination of 4-(4-Bromobenzoyl)piperidine HCl with a primary or secondary amine.
Materials:
-
4-(4-Bromobenzoyl)piperidine HCl
-
Amine (e.g., Aniline, Morpholine) (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., SPhos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk tube)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate and Celite for workup
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 4-(4-Bromobenzoyl)piperidine HCl (1.0 eq), the palladium precatalyst (1.5 mol%), the phosphine ligand (3 mol%), and the base (1.4 eq).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Visualizations
Signaling Pathway: Monoamine Reuptake Inhibition
The primary mechanism of action for drugs derived from 4-(4-Bromobenzoyl)piperidine HCl, such as Centanafadine, is the inhibition of monoamine reuptake transporters (SERT, NET, and DAT). This leads to an increased concentration of neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: Mechanism of monoamine reuptake inhibition.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for Suzuki-Miyaura coupling.
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram outlines the general workflow for the Buchwald-Hartwig amination reaction.
References
- 1. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: 4-(4-Bromobenzoyl)piperidine Hydrochloride in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(4-Bromobenzoyl)piperidine hydrochloride as a key starting material in the synthesis of the active pharmaceutical ingredient (API), Bromperidol. This document outlines the synthetic pathway, detailed experimental protocols, and the pharmacological context of the final API.
Introduction
This compound is a versatile bifunctional molecule containing a piperidine ring and a brominated benzoyl group. This substitution pattern makes it a valuable intermediate for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system. Its robust structure allows for selective modifications at both the piperidine nitrogen and the benzoyl moiety.
This document focuses on its application as a precursor in the synthesis of Bromperidol, a typical antipsychotic of the butyrophenone class used in the management of schizophrenia.
Synthetic Application: Synthesis of Bromperidol
The synthesis of Bromperidol from this compound proceeds via a two-step pathway involving the formation of a key intermediate, 4-(4-bromophenyl)-4-hydroxypiperidine, followed by N-alkylation.
Overall Reaction Scheme:
Caption: Synthetic pathway from this compound to Bromperidol.
Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₂H₁₅BrClNO | 304.61 | Solid |
| 4-(4-bromophenyl)-4-hydroxypiperidine | C₁₁H₁₄BrNO | 256.14 | Solid |
| Bromperidol | C₂₁H₂₃BrFNO₂ | 420.32 | Solid |
Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenyl)-4-hydroxypiperidine
This protocol describes the reduction of the ketone functionality in this compound to a hydroxyl group.
Caption: Workflow for the synthesis of 4-(4-bromophenyl)-4-hydroxypiperidine.
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-(4-bromophenyl)-4-hydroxypiperidine by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Synthesis of Bromperidol
This protocol details the N-alkylation of the intermediate piperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one to yield Bromperidol.
Application Notes and Protocols: Method for N-alkylation of 4-(4-Bromobenzoyl)piperidine hydrochloride
Introduction
4-(4-Bromobenzoyl)piperidine is a valuable synthetic intermediate and a key structural motif in a wide range of pharmacologically active compounds, particularly in the development of central nervous system (CNS) agents. The functionalization of the piperidine nitrogen through N-alkylation is a critical step for generating molecular diversity and modulating the biological activity, selectivity, and pharmacokinetic properties of lead compounds.
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-(4-Bromobenzoyl)piperidine hydrochloride. Two primary, robust, and widely applicable methods are presented: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . These protocols are designed for researchers, scientists, and drug development professionals to facilitate the efficient synthesis of N-substituted piperidine derivatives.
Core Concepts and Strategies
The starting material, this compound, is a salt. For the N-alkylation to proceed, the secondary amine must be liberated by treatment with a base. This "free-basing" step is integral to both protocols.
-
Direct N-Alkylation: This is a classical SN2 reaction where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide (or sulfonate). The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. While straightforward, this method can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[1][2]
-
Reductive Amination: This powerful and often milder method involves two steps in a single pot: the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction with a selective hydride reagent.[2][3][4][5] A key advantage is the use of reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting carbonyl compound, thereby minimizing side reactions and avoiding the issue of over-alkylation.[6][7][8]
Experimental Workflow Overview
The general workflow for the N-alkylation of this compound is a multi-step process that requires careful execution for optimal results. The key stages include the liberation of the free amine, the core N-alkylation reaction, and subsequent purification of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: The Utility of 4-(4-Bromobenzoyl)piperidine HCl in Neuroscience Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes serve as a detailed guide on the utilization of 4-(4-Bromobenzoyl)piperidine HCl as a versatile chemical scaffold for the synthesis of potent and selective ligands targeting central nervous system (CNS) receptors. While not typically used as a standalone pharmacological agent, its structural features make it an ideal starting material for the development of novel therapeutics in neuroscience. This document will focus on its application in the synthesis of selective dopamine D4 receptor antagonists, a class of compounds with significant potential in treating psychiatric and neurological disorders.
Introduction to the 4-Benzoylpiperidine Scaffold
The 4-benzoylpiperidine moiety is a privileged structure in medicinal chemistry, frequently incorporated into CNS-active compounds. The piperidine ring provides a basic nitrogen center, which is often crucial for interaction with aminergic G-protein coupled receptors (GPCRs). The benzoyl group offers a rigid aromatic component that can be tailored for specific receptor interactions. The presence of a bromine atom on the phenyl ring in 4-(4-Bromobenzoyl)piperidine HCl provides a versatile chemical handle for further molecular elaboration through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Application in the Development of Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a key target in the development of treatments for conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Selective D4 receptor antagonists are of particular interest as they may offer therapeutic benefits with a reduced side-effect profile compared to less selective antipsychotics. The 4-benzoylpiperidine scaffold can be synthetically modified to produce high-affinity and selective D4 receptor antagonists.
Representative Synthetic Workflow
The following diagram illustrates a representative synthetic pathway from 4-(4-Bromobenzoyl)piperidine HCl to a hypothetical potent and selective dopamine D4 receptor antagonist, "Compound X," which is structurally analogous to reported D4 antagonists. This workflow highlights the utility of the starting material's key functional groups.
Quantitative Data: Binding Affinities of Representative Piperidine-Based D4 Antagonists
The following table summarizes the binding affinities (Ki, in nM) of representative 4-substituted piperidine derivatives for the human dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity. These compounds illustrate the high affinity and selectivity for the D4 receptor that can be achieved with this scaffold.
| Compound Reference | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity | D4 vs D3 Selectivity |
| Compound A | 0.3 | >600 | >600 | >2000-fold | >2000-fold |
| Compound B | 1.4 | >140 | >140 | >100-fold | >100-fold |
| Compound C | 2.2 | >220 | >220 | >100-fold | >100-fold |
| Compound D | 5.5 | >1000 | >1000 | >180-fold | >180-fold |
Data are representative of compounds with a 4-substituted piperidine scaffold and are compiled from various sources in the scientific literature.
Experimental Protocols
Protocol 1: Synthesis of a 4-Substituted Piperidine D4 Antagonist (Representative)
This protocol provides a general methodology for the N-alkylation and subsequent Suzuki coupling of 4-(4-Bromobenzoyl)piperidine, demonstrating its utility as a synthetic intermediate.
Step 1: N-Alkylation of 4-(4-Bromobenzoyl)piperidine
-
To a solution of 4-(4-Bromobenzoyl)piperidine HCl (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated intermediate.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine the N-alkyl-4-(4-bromobenzoyl)piperidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and water.
-
Heat the mixture to reflux (approximately 100 °C) and stir for 8-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
The subsequent ketone reduction to a methylene group can be achieved under standard conditions such as a Wolff-Kishner or Clemmensen reduction to yield the final 4-benzylpiperidine target compound.
Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: Synthesized 4-substituted piperidine derivative.
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (or buffer for total binding, or non-specific control).
-
Radioligand at a final concentration close to its Kd value (e.g., 0.2-0.5 nM [³H]-Spiperone).
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of the Dopamine D4 Receptor
Dopamine D4 receptors are G-protein coupled receptors that primarily couple to the Gi/o family of G-proteins. Upon activation by dopamine, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels. A selective D4 antagonist, such as one synthesized from the 4-benzoylpiperidine scaffold, blocks the binding of dopamine to the receptor, thereby preventing this downstream signaling cascade.
Conclusion
4-(4-Bromobenzoyl)piperidine HCl is a valuable and versatile starting material for the synthesis of novel CNS ligands. Its utility has been demonstrated through a representative application in the development of potent and selective dopamine D4 receptor antagonists. The synthetic tractability of this scaffold, combined with the established importance of the piperidine moiety in CNS drug design, makes it a key building block for researchers and drug development professionals in the field of neuroscience. The protocols and data provided herein offer a framework for the synthesis and evaluation of new chemical entities derived from this promising scaffold.
Developing Novel Therapeutic Agents from Piperidine Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved drugs and biologically active molecules.[1][2][3] Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile building block for the design of novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][4] This document provides detailed application notes and protocols for researchers engaged in the development of novel therapeutic agents from piperidine intermediates.
Quantitative Bioactivity Data of Piperidine Derivatives
The following tables summarize the in vitro biological activities of various piperidine derivatives across different therapeutic areas, providing a comparative overview of their potency.
Anticancer Activity
The cytotoxic effects of piperidine derivatives against various human cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values indicate the potency of these compounds.[5]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [5] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [5] | |
| Compound 17a | PC3 | Prostate | 0.81 | [5] |
| MGC803 | Gastric | 1.09 | [5] | |
| MCF-7 | Breast | 1.30 | [5] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [5] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [5] | |
| Ceritinib Analog 9 | H2228 | Lung | 0.024 | [6] |
| Piperidine-dihydropyridine Hybrid | A-549 | Lung | 15.94 - 48.04 | [7] |
| MCF-7 | Breast | 24.68 - 59.12 | [7] |
Neuroprotective Activity
Piperidine derivatives have shown promise in the treatment of neurodegenerative diseases. The following table highlights the neuroprotective effects and related bioactivities of selected compounds.
| Compound | Assay | Cell Line/Model | Activity (IC50/EC50/Ki) | Reference |
| Fenazinel Derivative A10 | L-glutamic acid-induced injury | SH-SY5Y | 61.54% survival at 10 µM | |
| hERG inhibition | - | > 40 µM | ||
| Piperine | Mitochondrial protection | Neuronal cells | Potent activator of Mfn1/Mfn2 | [8] |
| HJ105 (Piperine derivative) | Aβ1-42-induced neuroinflammation | SH-SY5Y cells | Neuroprotective | [9] |
| Arylpiperazine Derivatives | H2O2-induced apoptosis | SH-SY5Y | EC50 20-50 µM (cytotoxicity) | [10] |
| Compound P7 | Dopamine D2 Receptor Binding | - | Ki = 3.64 nM | [2] |
| Compound P8 | Dopamine D2 Receptor Binding | - | Ki = 7.70 nM | [2] |
Antiviral Activity
The antiviral potential of piperidine-containing compounds against various viral strains is summarized below.
| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A (various strains) | MDCK | as low as 0.05 | [3][11] |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | "Significant potency" | [5] |
| FZJ13 | HIV-1 | - | Comparable to 3TC | [5] |
| AB05 | H1N1 Influenza | MDCK | 0.33 | [12] |
| 1,4,4-Trisubstituted Piperidines | HCoV-229E | - | - | [13] |
Experimental Protocols
Detailed methodologies for the synthesis of key piperidine intermediates and for the biological evaluation of derived therapeutic agents are provided below.
Synthesis of Piperidine Intermediates
Protocol 2.1.1: Synthesis of Piperidin-4-one Derivatives via Mannich Condensation [14][15]
This protocol describes a general method for the synthesis of 2,6-diaryl-piperidin-4-ones.
-
Reaction: Mannich condensation of a substituted aromatic aldehyde, a ketone (e.g., ethyl methyl ketone), and ammonium acetate.
-
Procedure:
-
Dissolve the substituted aromatic aldehyde, ethyl methyl ketone, and ammonium acetate in an ethanol medium.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, benzene-petroleum ether) to obtain the pure 2,6-diaryl-piperidin-4-one.[15]
-
Protocol 2.1.2: Synthesis of 4-Aminomethylpiperidine Derivatives [16][17]
This protocol outlines a general approach for the synthesis of N-substituted 4-(aminomethyl)piperidine derivatives.
-
Starting Material: Isonipecotate.
-
Key Step: Curtius rearrangement.
-
Procedure:
-
Alkylate the isonipecotate at the 4-position to introduce desired substituents.
-
Convert the resulting ester to the corresponding acyl azide.
-
Perform the Curtius rearrangement of the acyl azide to form an isocyanate intermediate.
-
Hydrolyze the isocyanate to yield the 4-aminopiperidine derivative.
-
The piperidine nitrogen can be functionalized before or after the formation of the 4-amino group.
-
For the final derivatization of the 4-aminomethyl group, react the primary amine with an appropriate electrophile (e.g., acyl chloride, chloroformate) in the presence of a base like triethylamine in a solvent such as dichloromethane.[17]
-
Biological Evaluation Protocols
Protocol 2.2.1: MTT Assay for Cytotoxicity [1][2][18]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (piperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[1]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2.2.2: Sigma-1 Receptor Binding Assay [6][11][19]
This competitive binding assay determines the affinity of a test compound for the sigma-1 receptor.
-
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain)
-
Radioligand: [³H]-(+)-pentazocine
-
Test compounds (piperidine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled ligand for non-specific binding (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with various concentrations of the test compound.
-
To each well, add the assay buffer, [³H]-(+)-pentazocine (at a concentration near its Kd), and the membrane preparation.[19]
-
For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).[19]
-
Incubate the plate (e.g., 120 minutes at 25°C).[19]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[19]
-
Protocol 2.2.3: Keap1-Nrf2 Interaction Assay [20][21][22]
This fluorescence polarization-based assay screens for inhibitors of the Keap1-Nrf2 protein-protein interaction.
-
Materials:
-
Purified Keap1 protein
-
Fluorescently labeled Nrf2 peptide
-
Test compounds (piperidine derivatives)
-
Assay buffer
-
96-well black plate
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, fluorescently labeled Nrf2 peptide, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the Keap1 protein.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[21]
-
Measure the fluorescence polarization of each well.
-
An inhibitor of the Keap1-Nrf2 interaction will result in a decrease in the fluorescence polarization signal.
-
Determine the IC50 value of the test compound from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by piperidine derivatives and general experimental workflows.
Caption: General workflow for the development of therapeutic agents from piperidine intermediates.
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of a piperidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. discover.library.wales [discover.library.wales]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrevlett.com [chemrevlett.com]
- 16. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Synthesis of CCR5 Antagonists Utilizing Piperidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of C-C chemokine receptor type 5 (CCR5) antagonists that feature a piperidine scaffold. The protocols outlined below are intended to serve as a guide for the chemical synthesis and biological characterization of these potent HIV-1 entry inhibitors.
Introduction
The CCR5 receptor, a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in the entry of the most common strains of HIV-1 into host immune cells.[1] Consequently, the development of small molecule antagonists targeting CCR5 has been a major focus in the pursuit of novel antiretroviral therapies. Among the various chemical scaffolds explored, piperidine-containing compounds have emerged as a particularly successful class of CCR5 antagonists, with several candidates advancing into clinical trials.[2][3]
This document details the synthesis of a representative piperidine-based CCR5 antagonist, Vicriviroc (also known as Sch-D or SCH 417690), and provides protocols for key biological assays to determine the potency of newly synthesized analogs.[2]
CCR5 Signaling Pathway
The binding of natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the HIV-1 envelope glycoprotein gp120 to CCR5 initiates a cascade of intracellular signaling events. This process is crucial for normal immune function and, in the case of HIV-1, for viral entry. CCR5 antagonists act by binding to a hydrophobic pocket within the transmembrane helices of the receptor, inducing a conformational change that prevents the interaction with gp120 and subsequent viral entry.[3]
References
- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Vicriviroc - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Structure-Activity Relationship (SAR) studies, a cornerstone of modern drug discovery. SAR studies are instrumental in transforming initial "hit" compounds into optimized "lead" candidates with improved potency, selectivity, and pharmacokinetic properties.[1] This document outlines the strategic workflow of SAR, details key experimental protocols, and provides examples of data presentation and visualization to guide researchers in this critical phase of drug development.
The Central Role of SAR in Drug Discovery
The primary goal of SAR studies is to systematically explore how chemical modifications to a molecule's structure influence its biological activity.[1] By synthesizing and testing a series of structurally related compounds, researchers can identify the key chemical moieties and physical properties responsible for a compound's therapeutic effects and potential liabilities.[1] This iterative process of design, synthesis, and testing is fundamental to the hit-to-lead and lead optimization stages of the drug discovery pipeline.[2]
A typical SAR workflow involves a multidisciplinary approach integrating medicinal chemistry, in vitro and cell-based biological assays, and computational modeling. The insights gained from SAR studies enable the rational design of new molecules with enhanced efficacy, reduced off-target effects, and improved drug-like properties.
Experimental Workflow for SAR Studies
The journey from an initial hit to a lead compound is a systematic process of iterative optimization. The following diagram illustrates a typical workflow for a hit-to-lead SAR campaign.
Application Note 1: SAR of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Background
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a successful strategy in cancer therapy.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This creates docking sites for various adaptor proteins, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately regulate gene expression and cellular processes.[4][5][6]
Experimental Protocol: In Vitro Kinase Assay
An in vitro kinase assay is a fundamental tool for determining the potency of inhibitors against a purified kinase enzyme. The following protocol is a general guideline for a non-radiometric, luminescence-based kinase assay.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Poly-GT peptide substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup: In a 384-well plate, add the EGFR enzyme, peptide substrate, and test compounds in kinase buffer.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
ADP Detection: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: SAR Table for EGFR Inhibitors
The results of SAR studies are typically summarized in a table that allows for easy comparison of the chemical structures and their corresponding biological activities.
| Compound ID | R¹ | R² | R³ | EGFR IC₅₀ (nM) |
| 1a | -H | -OCH₃ | -Cl | 50 |
| 1b | -F | -OCH₃ | -Cl | 25 |
| 1c | -Cl | -OCH₃ | -Cl | 10 |
| 1d | -CH₃ | -OCH₃ | -Cl | 75 |
| 2a | -Cl | -H | -Cl | 150 |
| 2b | -Cl | -OCH₃ | -H | 80 |
| 3a | -Cl | -OCH₃ | -CN | 5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Application Note 2: SAR of G-Protein Coupled Receptor (GPCR) Antagonists
Background
G-Protein Coupled Receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern medicines. The adenosine A₂A receptor (A₂AR) is a GPCR that has emerged as a promising target for the treatment of various neurological disorders, including Parkinson's disease.[7] Developing selective A₂AR antagonists is a key objective in this field.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[3][5] This protocol describes a competition binding assay to determine the inhibition constant (Ki) of test compounds for the A₂AR.
Materials:
-
Cell membranes expressing the human A₂A receptor
-
Binding buffer (e.g., Tris-HCl, MgCl₂)
-
Radioligand (e.g., [³H]ZM241385)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., a high concentration of a known A₂AR antagonist)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the A₂AR-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: SAR Table for Adenosine A₂A Receptor Antagonists
| Compound ID | Scaffold | R¹ | R² | hA₂A Ki (nM) |
| 4a | 1,2,4-Triazole | -Ph | -H | 8800 |
| 4b | 1,2,4-Triazole | -4-F-Ph | -H | 2000 |
| 4c | 1,2,4-Triazole | -4-Cl-Ph | -H | 1500 |
| 4d | 1,2,4-Triazole | -Ph | -CH₃ | >10000 |
| 5a | Xanthine | -CH₃ | -CH₂CH₂Ph | 23 |
| 5b | Xanthine | -CH₂CH₃ | -CH₂CH₂Ph | 45 |
| 5c | Xanthine | -CH₃ | -CH=CHPh | 1.2 |
Data adapted from published studies for illustrative purposes.[7][8]
Application Note 3: SAR of Antibacterial Agents
Background
The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antibacterial agents. SAR studies are crucial for optimizing the potency and spectrum of activity of novel antibiotic candidates. A common target for antibacterial drugs is the bacterial cell wall synthesis machinery.
Experimental Protocol: Bacterial Growth Inhibition Assay (Broth Microdilution)
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Recording: Record the MIC value for each compound.
Data Presentation: SAR Table for a Hypothetical Series of Antibacterial Agents
| Compound ID | Core Structure | R¹ | R² | S. aureus MIC (µg/mL) |
| 6a | Quinolone | -H | -F | 16 |
| 6b | Quinolone | -CH₃ | -F | 8 |
| 6c | Quinolone | -C₂H₅ | -F | 4 |
| 6d | Quinolone | -C₂H₅ | -Cl | 32 |
| 7a | Oxazolidinone | -H | -COCH₃ | 2 |
| 7b | Oxazolidinone | -F | -COCH₃ | 1 |
| 7c | Oxazolidinone | -F | -SO₂CH₃ | 8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
By systematically applying these principles and protocols, researchers can effectively navigate the complexities of structure-activity relationships to discover and develop novel therapeutics with improved clinical outcomes.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. multispaninc.com [multispaninc.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships and Molecular Modeling of 1,2,4-Triazoles as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-(4-Bromobenzoyl)piperidine Hydrochloride Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for improving the yield and purity of 4-(4-Bromobenzoyl)piperidine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis, which is commonly achieved via a Friedel-Crafts acylation reaction.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors, primarily related to reagent integrity, catalyst activity, and reaction conditions. Key areas to investigate include:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[1] This requires the use of stoichiometric amounts (1 equivalent) or even a slight excess of the catalyst relative to the acylating agent to ensure the reaction proceeds to completion.[1]
-
Incomplete Reaction: Sub-optimal reaction temperature or insufficient reaction time can lead to incomplete conversion of starting materials. Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Loss During Workup: The hydrochloride salt of the product is highly polar, which can lead to losses during aqueous workup and extraction phases.[2] Careful control of pH and selection of extraction solvents are crucial.
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, other side reactions can occur:
-
Hydrolysis of Acyl Chloride: The starting material, 4-bromobenzoyl chloride, is highly reactive and can be hydrolyzed by trace amounts of water to the unreactive 4-bromobenzoic acid. Conducting the reaction under strictly anhydrous (moisture-free) conditions is essential.
-
Reaction with Piperidine Nitrogen: If the piperidine nitrogen is not protected during the Friedel-Crafts acylation step (e.g., in a synthesis involving the acylation of bromobenzene with a piperidine-4-carbonyl chloride derivative), the Lewis acid can complex with the basic nitrogen atom. This deactivates the substrate. Using an N-protected piperidine derivative (e.g., N-Boc-piperidine-4-carbonyl chloride) is a common strategy to prevent this.
-
Decomposition: At excessively high temperatures, thermal decomposition of reactants or products can lead to the formation of tarry materials.[1]
Q3: How can I effectively purify the final product?
A3: The high polarity of this compound makes standard silica gel chromatography challenging.[2] The following methods are recommended:
-
Recrystallization: This is the most effective method for achieving high purity. A common solvent system is a mixture of ethanol and water.[2] The crude hydrochloride salt can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.[3]
-
Acid-Base Extraction: Before forming the hydrochloride salt, the crude free base can be purified. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The basic piperidine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[3] The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure free base, which is then extracted, dried, and converted to the final hydrochloride salt.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in this synthesis?
A1: The Lewis acid (e.g., AlCl₃) acts as a catalyst to activate the 4-bromobenzoyl chloride. It coordinates with the carbonyl oxygen and withdraws electron density, making the carbonyl carbon much more electrophilic and facilitating the generation of an acylium ion intermediate.[4][5] This highly reactive intermediate then attacks the aromatic ring (e.g., bromobenzene, in some synthetic routes) to form the new carbon-carbon bond.[5]
Q2: Can aromatic amines or phenols be used in Friedel-Crafts reactions?
A2: No, aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for Friedel-Crafts reactions.[1] The lone pair of electrons on the nitrogen or oxygen will complex with the Lewis acid catalyst, deactivating it.
Q3: Why is the reaction performed under anhydrous conditions?
A3: Anhydrous (moisture-free) conditions are critical to prevent the rapid hydrolysis of the 4-bromobenzoyl chloride to its corresponding carboxylic acid and to avoid the deactivation of the moisture-sensitive Lewis acid catalyst.[1]
Optimizing Reaction Parameters
The yield of the reaction is highly dependent on several key parameters. The following table summarizes their effects and provides recommendations for optimization.
| Parameter | Condition | Impact on Yield & Purity | Recommendation |
| Lewis Acid Stoichiometry | < 1.0 eq | Low Yield: Insufficient catalyst to drive the reaction to completion due to complexation with the product.[1] | Use at least 1.1 equivalents of the Lewis acid catalyst relative to the limiting reagent. |
| > 1.5 eq | Diminishing Returns/Complex Workup: May not significantly increase yield and can make the reaction quench and workup more difficult. | A slight excess (1.1-1.3 eq) is generally optimal. | |
| Solvent | Protic (e.g., alcohols) | No Reaction: Protic solvents will react with and destroy the Lewis acid catalyst and acyl chloride. | Use an anhydrous, non-polar, aprotic solvent such as Dichloromethane (DCM) or Carbon Disulfide (CS₂). |
| Non-polar, Aprotic | Optimal: Provides a suitable medium for the reaction without interfering with the catalyst. | Ensure the solvent is rigorously dried before use. | |
| Temperature | Too Low (< 0 °C) | Slow Reaction/Low Conversion: The rate of reaction may be too slow, leading to an incomplete reaction within a practical timeframe. | Start the reaction at 0 °C for initial mixing and then allow it to warm to room temperature. |
| Too High | Increased Byproducts: Can lead to thermal degradation and the formation of tarry impurities.[1] | Maintain the temperature between 0 °C and room temperature. Gentle heating may be tested if conversion is low. | |
| Reaction Time | Too Short | Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials. | Monitor the reaction by TLC. A typical reaction time is 4-12 hours.[6] |
| Too Long | Potential Degradation: Prolonged exposure to the strong Lewis acid could lead to degradation of the product. | Stop the reaction once the starting material is consumed as indicated by TLC analysis. |
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of 4-(4-Bromobenzoyl)piperidine from bromobenzene and N-Boc-piperidine-4-carbonyl chloride, followed by deprotection and salt formation.
Materials:
-
N-Boc-piperidine-4-carbonyl chloride
-
Bromobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (concentrated and 1M solution)
-
Sodium Hydroxide (6M solution)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol, Ethanol
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). To a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DCM and bromobenzene (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve N-Boc-piperidine-4-carbonyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the progress by TLC until the starting material is consumed.
-
Workup (Quench): Cool the reaction mixture back to 0 °C and very slowly add crushed ice, followed by 1M HCl to quench the reaction and decompose the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(4-Bromobenzoyl)piperidine.
-
Deprotection: Dissolve the crude product in methanol and add an excess of concentrated HCl. Stir at room temperature or gently heat until the Boc group is removed (monitor by TLC/LC-MS).
-
Purification & Salt Formation: Remove the solvent under reduced pressure. The resulting solid is crude this compound. Purify this crude salt by recrystallization from an ethanol/water mixture.[2] Collect the pure crystals by vacuum filtration and dry under vacuum.[3]
Visual Workflow and Diagrams
The following diagrams illustrate key logical flows for troubleshooting and understanding the reaction.
Caption: Troubleshooting workflow for low yield.
Caption: Generalized synthetic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride | 1241725-63-2 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discuss the role of lewis acid in the preparation of aryl bromide and chl.. [askfilo.com]
- 5. [Solved] Discuss the role of Lewis acids in the preparation of aryl bromi.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-(4-Bromobenzoyl)piperidine Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-(4-Bromobenzoyl)piperidine hydrochloride. This guide provides answers to frequently asked questions and detailed troubleshooting for potential side product formation and other common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the N-acylation of piperidine with 4-bromobenzoyl chloride in the presence of a base, followed by salt formation with hydrochloric acid. This reaction is a type of nucleophilic acyl substitution.
Q2: What are the primary potential side products in this synthesis?
A2: The most common impurities include 4-bromobenzoic acid, unreacted starting materials (piperidine and 4-bromobenzoyl chloride), and potentially N,N'-bis(4-bromobenzoyl)piperazine if piperazine is a contaminant in the starting piperidine.
Q3: How can I minimize the formation of 4-bromobenzoic acid?
A3: 4-Bromobenzoic acid is primarily formed by the hydrolysis of 4-bromobenzoyl chloride.[1] To minimize its formation, it is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Q4: Is it necessary to protect the piperidine nitrogen before acylation?
A4: No, for the direct synthesis of 4-(4-Bromobenzoyl)piperidine, the piperidine nitrogen acts as the nucleophile that attacks the acyl chloride. Protection would be necessary if other functional groups on the piperidine ring were to be selectively reacted.
Q5: What analytical techniques are recommended for analyzing the product and its impurities?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of the final product and detecting key impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the desired product and characterization of unknown side products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | - Ensure stoichiometric amounts of reactants or a slight excess of the acylating agent. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. - Increase reaction time or temperature if necessary. |
| Hydrolysis of 4-bromobenzoyl chloride.[1] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product loss during work-up and purification. | - Optimize the extraction and crystallization procedures. - Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase. | |
| Presence of 4-Bromobenzoic Acid Impurity | Exposure of 4-bromobenzoyl chloride to moisture.[1] | - Handle 4-bromobenzoyl chloride in a glove box or under a dry, inert atmosphere. - Use freshly opened or properly stored anhydrous solvents. |
| Inadequate purification. | - Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up to remove the acidic 4-bromobenzoic acid.[1] - Recrystallize the final product from a suitable solvent system. | |
| Presence of Unreacted Piperidine | Insufficient amount of acylating agent. | - Use a slight excess (1.05-1.1 equivalents) of 4-bromobenzoyl chloride. |
| Inefficient reaction conditions. | - Optimize reaction temperature and time. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before crystallization. - Analyze the oil by NMR or GC-MS to identify the impurities and tailor the purification strategy. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for the quantitative analysis of 4-(4-Bromobenzoyl)piperidine and the detection of common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase B (Acetonitrile). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
This method can be used to identify volatile starting materials and side products.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 minRamp at 15 °C/min to 280 °C, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-550 amu |
| Sample Preparation | Dissolve a small amount of the sample in a suitable solvent like dichloromethane or ethyl acetate. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation pathways of common side products.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of Crude 4-(4-Bromobenzoyl)piperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-(4-bromobenzoyl)piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 4-(4-Bromobenzoyl)piperidine?
A1: Common impurities can include unreacted starting materials such as piperidine and 4-bromobenzoyl chloride (or 4-bromobenzoic acid), byproducts from side reactions, and residual solvents. If the synthesis involves N-protection and deprotection steps, incompletely deprotected intermediates may also be present.
Q2: Which purification technique is most suitable for my crude 4-(4-Bromobenzoyl)piperidine?
A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Column Chromatography is a versatile technique for separating the target compound from impurities with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC) is ideal for achieving very high purity, especially for challenging separations or when isolating small quantities of material.[1]
Q3: My purified 4-(4-Bromobenzoyl)piperidine is a hydrochloride salt. Does this affect the purification strategy?
A3: Yes. The hydrochloride salt of your compound will have significantly different solubility and polarity compared to the free base. This will influence the choice of solvents for recrystallization and the mobile phase for chromatography. For instance, polar protic solvents like alcohols or water mixtures are often suitable for recrystallizing hydrochloride salts.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent with a lower boiling point. Use a solvent system where the compound is less soluble, such as a two-solvent (solvent/anti-solvent) system. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The solution cooled too quickly, preventing crystal nucleation. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The crystals were washed with a solvent in which they are too soluble. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Poor purity after recrystallization. | The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent did not effectively differentiate between the product and impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform solubility tests to find a more selective solvent or solvent system. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (co-elution). | The solvent system (mobile phase) is not optimal. The column was overloaded with the crude mixture. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (target Rf ~0.3). Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:50 ratio of crude material to silica gel by weight. |
| Streaking or tailing of spots on TLC and broad peaks from the column. | The compound may be interacting too strongly with the acidic silica gel. The compound may be degrading on the column. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity solvent like hexane and gradually increase the percentage of a more polar solvent like ethyl acetate. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Applying gentle air pressure can help create a more compact and even column bed.[2] |
Preparative HPLC
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (fronting or tailing). | Column overload. Inappropriate mobile phase pH for an ionizable compound. | Reduce the injection volume or the concentration of the sample. Adjust the pH of the mobile phase with a buffer to ensure the compound is in a single ionic state. |
| Low recovery of the purified compound. | The compound may be irreversibly adsorbed to the column stationary phase. The compound may be precipitating in the system. | Change the stationary phase or the mobile phase composition. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Baseline noise or drift. | Contaminated mobile phase or column. The detector lamp is failing. | Use high-purity solvents and filter them before use. Flush the column with a strong solvent. Check the detector lamp's performance and replace it if necessary. |
Experimental Protocols
Protocol 1: Recrystallization of 4-(4-Bromobenzoyl)piperidine (Free Base)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A dichloromethane/n-heptane (1:4) mixture has been reported for the recrystallization of a similar compound.
-
Dissolution: Place the crude 4-(4-Bromobenzoyl)piperidine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives good separation of the target compound from impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle air pressure. Ensure the silica gel bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-(4-Bromobenzoyl)piperidine derivative.
Protocol 3: Preparative HPLC
-
Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and stationary phase for the separation. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fraction corresponding to the peak of the target compound.
-
Post-Purification: The collected fraction will be a solution of the pure compound in the mobile phase. The solvent can be removed by lyophilization (freeze-drying) or evaporation. If a buffer was used, an additional workup step (e.g., liquid-liquid extraction) may be necessary to remove the buffer salts.
Data Presentation
Table 1: Summary of Purification Parameters for Piperidine Derivatives (Literature Examples)
| Compound | Purification Method | Solvent/Eluent System | Yield | Purity |
| 1-(4-bromophenyl)piperidine | Recrystallization | Dichloromethane:n-heptane (1:4) | 87.2% | 99.5% (GC) |
| 4-(4-bromophenyl)piperidine | Filtration and Concentration | Not specified | 98% | Not specified |
| Ethyl 4-(1-benzoylpiperidin-4-yl)benzoate | Column Chromatography | 30% ethyl acetate in petroleum | Not specified | Not specified |
| 4-(p-Tolyl)-1-tosylpiperidine | Column Chromatography | 5% ethyl acetate in petroleum | Not specified | Not specified |
Visualizations
Caption: Workflow for the recrystallization of 4-(4-Bromobenzoyl)piperidine.
Caption: Troubleshooting decision tree for column chromatography.
References
Overcoming poor solubility of 4-(4-Bromobenzoyl)piperidine HCl in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 4-(4-Bromobenzoyl)piperidine HCl in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is 4-(4-Bromobenzoyl)piperidine HCl poorly soluble in many common organic solvents?
A1: 4-(4-Bromobenzoyl)piperidine HCl is a hydrochloride salt. The presence of the ionic hydrochloride group significantly increases the polarity of the molecule, making it more crystalline and favoring solubility in polar protic solvents like water and short-chain alcohols. Conversely, this increased polarity leads to poor solubility in less polar or non-polar organic solvents such as ethers, and aromatic hydrocarbons. The strong ionic interactions within the crystal lattice of the salt require high-energy input to be overcome by the solvent.
Q2: I am observing that my compound is "oiling out" or forming a separate liquid phase instead of dissolving. What does this mean?
A2: "Oiling out" occurs when a compound melts at a temperature below the boiling point of the solvent but does not dissolve. It can also happen if the solvated compound is not miscible with the bulk solvent. This suggests that the solvent does not have sufficient solvating power to break down the crystal lattice of the 4-(4-Bromobenzoyl)piperidine HCl and keep it in solution.
Q3: Can I use heat to improve the solubility of 4-(4-Bromobenzoyl)piperidine HCl?
A3: Gentle warming can be a useful technique to increase the rate of dissolution and, in some cases, the solubility of the compound. However, it is crucial to proceed with caution, as excessive heat can lead to the degradation of the compound. It is recommended to perform a stability test by heating a small sample and analyzing it for degradation products before applying heat to your entire sample.
Q4: What is the difference between the hydrochloride salt and the free base of 4-(4-Bromobenzoyl)piperidine, and how does this affect solubility?
A4: The hydrochloride salt is the protonated form of the piperidine nitrogen, which forms an ionic bond with a chloride ion. This makes the molecule more polar and generally more water-soluble. The free base is the neutral form of the molecule where the piperidine nitrogen is not protonated. The free base is less polar and, as a result, is significantly more soluble in a wider range of organic solvents, particularly those of low to moderate polarity.
Troubleshooting Guide
Issue: 4-(4-Bromobenzoyl)piperidine HCl does not dissolve in my chosen organic solvent.
Initial Steps:
-
Sonication: Utilize a bath sonicator to provide mechanical agitation, which can help to break up solid aggregates and enhance dissolution.
-
Gentle Warming: As mentioned in the FAQs, carefully warm the mixture. Monitor for any color changes that might indicate degradation.
-
Co-solvent System: Introduce a small percentage of a more polar, miscible co-solvent. For example, if your primary solvent is dichloromethane, adding a small amount of methanol or ethanol can significantly improve solubility.
Advanced Strategy: Conversion to the Free Base
If the initial steps are insufficient, converting the hydrochloride salt to its more organic-soluble free base is a highly effective strategy. This process, known as basification or "free-basing," removes the hydrochloride, thereby reducing the polarity of the molecule.
Experimental Protocols
Protocol 1: Conversion of 4-(4-Bromobenzoyl)piperidine HCl to its Free Base
This protocol describes a standard liquid-liquid extraction method to convert the hydrochloride salt to the free base.
Materials:
-
4-(4-Bromobenzoyl)piperidine HCl
-
Deionized water
-
A suitable organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
A weak base solution (e.g., 1 M sodium bicarbonate or 1 M sodium carbonate)
-
Separatory funnel
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the 4-(4-Bromobenzoyl)piperidine HCl in a minimal amount of deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add the weak base solution while gently swirling. Monitor the pH of the aqueous layer with pH paper, continuing to add the base until the pH is between 9 and 10.
-
Extraction: Add the organic solvent to the separatory funnel. The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.
-
Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate completely. The free base will have partitioned into the organic layer.
-
Collection of Organic Layer: Carefully drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) into a clean flask.
-
Repeat Extraction: To maximize the yield, perform two additional extractions of the aqueous layer with fresh portions of the organic solvent. Combine all organic extracts.
-
Drying: Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove any residual water. Swirl and let it stand for 15-20 minutes.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the 4-(4-Bromobenzoyl)piperidine free base, which should exhibit improved solubility in organic solvents.
Data Presentation
Table 1: Estimated Solubility of 4-(4-Bromobenzoyl)piperidine HCl and its Free Base in Common Organic Solvents
Disclaimer: The following data is estimated based on the general solubility principles of hydrochloride salts and free bases of piperidine derivatives and qualitative data for structurally similar compounds. Actual quantitative solubility may vary and should be determined experimentally.
| Solvent | Solvent Polarity | Estimated Solubility of HCl Salt | Estimated Solubility of Free Base |
| Water | High | Soluble | Sparingly Soluble |
| Methanol | High | Soluble[1] | Soluble |
| Ethanol | High | Soluble[1] | Soluble |
| Dimethyl Sulfoxide (DMSO) | High | Moderately Soluble | Soluble |
| Dimethylformamide (DMF) | High | Moderately Soluble | Soluble |
| Acetonitrile | Medium | Sparingly Soluble | Moderately Soluble |
| Dichloromethane (DCM) | Medium | Poorly Soluble | Soluble |
| Ethyl Acetate | Medium | Poorly Soluble | Soluble |
| Tetrahydrofuran (THF) | Medium | Poorly Soluble | Moderately Soluble |
| Toluene | Low | Insoluble | Moderately Soluble |
| Hexanes | Low | Insoluble | Sparingly Soluble |
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for addressing the poor solubility of 4-(4-Bromobenzoyl)piperidine HCl.
Diagram 2: Potential Signaling Pathway Interactions
The benzoylpiperidine scaffold is a key feature in many compounds that interact with serotoninergic (5-HT) and dopaminergic (D) receptors. The following diagram illustrates a simplified overview of the signaling pathways that could be modulated by a compound like 4-(4-Bromobenzoyl)piperidine.
Caption: Simplified diagram of potential interactions with dopamine and serotonin receptor pathways.
References
Preventing dehalogenation in 4-(4-Bromobenzoyl)piperidine hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-Bromobenzoyl)piperidine hydrochloride. The focus is on preventing the common side reaction of dehalogenation during cross-coupling and other palladium-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the benzoyl ring of 4-(4-Bromobenzoyl)piperidine is replaced by a hydrogen atom. This leads to the formation of a 4-(Benzoyl)piperidine byproduct, reducing the yield of the desired coupled product and complicating purification.[1] This occurs when a palladium-hydride (Pd-H) species, which can form from various sources in the reaction mixture, reductively eliminates with the aryl bromide.[2]
Q2: How does the piperidine hydrochloride moiety in my starting material affect the reaction?
A2: The piperidine hydrochloride is a salt, and the presence of chloride ions may positively influence the reaction by promoting the oxidative addition step.[3] However, the base used in the coupling reaction will neutralize the hydrochloride, generating the free piperidine in situ. This free amine can act as a ligand, coordinating to the palladium catalyst and potentially altering its reactivity, which may either inhibit the desired reaction or promote dehalogenation.
Q3: Are there specific reaction conditions that are known to promote dehalogenation?
A3: Yes, several factors can increase the likelihood of dehalogenation:
-
High Temperatures: Elevated temperatures can accelerate the formation of Pd-H species and subsequent dehalogenation.[1]
-
Prolonged Reaction Times: Longer reaction times provide more opportunity for the side reaction to occur.[1]
-
Choice of Base: Strong, sterically hindered bases or those capable of acting as hydride donors can increase dehalogenation.[4] The use of alkoxide bases can also be problematic.[2]
-
Solvent: Protic solvents like alcohols can be a source of hydrides, leading to dehalogenation. Aprotic solvents are generally preferred.[2][5]
-
Palladium Source and Ligands: The choice of palladium precursor and phosphine ligand significantly impacts the relative rates of cross-coupling and dehalogenation.[1]
Q4: How can I detect if dehalogenation is occurring in my reaction?
A4: You can identify the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a less polar spot compared to the starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak corresponding to the molecular weight of the dehalogenated product (4-benzoylpiperidine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a multiplet in the aromatic region for the dehalogenated phenyl group, replacing the characteristic doublet of doublets of the bromophenyl group.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize dehalogenation in your reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant dehalogenation observed (>10%) | High reaction temperature. | Lower the reaction temperature in 10-20 °C increments. Monitor the reaction progress to ensure the desired coupling still proceeds at a reasonable rate. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[6] | |
| Inappropriate base. | Switch to a weaker, non-nucleophilic base such as K3PO4 or Cs2CO3.[2][7] Avoid strong alkoxide bases.[2] | |
| Use of a protic solvent. | Replace protic solvents (e.g., alcohols) with aprotic solvents like dioxane, THF, or toluene.[2] If a co-solvent is necessary, minimize its proportion. | |
| Reaction is sluggish, leading to dehalogenation over time | Inefficient catalyst system. | Screen different palladium precursors (e.g., Pd2(dba)3, Pd(OAc)2) and phosphine ligands. Electron-rich and bulky ligands like SPhos or XPhos can sometimes suppress dehalogenation by promoting faster reductive elimination of the desired product.[2] |
| Slow transmetalation. | Ensure the quality of your boronic acid/ester. Consider using a boronate ester (e.g., pinacol ester) for improved stability.[8] | |
| Inconsistent results and varying levels of dehalogenation | Presence of moisture or oxygen. | Ensure all reagents and solvents are anhydrous and properly degassed. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
| Coordination of the piperidine nitrogen to the catalyst. | Consider using a ligand that is less prone to displacement by the amine, such as a bidentate ligand (e.g., Xantphos). Alternatively, perform the reaction with the piperidine nitrogen protected (e.g., as a Boc carbamate), followed by deprotection. |
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling (Prone to Dehalogenation)
This protocol represents a common starting point for a Suzuki-Miyaura coupling reaction which may lead to dehalogenation with sensitive substrates.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Na2CO3 (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, arylboronic acid, and Na2CO3.
-
Purge the flask with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture and Pd(PPh3)4.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This optimized protocol incorporates several changes to suppress the dehalogenation side reaction.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 eq)
-
Pd2(dba)3 (0.025 eq)
-
SPhos (0.055 eq)
-
K3PO4 (2.5 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, arylboronic acid pinacol ester, and K3PO4.
-
In a separate vial, pre-mix Pd2(dba)3 and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining anhydrous, degassed dioxane.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS, aiming to stop the reaction as soon as the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways of desired cross-coupling versus undesired dehalogenation.
References
- 1. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. US10544087B2 - Process for the reductive amination of halogen-containing substrates - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. jocpr.com [jocpr.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize palladium catalyst loading in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a typical palladium catalyst loading range for cross-coupling reactions?
A1: The ideal palladium catalyst loading is highly dependent on the specific reaction, substrates, and ligands used. However, typical loadings can range from as high as 1-5 mol% for challenging couplings to as low as 0.000001 mol% for highly efficient systems.[1][2] For many standard applications like Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, a starting point for optimization is often in the 0.1 to 1 mol% range. It's crucial to perform optimization studies to find the lowest effective catalyst loading for your specific transformation to minimize costs and residual palladium levels.[3]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand plays a critical role in stabilizing the active Pd(0) species and facilitating the catalytic cycle.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can form highly active catalysts that enable significantly lower palladium loadings.[5] For instance, using specialized biarylphosphine ligands can allow Suzuki couplings to be performed at catalyst loadings as low as 0.000001 mol %.[1] Conversely, less efficient or unstable ligand-catalyst systems may require higher loadings to achieve a desirable reaction rate and yield.[6]
Q3: When should I use a palladium precatalyst versus generating the active catalyst in situ?
A3: Palladium(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, a step influenced by bases, ligands, and even reactants.[7][8] This process can sometimes be inefficient, leading to lower catalytic activity and the need for higher catalyst loadings.[8] Modern, well-defined Pd(II) precatalysts are designed for easy and rapid activation, often upon exposure to the base, ensuring a more reliable and efficient generation of the active Pd(0) catalyst.[9] Using precatalysts can lead to more reproducible results and may allow for lower catalyst loadings, especially for complex substrates.[9]
Q4: Can increasing the catalyst loading always solve a low yield issue?
A4: Not necessarily. While insufficient catalyst is a common reason for low yield, simply increasing the loading is not always the solution and can sometimes be detrimental. High catalyst concentrations can lead to the formation of palladium black (aggregated, inactive palladium), especially at elevated temperatures.[7][10] In some cases, a higher catalyst concentration has been shown to lead to lower yields.[10] Before increasing the catalyst load, it's essential to investigate other potential issues such as reagent purity, inadequate degassing, inefficient precatalyst activation, or suboptimal reaction conditions (base, solvent, temperature).[4][7]
Troubleshooting Guides
Problem: Low or No Product Yield
Q: My cross-coupling reaction has a very low yield. What are the first things I should check regarding the catalyst?
A: When troubleshooting low yield, start by considering these catalyst-related factors:
-
Catalyst Activation: Ensure your Pd(II) precatalyst is being effectively reduced to the active Pd(0) species.[7] This activation is sensitive to the base, solvent, and temperature.[7] Modern precatalysts are often more reliable.[9]
-
Oxygen Exclusion: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively stopping the reaction.[4][7] Ensure all reagents, solvents, and the reaction vessel are rigorously degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4][11]
-
Reagent Purity: Impurities in your substrates, solvent, or base can poison the catalyst. Ensure all components are of high purity.[4]
Q: I've confirmed my setup is inert and reagents are pure, but the yield is still low. Should I increase the catalyst loading?
A: Before increasing the loading, consider optimizing other parameters. A design of experiments (DoE) approach can be more efficient than changing one factor at a time.[2][12] Key variables to screen include:
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition. Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or 4:1) to better stabilize the active species.[4]
-
Base and Solvent: The choice of base and solvent system is critical and highly interdependent. A different combination might be required for your specific substrates.[12][13]
-
Temperature and Concentration: Suboptimal temperature or concentration can lead to slow reaction rates or catalyst decomposition.[2][12]
Problem: Catalyst Decomposition (Palladium Black Formation)
Q: My reaction mixture turns black and stalls before completion. What is causing this?
A: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[4] The active, soluble Pd(0) catalyst has aggregated into inactive, metallic palladium.[7][14] This is often caused by:
-
Presence of Oxygen: Trace oxygen is a major culprit, especially in reactions requiring long heating times.[4][7] Rigorous degassing is crucial.[15][16]
-
Ligand Dissociation/Degradation: If the ligand dissociates from the palladium center or degrades (e.g., phosphine oxidation), the unprotected Pd(0) species will aggregate.[4][15] Using a higher ligand-to-metal ratio or a more robust ligand can help prevent this.[4]
-
High Temperature or Concentration: Excessive temperature or high catalyst concentrations can accelerate the decomposition process.[7]
Q: How can I prevent the formation of palladium black?
A: To prevent catalyst decomposition, you can:
-
Improve Inert Atmosphere Techniques: Ensure your Schlenk line or glovebox techniques are robust and that all solvents and reagents are thoroughly degassed.[4][17]
-
Optimize Ligand Ratio: Increase the ligand-to-palladium ratio to ensure the metal center remains stabilized.[4]
-
Use Stabilizing Additives: In some cases, additives like tetraalkylammonium salts can help stabilize the palladium catalyst and prevent aggregation.[14]
-
Re-evaluate Reaction Conditions: Consider if a lower reaction temperature or a more dilute reaction mixture could prevent decomposition while still allowing the reaction to proceed at an acceptable rate.[7]
Problem: Reaction Reproducibility Issues
Q: I am struggling to reproduce my results consistently. What are the key parameters for ensuring reproducibility?
A: Reproducibility issues in palladium-catalyzed reactions are common and often stem from subtle variations in experimental setup.[4] Pay close attention to the following:
-
Inert Atmosphere: The effectiveness of degassing and the quality of your inert atmosphere are critical.[4]
-
Reagent Purity and Source: Small amounts of impurities can significantly impact the reaction. Always use reagents of known purity and be consistent with the source.[4]
-
Order of Addition: The sequence in which reagents are added can influence the formation of the active catalyst. Maintain a consistent order of addition for all experiments.[4]
-
Precise Measurement: Accurately weigh and dispense all components, especially the catalyst and ligand.[4]
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.[4]
Quantitative Data on Catalyst Loading
The optimal catalyst loading varies significantly based on the specific cross-coupling reaction. The tables below summarize representative data from various studies to provide a starting point for optimization.
Table 1: Palladium Catalyst Loading in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | 0.5 - 1.0 | K₃PO₄ | Toluene | >95 | [1] |
| Iodobenzene | Phenylboronic Acid | 3% Pd/C | 10 mg (cat.) | K₂CO₃ | H₂O/EtOH | 100 | [18] |
| Bromobenzene | Phenylboronic Acid | 3% Pd/C | 10 mg (cat.) | K₂CO₃ | H₂O/EtOH | 100 | [18] |
| Aryl Bromides | Various | Pd(OAc)₂ / o-(dicyclohexylphosphino)biphenyl | 0.000001 - 0.02 | Cs₂CO₃ | Toluene | High | [1] |
| Chloro-pyridines | Arylboronic Acid | Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | Varies |[19] |
Table 2: Palladium Catalyst Loading in Heck Coupling
| Aryl Halide | Alkene | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Acrylic Acid | 3% Pd/C | 10 mg (cat.) | K₃PO₄ | H₂O | 87 | [18] |
| Aryl Iodides | Styrene | Pd(P(t-Bu)₃)₂ | Not specified | Not specified | H₂O / TPGS-750-M | High | |
| Aryl Bromides | Various Alkenes | Pd-NHC Complex | Not specified | Not specified | Water | Good to Excellent | [20] |
| 6-Chloropyridin-3-amine | Various Alkenes | Pd(OAc)₂ / P(o-tol)₃ | 2 | Et₃N | DMF or NMP | Varies |[19] |
Table 3: Palladium Catalyst Loading in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Aryl Bromide | Benzyl Amine | Xantphos G3 | 1 - 5 | NaOtBu | Toluene | >90 (Optimized) | [2] |
| Aryl Bromide | Amide | Pd₂(dba)₃ / Xantphos | 2.5 | DBU | DMF | 75 | [21] |
| Aryl Chlorides | Primary Alkylamines | Pd / L18 Ligand | Low loadings | Not specified | Not specified | High |
| 6-Chloropyridin-3-amine | Various Amines | Pd₂(dba)₃ / Xantphos | 2 | NaOtBu | Toluene or Dioxane | Varies |[19] |
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction Setup
This protocol outlines the standard procedure for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
-
Drying Glassware: Flame-dry or oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Adding Solids: To the cooled flask, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), the palladium source (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos).
-
Establishing Inert Atmosphere: Seal the flask with a septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Adding Solvents and Liquid Reagents: Add the degassed solvent(s) via syringe through the septum. If any reactants are liquids, add them at this stage.
-
Reaction: Stir the mixture at the desired temperature for the specified time. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification protocol.
Protocol 2: Screening for Optimal Catalyst Loading
This protocol provides a methodical approach to determining the minimum effective catalyst loading for a new reaction.
-
Initial Reaction: Run the reaction using a standard catalyst loading (e.g., 1 mol %) under otherwise optimized conditions (ligand, base, solvent, temperature) to establish a benchmark yield.
-
Serial Dilution of Catalyst: Set up a series of parallel reactions, systematically decreasing the catalyst loading for each. For example: 0.5 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol%. Ensure all other parameters and reagent quantities are kept identical across all reactions.
-
Monitor and Analyze: Run all reactions for the same amount of time. Quench the reactions and analyze the yield of each (e.g., by ¹H NMR with an internal standard or by LC-MS).
-
Determine Optimal Loading: Identify the lowest catalyst loading that provides a satisfactory yield within an acceptable reaction time. You may need to perform a second, more focused screen around the most promising concentration range. For example, if 0.1 mol% gives a good yield but 0.05 mol% does not, you could test 0.08 mol% and 0.06 mol%.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Unexpected Results in Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of piperidine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Synthesis & Reaction Outcomes
Question 1: My N-alkylation of piperidine is sluggish or results in a low yield. What are the potential causes and how can I improve it?
Answer:
Slow or incomplete N-alkylation reactions are a common issue and can be attributed to several factors:
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide produces an acid (e.g., HCl, HBr) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[1]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group.
-
Solution: If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[1]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier.
-
-
Solvent Choice: The solvent plays a crucial role in reaction kinetics.
Question 2: I am observing a significant amount of a quaternary ammonium salt as a byproduct in my N-alkylation reaction. How can I prevent this over-alkylation?
Answer:
The formation of a quaternary ammonium salt is due to the N-alkylated piperidine product reacting further with the alkylating agent.[3] Here are some strategies to minimize this side reaction:
-
Control Stoichiometry: Use a slight excess of piperidine relative to the alkylating agent.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., using a syringe pump) maintains a low concentration of the electrophile, reducing the chance of a second alkylation.[4][5]
-
Lower Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote over-alkylation. Consider running the reaction at a lower temperature for a longer period.
-
Choice of Alkylating Agent: More reactive alkylating agents (e.g., alkyl iodides) are more prone to causing over-alkylation. If possible, use a less reactive alkyl halide (e.g., alkyl bromide or chloride) and compensate with slightly elevated temperatures or longer reaction times.
Question 3: My piperidine synthesis via catalytic hydrogenation of pyridine is incomplete. What should I do?
Answer:
Incomplete hydrogenation of pyridine can be addressed by optimizing the reaction conditions:
-
Increase Hydrogen Pressure: Higher hydrogen pressure can drive the reaction to completion.[6]
-
Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. A typical loading for catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is 5-10 mol%.[1][6]
-
Catalyst Selection: Some catalysts are more effective than others for pyridine reduction. Rhodium on carbon (Rh/C) is often more active than Pd/C. Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[6][7]
-
Solvent Choice: Protic solvents like ethanol or acetic acid are commonly used and can enhance the reaction rate.[6]
-
Elevated Temperature: Gently heating the reaction can improve the rate of hydrogenation.[6]
Purification & Impurities
Question 4: My purified piperidine has a yellow tint. What is the cause and how can I remove it?
Answer:
A yellow discoloration in piperidine is typically due to oxidation products.[8] While this may not affect all applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation.[8] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[9]
Question 5: I'm having difficulty separating piperidine from unreacted pyridine by distillation. Why is this happening and what are the alternative purification methods?
Answer:
Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine), making complete separation by simple fractional distillation challenging.[8][9] Here are alternative methods:
-
Azeotropic Distillation with Water: Adding water can break the piperidine-pyridine azeotrope, allowing for separation.[9][10]
-
Selective Salt Formation: Piperidine can be selectively precipitated from a solution containing pyridine by bubbling carbon dioxide through it to form a solid carbonate salt, which can then be filtered off. Pyridine does not react under these conditions. The free piperidine can be regenerated by treating the salt with a strong base.[8][9]
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the outcome of piperidine synthesis.
Table 1: Effect of Base and Solvent on N-Alkylation of Piperidine
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylpiperidine (%) |
| 1 | Benzyl Bromide | None | Acetonitrile | 25 | 24 | 45 |
| 2 | Benzyl Bromide | K₂CO₃ (1.5) | Acetonitrile | 25 | 8 | 92 |
| 3 | Benzyl Bromide | DIPEA (1.5) | Acetonitrile | 25 | 6 | 95 |
| 4 | Benzyl Bromide | K₂CO₃ (1.5) | Dichloromethane | 25 | 24 | 65 |
| 5 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | 25 | 4 | 98 |
Table 2: Influence of Catalyst and Pressure on Pyridine Hydrogenation
| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion of Pyridine (%) |
| 1 | 5% Pd/C (5) | Ethanol | 1 | 25 | 24 | 70 |
| 2 | 5% Pd/C (5) | Ethanol | 10 | 25 | 12 | >99 |
| 3 | 5% Rh/C (5) | Ethanol | 1 | 25 | 12 | 95 |
| 4 | 5% Rh/C (5) | Ethanol | 10 | 25 | 6 | >99 |
| 5 | PtO₂ (5) | Acetic Acid | 3 | 25 | 8 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Piperidine Synthesis by Thin-Layer Chromatography (TLC)
This protocol is for monitoring the progress of a typical piperidine synthesis reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of triethylamine for basic compounds)[10]
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber or other staining solution (e.g., potassium permanganate)[11]
Procedure:
-
Prepare the Developing Chamber: Add the mobile phase to the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 10 minutes.
-
Spot the TLC Plate: On a TLC plate, draw a baseline in pencil about 1 cm from the bottom. Using a capillary tube, spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.[12]
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an iodine chamber or an appropriate staining solution.[11]
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Protocol 2: General Procedure for HPLC Analysis of a Piperidine Reaction Mixture
This protocol provides a general framework for analyzing the purity of a piperidine derivative.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Sample vials
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC System Setup: Set up the HPLC system with the appropriate column and mobile phase. Set the flow rate (typically 1 mL/min) and the UV detection wavelength. For piperidine derivatives with aromatic substituents, a wavelength of 254 nm is often suitable.[13]
-
Injection and Analysis: Inject the prepared sample onto the column and run the analysis.
-
Data Interpretation: Analyze the resulting chromatogram. The retention time of the peaks can be used to identify the components of the mixture by comparing them to authentic standards. The peak area can be used to determine the relative purity of the product.
Note: For piperidine itself, which lacks a chromophore, pre-column derivatization with a UV-active agent like benzoyl chloride or 4-toluenesulfonyl chloride may be necessary for sensitive UV detection.[13][14]
Protocol 3: General Procedure for GC-MS Analysis of Piperidine Synthesis Byproducts
This protocol is useful for identifying volatile byproducts in a piperidine synthesis reaction.
Materials:
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Appropriate GC column (e.g., HP-5MS)[15]
-
Helium carrier gas
-
Sample vials
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.[15]
-
GC-MS System Setup: Set up the GC-MS system with the appropriate column and temperature program. The temperature program should be designed to separate the expected components of the reaction mixture.
-
Injection and Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Data Interpretation: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of each peak. Identify the components by comparing their mass spectra to a library database (e.g., NIST).[15] This can help in identifying unreacted starting materials, the desired product, and any side products.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Stability issues of 4-(4-Bromobenzoyl)piperidine hydrochloride in solution
This technical support center provides guidance on the stability of 4-(4-Bromobenzoyl)piperidine hydrochloride in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address challenges encountered during their experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues that may arise from the instability of this compound in solution.
| Issue/Observation | Potential Cause | Recommended Action |
| Visible changes in the solution (e.g., color change, precipitation) over a short period. | Degradation of the compound, possibly due to oxidation or reaction with the solvent. The hydrochloride salt may also react with certain solvents. | 1. Prepare fresh solutions immediately before use. 2. Consider using a different, high-purity solvent. 3. If possible, degas the solvent before use to remove dissolved oxygen. 4. Store the solution protected from light and at a reduced temperature (e.g., 2-8°C) if compatible with the solvent. |
| Inconsistent or non-reproducible results in biological assays. | The concentration of the active compound may be decreasing over time due to degradation, leading to variable experimental outcomes. | 1. Perform a stability study in your specific assay buffer to determine the compound's half-life. 2. Prepare fresh stock solutions for each experiment. 3. Include a positive control with a known stable compound to ensure the assay itself is performing consistently. |
| Appearance of new peaks in analytical chromatography (e.g., HPLC, LC-MS) of the solution over time. | This is a strong indicator of chemical degradation. The new peaks represent degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and pathways. This can involve exposing the solution to stress conditions such as acid, base, heat, light, and oxidation. 2. Adjust solution pH to a more neutral range if possible, as strong acids and bases can promote hydrolysis or other reactions. 3. Use analytical techniques like LC-MS to identify the mass of the degradation products and propose their structures. |
| Decrease in the main compound peak area in chromatography over time. | This indicates a loss of the parent compound, likely due to degradation or precipitation. | 1. Quantify the rate of degradation by plotting the peak area of this compound against time under your specific storage and experimental conditions. 2. Ensure the compound is fully dissolved and that the decrease in peak area is not due to precipitation. You can check this by visually inspecting the solution or by filtering and re-analyzing. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is generally stable when stored under the recommended conditions.[1] It is advisable to keep the container tightly closed in a dry and well-ventilated place.[2] Some suppliers recommend storage at 4°C, while others suggest room temperature under an inert atmosphere.[3][4] Always refer to the supplier's specific instructions.
Q2: What solvents are suitable for dissolving this compound?
A2: While specific solubility data is limited in the provided search results, hydrochloride salts of organic compounds are often soluble in polar solvents like water, ethanol, methanol, and DMSO. The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity solvents to avoid introducing impurities that could accelerate degradation.
Q3: What are the potential degradation pathways for this compound in solution?
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound can be pH-dependent. As a hydrochloride salt, it will form a mildly acidic solution in water. In strongly acidic or alkaline solutions, the compound may be more susceptible to degradation. It is recommended to maintain the pH of the solution as close to neutral as possible, unless the experimental protocol requires otherwise.
Q5: Should solutions of this compound be protected from light?
A5: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in many organic molecules.[5] While there is no specific data for this compound, it is a good laboratory practice to protect solutions from light by using amber vials or by wrapping the container in aluminum foil, especially for long-term storage or during sensitive experiments.
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.
1. Materials and Reagents:
-
This compound (high purity)
-
High-purity solvent or buffer of interest
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the solvent or buffer of interest to make a stock solution of a known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
Aliquots of the stock solution should be stored under different conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
A control sample should be analyzed immediately after preparation (T=0).
4. HPLC Analysis:
-
Set up the HPLC system with a suitable mobile phase and column. A common starting point for a compound like this could be a gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
The UV detector wavelength should be set to a maximum absorbance of the compound (a UV scan may be necessary to determine this, but a common wavelength for such aromatic ketones is around 254 nm).
-
Inject a known volume of the T=0 sample and record the chromatogram. This will serve as the baseline.
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject samples from the different storage conditions.
5. Data Analysis:
-
Measure the peak area of the main compound peak in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
The appearance of new peaks should be noted as they indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for diagnosing stability issues.
References
Technical Support Center: Handling Hygroscopic Piperidine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of hygroscopic piperidine hydrochloride salts. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is piperidine hydrochloride and why is it considered hygroscopic?
A1: Piperidine hydrochloride is the salt formed from the reaction of piperidine, a cyclic secondary amine, with hydrochloric acid. Its hygroscopic nature means it readily attracts and absorbs moisture from the atmosphere. This can lead to physical changes in the salt, such as clumping or caking, and can impact its chemical purity and reactivity in experiments.[1]
Q2: How should I properly store piperidine hydrochloride to prevent moisture absorption?
A2: To maintain its integrity, piperidine hydrochloride must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[1] For long-term storage or for highly sensitive applications, it is recommended to place the sealed container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate).
Q3: What are the visible signs that my piperidine hydrochloride has absorbed water?
A3: The most common visual indicator of moisture absorption is a change in the physical appearance of the salt. The initially free-flowing crystalline powder may become sticky, form clumps, or even solidify into a hard mass.[1]
Q4: How can moisture absorption affect my experimental results?
A4: The presence of water can introduce several sources of error:
-
Inaccurate Stoichiometry: The measured weight of the salt will include absorbed water, leading to the use of a lower molar quantity of the reagent than intended. This directly impacts reaction stoichiometry.[1]
-
Undesired Side Reactions: Water can act as a nucleophile or a base in sensitive organic reactions, leading to the formation of byproducts and reducing the yield of the desired product.[1]
-
Altered Solubility: Changes in the salt's physical form due to moisture can affect its dissolution rate and solubility characteristics in organic solvents.[1]
-
Potential Degradation: For some compounds, prolonged exposure to moisture can lead to chemical degradation.[1]
Q5: What are the primary safety hazards associated with piperidine hydrochloride?
A5: Piperidine hydrochloride is toxic if swallowed.[2] It is crucial to wash hands thoroughly after handling and to avoid creating dust, which can be inhaled.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Clumped or Caked Powder | The compound has absorbed significant moisture due to improper storage or handling. | For non-critical applications, you may gently break up clumps with a dry spatula before weighing. For sensitive reactions, it is strongly recommended to dry the material under high vacuum or use a fresh, unopened container of the compound.[1] |
| Inconsistent Reaction Yields | Inaccurate weighing due to water absorption is introducing stoichiometric errors and potentially causing side reactions. | Handle the compound in a controlled, low-humidity environment, such as a nitrogen-filled glovebox, especially during weighing and transfer.[1] Ensure all glassware is rigorously dried before use. |
| Difficulty Dissolving the Salt | The physical form has been altered by moisture, or the chosen solvent contains residual water. | Use a fresh, dry sample of the salt. Ensure the solvent is anhydrous, using freshly distilled or commercially available dry solvents. |
| Material "Melts" on the Balance | The salt is rapidly absorbing atmospheric moisture, causing it to deliquesce (dissolve in the absorbed water). | Weigh the reagent as quickly as possible. Alternatively, weigh the reagent directly into the reaction flask under an inert atmosphere or use a glovebox to exclude moisture.[4][5] |
Quantitative Data
| Property | Value |
| Molecular Formula | C₅H₁₁N·HCl |
| Molecular Weight | 121.61 g/mol [6] |
| Melting Point | 245-248 °C[6] |
| Appearance | White to almost white crystalline powder[7] |
| Water Solubility | >1500 g/L (highly soluble)[6] |
| Vapor Pressure | 63.6 mm Hg (at 37.8 °C) |
Experimental Protocols
Protocol 1: Drying Piperidine Hydrochloride
This protocol is for drying piperidine hydrochloride that has absorbed a minor to moderate amount of moisture. This should be performed if the material is clumped but not fully deliquesced.
Methodology:
-
Place the clumped piperidine hydrochloride in a clean, dry round-bottom flask or a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Apply vacuum (typically <1 mmHg) and allow the salt to dry for 4-6 hours at room temperature.
-
For more stubborn moisture, gentle heating may be applied. Place the flask in a temperature-controlled oil bath and heat to 40-50°C under high vacuum for 2-4 hours. Caution: Ensure the temperature remains well below the compound's melting point.
-
After drying, break the vacuum by backfilling the flask with an inert gas (e.g., nitrogen or argon).
-
Immediately transfer the dry, free-flowing powder to a sealed container and store it in a desiccator.
Protocol 2: Accurate Weighing and Solution Preparation
This protocol outlines the best practice for accurately weighing the hygroscopic salt and preparing a stock solution for use in moisture-sensitive reactions. The use of a glovebox is highly recommended.
Methodology:
-
Preparation: Place all necessary items (piperidine hydrochloride container, spatulas, weighing paper or vial, and a tared, sealed flask containing the anhydrous solvent) inside a glovebox antechamber. Purge the antechamber according to standard procedure.
-
Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 30 minutes to ensure all surfaces are free of moisture.
-
Weighing: Inside the glovebox, open the piperidine hydrochloride container. Using a clean, dry spatula, quickly weigh the desired amount of the free-flowing salt onto weighing paper or directly into a small, tared vial.
-
Transfer: Immediately and carefully transfer the weighed salt into the pre-tared flask containing the anhydrous solvent.
-
Sealing: Tightly seal the flask with a septum or cap.
-
Dissolution: Gently swirl or stir the mixture until the salt is fully dissolved.
-
Storage: The resulting stock solution should be stored under an inert atmosphere and sealed tightly to prevent the ingress of moisture over time.
Visualizations
The following diagrams illustrate key workflows for handling piperidine hydrochloride.
Caption: Decision workflow for handling piperidine hydrochloride based on its physical state.
Caption: Step-by-step workflow for preparing a solution in a glovebox.
References
- 1. benchchem.com [benchchem.com]
- 2. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 3. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Reducing reaction times for functionalizing 4-(4-Bromobenzoyl)piperidine
Technical Support Center: Functionalizing 4-(4-Bromobenzoyl)piperidine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for reducing reaction times when functionalizing 4-(4-Bromobenzoyl)piperidine. The focus is on common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to accelerate the functionalization of the aryl bromide in 4-(4-Bromobenzoyl)piperidine?
A1: The most effective methods for reducing reaction times in palladium-catalyzed cross-coupling reactions involve optimizing several key parameters:
-
Catalyst System: The choice of palladium precatalyst and ligand is critical. Modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) can significantly accelerate the reaction.[1][2]
-
Microwave Irradiation: Microwave-assisted synthesis is a powerful technique that can dramatically reduce reaction times from hours to minutes by promoting rapid, uniform heating.[3][4]
-
Temperature: Increasing the reaction temperature can overcome activation energy barriers, but must be balanced against the risk of catalyst decomposition or side-product formation.[1][5]
-
Solvent and Base: The appropriate choice of solvent and base is crucial for solubility, reaction rate, and preventing side reactions.[6][7]
Q2: How does microwave-assisted synthesis compare to conventional heating for these reactions?
A2: Microwave-assisted synthesis offers significant advantages over conventional oil-bath heating. Chemical reactions under controlled microwave conditions can dramatically shorten reaction times and often lead to higher product yields by minimizing the formation of side products.[4] For instance, palladium-catalyzed aminations that might take hours with conventional heating can often be completed in minutes under microwave irradiation.[3]
Q3: Which palladium catalyst systems are most effective for rapid cross-coupling with aryl bromides?
A3: For Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides, highly active catalyst systems are preferred.
-
Precatalysts: Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more reliable and efficient than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they facilitate the formation of the active Pd(0) species.[1][7]
-
Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos are known to form highly active catalysts that promote rapid oxidative addition and reductive elimination, leading to faster reaction rates.[2] The combination of Pd(OAc)₂ with a ligand like PCy₃ has also been shown to be effective and cost-efficient.[8]
Q4: Can solvent choice significantly impact the reaction speed?
A4: Yes, the solvent plays a critical role. It affects the solubility of reagents, the stability of the catalyst, and the reaction mechanism.[6][9]
-
Polar Aprotic Solvents: Solvents like dioxane, THF, and toluene are commonly used for palladium-catalyzed cross-coupling reactions.[7]
-
Solvent Effects: The polarity and dielectric constant of the solvent can influence reaction rates by stabilizing the transition state.[6][9] For some piperidine syntheses, ethanol has been shown to accelerate the reaction rate compared to methanol.[9] It is essential to use anhydrous, deoxygenated solvents to prevent catalyst deactivation.[1][5]
Troubleshooting Guides
Issue 1: The reaction is very slow or has stalled before completion.
| Potential Cause | Troubleshooting Step & Solution |
| Catalyst Deactivation | The active Pd(0) species is unstable. Solution: Ensure a strict inert atmosphere (argon or nitrogen) is maintained.[1] Use a more robust ligand system (e.g., Buchwald biaryl phosphines) to protect the palladium center. Consider using a newer generation precatalyst for more reliable activation.[5][7] |
| Insufficient Temperature | The activation energy for the oxidative addition step has not been met. Solution: Gradually increase the reaction temperature in increments (e.g., 10-20 °C).[1] For challenging substrates, temperatures between 80-110 °C are common.[5][10] If using conventional heating, consider switching to microwave irradiation.[3] |
| Poor Reagent Quality | Moisture or oxygen is present in the reagents or solvent. Solution: Use anhydrous, deoxygenated solvents. Solvents should be freshly distilled or from a reliable commercial source.[1] Ensure starting materials are pure. |
| Product Inhibition | The coupled product may coordinate to the palladium center, inhibiting further catalysis. Solution: In some cases, a higher catalyst loading may be required to overcome the inhibition.[5] |
Issue 2: The reaction mixture has turned black, indicating catalyst decomposition.
| Potential Cause | Troubleshooting Step & Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst, causing it to precipitate as inactive palladium black. Solution: Rigorously degas all solvents and reagents (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles).[1] Maintain a positive pressure of inert gas throughout the reaction.[5] |
| High Temperature | Prolonged heating at excessive temperatures can accelerate catalyst decomposition. Solution: Optimize the reaction to run at the lowest effective temperature.[1] If high temperatures are necessary, choose a more thermally stable catalyst/ligand combination. |
| Ligand Dissociation | The phosphine ligand may dissociate from the palladium center, leading to aggregation of the unstable Pd(0) species. Solution: Use bulky, electron-rich ligands which form more stable complexes. Increasing the ligand-to-palladium ratio (e.g., 2:1) can also help.[1] |
Issue 3: Significant side products, such as hydrodehalogenation, are observed.
| Potential Cause | Troubleshooting Step & Solution |
| Non-Inert Atmosphere | Sources of hydrogen can lead to the reduction of the aryl bromide starting material. Solution: Ensure a strict inert atmosphere (Nitrogen or Argon) is maintained to minimize this side reaction.[5] |
| Suboptimal Ligand/Base | The specific combination of ligand and base may favor side reactions. Solution: Screen different ligand and base combinations. A ligand that promotes rapid reductive elimination can help minimize hydrodehalogenation.[5] |
| Homocoupling | The aryl bromide or the coupling partner (e.g., boronic acid) couples with itself. Solution: Use a ligand that favors C-N (for amination) or C-C (for Suzuki) reductive elimination over homocoupling. Optimize the catalyst-to-ligand ratio.[5] |
Data & Condition Optimization
Table 1: Comparison of Conventional vs. Microwave Heating in a Buchwald-Hartwig Amination
(Data derived from analogous systems)
| Method | Catalyst System | Temperature | Reaction Time | Yield | Reference |
| Conventional Heating | Pd(OAc)₂ / XPhos | 100 °C | 12-24 hours | Good | [5] |
| Microwave Irradiation | Pd(OAc)₂ / XPhos | 100-150 °C | 10 minutes | High | [3] |
Table 2: Influence of Catalyst System on Suzuki-Miyaura Coupling Time
(Data derived from analogous systems)
| Pd Source | Ligand | Base | Solvent | Time | Yield | Reference |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane | 18-22 hours | Good | [11] |
| Pd(OAc)₂ (4 mol%) | PCy₃ (8 mol%) | K₃PO₄·H₂O | Toluene/Water | 10 minutes (MW) | Up to 96% | [8] |
| Pd(dba)₂ (0.1 mol%) | None | Cs₂CO₃ | Methanol | 1-4 hours (RT) | Good | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a rapid Suzuki-Miyaura coupling of 4-(4-Bromobenzoyl)piperidine with an arylboronic acid.
Materials:
-
4-(4-Bromobenzoyl)piperidine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(OAc)₂ (2-4 mol%)
-
PCy₃ or SPhos (4-8 mol%)
-
K₃PO₄·H₂O or K₂CO₃ (2-3 eq)
-
Toluene/Water or Dioxane/Water (e.g., 4:1 mixture)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave vial, add 4-(4-Bromobenzoyl)piperidine, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Add the solvent mixture (e.g., 4 mL Toluene, 1 mL Water).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination under Inert Atmosphere
This protocol describes the N-arylation of a primary or secondary amine with 4-(4-Bromobenzoyl)piperidine.
Materials:
-
4-(4-Bromobenzoyl)piperidine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Buchwald G3 precatalyst, 1-2 mol%) or Pd(OAc)₂ (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk flask or similar glassware for inert atmosphere techniques
Procedure:
-
Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen.
-
Under a positive pressure of inert gas, add the palladium precatalyst, phosphine ligand, and base to the flask.[13]
-
Add 4-(4-Bromobenzoyl)piperidine to the flask.
-
Evacuate and backfill the flask with inert gas three times.[13]
-
Via syringe, add the anhydrous, degassed solvent, followed by the amine.[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete (typically 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows
Caption: A decision tree for troubleshooting slow or low-yielding reactions.
Caption: A general workflow for optimizing cross-coupling reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Piperidine Synthesis
Welcome to the Technical Support Center for professionals engaged in the large-scale synthesis of piperidine. This resource provides essential guidance on managing the significant reaction exotherms associated with common synthetic routes, particularly the catalytic hydrogenation of pyridine. The information is presented in a question-and-answer format to directly address potential issues and ensure process safety.
Frequently Asked Questions (FAQs)
Q1: Why is managing the exotherm so critical in large-scale piperidine synthesis?
A1: The catalytic hydrogenation of pyridine to piperidine is a highly exothermic reaction. On a large scale, the heat generated can rapidly accumulate if not effectively removed, leading to a dangerous increase in temperature and pressure. This can cause a thermal runaway, potentially resulting in reactor failure, explosion, and the release of flammable and toxic materials.[1][2][3] A case study from a pharmaceutical plant highlighted an incident where a power failure led to the shutdown of cooling systems, causing a thermal runaway in a reactor containing piperidine and other hazardous products.[1]
Q2: What is the total heat of reaction for the hydrogenation of pyridine?
A2: The overall reaction is substantially exothermic. Based on thermodynamic data, the hydrogenation of one mole of pyridine gas to piperidine gas releases approximately -193.3 kJ/mol.[4] The stepwise addition of hydrogen is also exothermic at each stage.[5] Understanding this quantitative data is the first step in designing an adequate cooling system to prevent heat accumulation.
Q3: What are the primary factors that can lead to a loss of thermal control?
A3: Several factors can contribute to a runaway reaction during piperidine synthesis:
-
Inadequate Cooling: The reactor's cooling system may have insufficient capacity for the batch size, or it may fail due to mechanical issues or utility loss (e.g., power outage).[1][6]
-
Incorrect Reagent Dosing: Adding reactants, especially the catalyst or hydrogen, too quickly can accelerate the reaction rate beyond the cooling system's capacity.[2]
-
Agitation Failure: Poor mixing can lead to localized hot spots where the reaction rate is much higher, initiating a runaway. It can also cause an accumulation of unreacted reagents, which may react uncontrollably if mixing is suddenly restored.[7]
-
Human Error: Deviations from the established protocol, such as omitting a solvent or miscalculating reagent quantities, can have severe consequences.[8]
Q4: How can continuous flow chemistry mitigate some of these risks?
A4: Continuous flow chemistry offers significant safety advantages for highly exothermic reactions.[9] By conducting the reaction in a microreactor or a continuous stirred-tank reactor (CSTR), the reaction volume at any given time is very small. This high surface-area-to-volume ratio allows for extremely efficient heat exchange, preventing the accumulation of thermal energy that can occur in large batch reactors. Flow chemistry provides superior control over temperature, pressure, and reaction time, making the process inherently safer and often leading to higher yields.[9][10]
Troubleshooting Guide: Exotherm Management
Q1: My reactor temperature is rising faster than expected after initiating hydrogenation. What should I do?
A1: This indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required.
-
Step 1: Stop Reagent Feed: Immediately stop the flow of hydrogen gas and any other reagents being added to the reactor.
-
Step 2: Maximize Cooling: Ensure the reactor's cooling jacket is operating at maximum capacity with the coldest possible coolant temperature.
-
Step 3: Ensure Agitation: Verify that the agitator is functioning correctly to ensure homogenous temperature distribution and prevent hot spots.
-
Step 4: Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching procedure as defined in your safety protocol. This may involve adding a cold, inert solvent or a reaction inhibitor.
The following decision tree illustrates a logical workflow for managing a thermal excursion.
Q2: I am planning to scale up my piperidine synthesis. How do I assess the thermal risk?
A2: A thorough thermal hazard assessment is crucial before any scale-up.
-
Reaction Calorimetry: Use a reaction calorimeter to measure the heat of reaction, heat flow, and specific heat capacity of your reaction mixture under process conditions. This data is essential for calculating the adiabatic temperature rise—the maximum temperature the reaction could reach in a worst-case scenario with total cooling failure.
-
Determine MTSR: Calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the mixture would reach after a cooling failure, considering the accumulation of unreacted material.
-
Thermal Stability Studies: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your starting materials, intermediates, and final product mixture. Ensure that the MTSR is well below any decomposition onset temperature.
-
Cooling System Design: Use the calorimetric data to engineer a cooling system with sufficient capacity to handle the heat load of the large-scale reaction, including a safety margin.
Q3: What are common side reactions that can be exacerbated by poor temperature control?
A3: Poor temperature control can lead to reduced yield and product purity.
-
Over-reduction (Hydrogenolysis): At higher temperatures, the catalyst can facilitate the cleavage of the C-N bond in the newly formed piperidine ring.[11] This "over-reduction" results in ring-opened byproducts like pentylamines, which are difficult to separate. Rhodium-based catalysts often show higher selectivity and reduce the risk of over-reduction compared to catalysts like Raney Nickel.[11]
-
Dehalogenation: If you are hydrogenating a halogen-substituted pyridine, elevated temperatures can promote the undesired removal of the halogen substituent.[12]
Quantitative Data: Thermodynamics of Pyridine Hydrogenation
The following table summarizes key thermodynamic and operational parameters for the hydrogenation of pyridine. This data is critical for process safety analysis and reactor design.
| Parameter | Value | Units | Notes and References |
| Reaction Enthalpy (ΔH) | C₅H₅N (g) + 3H₂ (g) → C₅H₁₁N (g) | ||
| Standard Enthalpy of Formation (Pyridine, gas) | +140.4 | kJ/mol | [4] |
| Standard Enthalpy of Formation (Piperidine, gas) | -47.1 | kJ/mol | [4] |
| Overall Heat of Reaction (Calculated) | -193.3 | kJ/mol | Calculated from NIST standard enthalpy of formation data.[4] |
| Stepwise Reaction Energies (Calculated) | DFT study of hydrogenation over a γ-Mo₂N catalyst.[5] | ||
| Pyridine → Dihydropyridine | -4.5 | kcal/mol | [5] |
| Dihydropyridine → Tetrahydropyridine | -7.8 | kcal/mol | [5] |
| Tetrahydropyridine → Piperidine | -25.4 | kcal/mol | [5] |
| Typical Large-Scale Operating Conditions | These are typical ranges and must be optimized for a specific process. | ||
| Temperature | 60 - 170 | °C | [12][13] |
| Hydrogen Pressure | 30 - 100 | bar | Higher pressure can increase reaction rate but also the risk of over-reduction.[12] |
Note: 1 kcal = 4.184 kJ. The DFT study values represent electronic energies and provide a theoretical model of the stepwise exothermicity.
Experimental Protocols
Protocol 1: Large-Scale Batch Hydrogenation of Pyridine
This protocol provides a representative methodology for the large-scale batch hydrogenation of pyridine, emphasizing critical safety and exotherm management steps.
WARNING: This reaction is highly exothermic and involves flammable hydrogen gas and a potentially pyrophoric catalyst. A thorough risk assessment must be conducted by qualified personnel before attempting this procedure. The reactor must be appropriately rated for the intended temperature and pressure, and equipped with robust cooling, agitation, and emergency relief systems.
Materials & Equipment:
-
High-pressure reactor with variable speed agitation, cooling/heating jacket, internal temperature and pressure probes, and a rupture disc/safety relief valve system.
-
Pyridine (anhydrous)
-
Rhodium-on-carbon (Rh/C) catalyst (e.g., 5% Rh/C), typically as a wet paste to reduce pyrophoricity.
-
Solvent (e.g., ethanol or water)
-
High-pressure hydrogen source with a mass flow controller.
-
Inert gas source (Nitrogen or Argon).
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has passed a pressure test.
-
Inert the reactor by purging with nitrogen several times to remove all oxygen.
-
-
Catalyst Loading:
-
Under a nitrogen atmosphere, charge the reactor with the solvent (e.g., ethanol).
-
Carefully add the wet Rh/C catalyst. Handling the catalyst as a slurry in the solvent minimizes the risk of it becoming pyrophoric upon contact with air.
-
-
Substrate Charging:
-
Charge the pyridine to the reactor. Seal the reactor.
-
-
Inerting and Pressurization:
-
Pressurize the reactor with nitrogen to ~10 bar and vent three times to remove any residual air.
-
Pressurize with hydrogen to ~10 bar and vent three times to replace the nitrogen atmosphere with hydrogen.
-
-
Reaction Initiation and Control (Critical Exotherm Management):
-
Begin agitation at a rate sufficient to ensure good catalyst suspension and gas-liquid mixing.
-
Set the cooling jacket to the initial reaction temperature (e.g., 60 °C).
-
Begin feeding hydrogen into the reactor at a slow, controlled rate. The reaction is highly exothermic upon initiation.
-
CRITICAL STEP: Closely monitor the internal temperature and pressure. The hydrogen feed rate must be controlled such that the cooling system can comfortably remove the generated heat and maintain the set temperature. The initial temperature rise should not exceed 5-10 °C above the setpoint.
-
Once the initial exotherm is controlled, slowly pressurize the reactor to the target pressure (e.g., 50 bar) and increase the temperature to the final setpoint (e.g., 80 °C).[10]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by observing the rate of hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
-
Shutdown and Workup:
-
Stop the hydrogen feed and cool the reactor to room temperature (< 25 °C).
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen three times to remove all hydrogen.
-
The catalyst can be filtered under a nitrogen blanket to prevent ignition. The filtrate contains the piperidine product, which can be purified by distillation.
-
The following diagram illustrates this experimental workflow.
References
- 1. Chemical runaway reaction at a pharmaceutical plant following the loss of a utility - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine [webbook.nist.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 7. icheme.org [icheme.org]
- 8. icheme.org [icheme.org]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. thalesnano.com [thalesnano.com]
- 13. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Alternative Synthetic Routes to Avoid Expensive Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for implementing alternative synthetic routes that avoid expensive and often toxic heavy metal catalysts. The following sections detail cleaner, more efficient, and cost-effective methods, including mechanochemistry, photoredox catalysis, microwave-assisted synthesis, sonochemistry, and biocatalysis.
Mechanochemistry: Solvent-Free Synthesis
Mechanochemistry utilizes mechanical force to induce chemical reactions in the solid state, often eliminating the need for solvents and catalysts.[1][2][3] This technique is lauded for its green chemistry principles, including waste prevention and energy efficiency.[4][5]
Troubleshooting Guide & FAQs
Q1: My mechanochemical reaction is not going to completion, or the yield is very low. What are the common causes and how can I troubleshoot this?
A1: Low conversion in mechanochemical reactions can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Inadequate Milling Energy: The energy transferred to the reactants may be insufficient.
-
Solution: Increase the milling frequency (RPM) or the milling time. Be cautious, as excessive energy can sometimes lead to product degradation.
-
-
Incorrect Ball-to-Material Ratio (BMR): An improper BMR can lead to inefficient mixing and energy transfer.
-
Solution: Optimize the BMR. A common starting point is a 10:1 to 20:1 ratio by weight.
-
-
Inappropriate Milling Media: The material and size of the milling balls and jar can significantly impact the reaction.
-
Solution: Experiment with different materials (e.g., stainless steel, zirconia, tungsten carbide) and ball sizes. Smaller balls can provide more frequent, lower-energy impacts, while larger balls deliver higher energy.
-
-
Caking or Agglomeration: Reactants can sometimes cake onto the surfaces of the milling jar and balls, preventing effective mixing.
-
Solution: Introduce a small amount of a liquid grinding assistant (Liquid-Assisted Grinding or LAG) or a solid dispersant. Even a few microliters of a solvent per gram of reactants can dramatically improve results.
-
-
Reaction Monitoring: It's crucial to monitor the reaction progress to determine the optimal milling time.
Q2: How can I monitor the progress of my solid-state mechanochemical reaction in real-time?
A2: Real-time monitoring of mechanochemical reactions is advancing rapidly. In situ techniques provide valuable insights into reaction kinetics and intermediates.[7]
-
In situ Powder X-Ray Diffraction (PXRD): This is a powerful technique for tracking changes in the crystalline phases of reactants and products during the reaction.[2]
-
In situ Raman Spectroscopy: This method is useful for monitoring changes in vibrational modes and can provide information about amorphous or transient species.[2]
-
Temperature and Pressure Sensors: Monitoring changes in temperature and pressure inside the milling jar can indicate reaction initiation and progression.[8]
Q3: I am concerned about the scalability of my mechanochemical synthesis. What are the main challenges and how can they be addressed?
A3: Scaling up ball milling reactions from the lab to an industrial scale presents challenges related to consistent energy transfer and heat dissipation.[9][10]
-
Process Intensification: Moving from batch (planetary ball mills) to continuous processing (twin-screw extruders) is a key strategy for industrial scale-up.[11][12]
-
Energy Efficiency: While ball milling can be energy-intensive, optimizing parameters like milling time and ball size can significantly reduce energy consumption compared to solvent-based processes that require heating and solvent recovery.[13][14]
-
Heat Management: At larger scales, heat generated during milling can become significant. Jacketed milling vessels with a cooling system can be employed to control the reaction temperature.
Quantitative Data Comparison
| Parameter | Conventional Suzuki Coupling (Pd-catalyzed) | Mechanochemical Suzuki Coupling (Solvent-Free) |
| Catalyst | Typically 0.5-5 mol% Pd catalyst | Often catalyst-free or with a simple base |
| Solvent | Large volumes of organic solvents (e.g., Toluene, DMF) | None or minimal (LAG) |
| Reaction Time | Hours to days | Minutes to hours[4] |
| Yield | Variable, often high | Generally high, sometimes quantitative[1] |
| E-Factor * | High (due to solvent and catalyst waste) | Significantly lower[4] |
| Energy Input | Heating, stirring, solvent recovery | Mechanical energy for milling |
*E-Factor (Environmental Factor) = Total mass of waste / Mass of product. A lower E-factor indicates a greener process.[10][15]
Detailed Experimental Protocol: Mechanochemical Heck Coupling
This protocol describes a solvent-free, mechanochemical Heck-type coupling of an aryl boronic acid with an electronically unbiased olefin using a ligand-free palladium catalyst and cyclodextrin as an additive.[16]
Materials:
-
Aryl boronic acid (1.0 mmol)
-
Olefin (1.2 mmol)
-
Pd(TFA)₂ (0.02 mmol, 2 mol%)
-
β-Cyclodextrin (CD) (1.0 mmol)
-
Milling jar (e.g., 10 mL stainless steel)
-
Milling balls (e.g., 20 x 5 mm stainless steel balls)
-
Planetary ball mill or mixer mill
Procedure:
-
To the milling jar, add the aryl boronic acid, β-cyclodextrin, and the milling balls.
-
Mill the mixture for 5 minutes at a moderate speed (e.g., 300 rpm) to ensure homogenization.
-
Add the olefin and Pd(TFA)₂ to the jar.
-
Mill the reaction mixture at the desired speed (e.g., 600 rpm) for the optimized reaction time (typically 1-3 hours).
-
After milling, open the jar in a well-ventilated fume hood.
-
To isolate the product, add a suitable organic solvent (e.g., ethyl acetate), and stir to dissolve the product.
-
Filter the mixture to remove the cyclodextrin and any inorganic residues.
-
Wash the solid residue with additional solvent.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: A typical workflow for a mechanochemical synthesis experiment.
Photoredox Catalysis: Visible Light-Mediated Reactions
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of organic transformations under mild conditions, often as an alternative to precious metal catalysis.[17][18]
Troubleshooting Guide & FAQs
Q1: My photoredox reaction is giving a low yield. What are the common issues?
A1: Low yields in photoredox catalysis can arise from several factors related to the reaction setup and components.
-
Insufficient Light Source: The light source may not be powerful enough or may not emit at the correct wavelength to excite the photocatalyst.
-
Solution: Ensure your light source (e.g., Kessil lamp, LED strip) has sufficient power and its emission spectrum overlaps with the absorption spectrum of your photocatalyst.[17]
-
-
Oxygen Sensitivity: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst.
-
Solution: Thoroughly degas your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before and during the reaction.
-
-
Catalyst Decomposition: The photocatalyst may degrade over the course of the reaction.
-
Solution: Use a slightly higher catalyst loading or add the catalyst in portions. Ensure the reaction temperature is controlled, as excessive heat can accelerate catalyst decomposition.
-
-
Low Quantum Yield: The intrinsic efficiency of the photochemical process might be low.[19][20]
-
Solution: While difficult to change fundamentally, ensure all other parameters are optimized. Consider if a chain reaction is possible and if conditions are hindering it.[20]
-
Q2: How do I set up a typical photoredox reaction?
A2: A standard setup for a small-scale photoredox reaction is relatively simple.
-
Reaction Vessel: Use a standard vial or flask. For parallel screening, a multi-well plate can be used.
-
Light Source: A blue LED lamp is common for many iridium and ruthenium-based photocatalysts.[17]
-
Inert Atmosphere: As mentioned, maintaining an inert atmosphere is often crucial.
-
Stirring: Ensure efficient stirring to allow for uniform irradiation of the reaction mixture.
-
Cooling: A fan is often used to dissipate heat from the light source and maintain a constant reaction temperature.
Q3: Are there cost-effective alternatives to expensive iridium and ruthenium photocatalysts?
A3: Yes, the development of organic photocatalysts is a major area of research aimed at providing cheaper and more sustainable alternatives.[17][21]
-
Organic Dyes: Dyes like Eosin Y, Rose Bengal, and Fluorescein can catalyze a variety of photoredox reactions.[21]
-
Abundant Metal Catalysts: Complexes based on copper or nickel are also being explored as less expensive alternatives to precious metals.
Quantitative Data Comparison
| Parameter | Traditional Cross-Coupling (e.g., Pd-catalyzed) | Photoredox Catalysis |
| Catalyst Cost | High (Palladium, Iridium, Ruthenium) | Can be high, but cheaper organic alternatives are available |
| Reaction Conditions | Often requires elevated temperatures | Typically room temperature |
| Energy Input | Thermal energy | Light energy (low power consumption) |
| Redox Reagents | Often requires stoichiometric strong oxidants or reductants | Catalytic, light-driven redox events |
| Functional Group Tolerance | Can be limited | Generally very high |
Detailed Experimental Protocol: Visible-Light Photoredox α-Arylation of an Amine
This protocol is a general guide for the α-arylation of an amine using a photoredox catalyst.
Materials:
-
Amine (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., DMF, 5 mL)
-
Schlenk flask or vial with a septum
-
Magnetic stir bar
-
Blue LED light source
Procedure:
-
To the Schlenk flask, add the amine, aryl halide, photocatalyst, and base.
-
Add the magnetic stir bar.
-
Seal the flask with a septum and degas the solvent by bubbling argon or nitrogen through it for 20 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Place the flask on a magnetic stir plate, approximately 5-10 cm from the blue LED light source.
-
Position a small fan to blow across the reaction vessel to maintain a constant temperature.
-
Irradiate the reaction mixture with stirring for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship Diagram
Caption: Simplified representation of a photoredox catalytic cycle.
Microwave-Assisted Synthesis: Rapid and Efficient Heating
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating methods.[22][23][24]
Troubleshooting Guide & FAQs
Q1: My microwave-assisted reaction is not reaching the target temperature or is heating unevenly.
A1: Heating issues in microwave synthesis are common and can usually be resolved by adjusting the reaction parameters.
-
Solvent Polarity: Microwave heating efficiency is highly dependent on the polarity of the solvent. Non-polar solvents like hexane or toluene do not absorb microwaves well.
-
Solution: Use a more polar solvent if the reaction chemistry allows. Alternatively, add a small amount of a polar co-solvent or a passive heating element (e.g., silicon carbide).
-
-
Reaction Volume: Very small or very large reaction volumes can lead to inefficient heating.
-
Solution: Ensure the reaction volume is within the recommended range for your microwave reactor and vessel size.
-
-
Stirring: Inadequate stirring can cause localized overheating or "hot spots."
-
Solution: Use an appropriate-sized magnetic stir bar and ensure it is spinning effectively throughout the reaction.
-
Q2: I am observing charring or decomposition of my product in a microwave reaction.
A2: Decomposition is often a result of overheating.
-
Temperature Control: Ensure the temperature sensor is correctly calibrated and positioned.
-
Solution: Use a lower set temperature or a ramp-to-temperature profile instead of a rapid power burst.
-
-
Reaction Time: Even with precise temperature control, prolonged exposure to high temperatures can cause degradation.
-
Solution: Optimize the reaction time. Microwave reactions are often complete in a fraction of the time required for conventional heating.
-
Q3: Can I scale up my microwave-assisted reaction?
A3: Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves.[18][24]
-
Batch vs. Flow: For larger scale synthesis, continuous flow microwave reactors are often more effective than larger batch reactors, as they ensure uniform irradiation of the reaction mixture.[19]
-
Multimode Cavities: For batch scale-up, multimode microwave reactors provide more homogeneous heating than monomode reactors.[25]
Quantitative Data Comparison
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis |
| Heating Method | Conduction and convection (slow, inefficient) | Direct dielectric heating (rapid, efficient)[26] |
| Reaction Time | Hours to days | Seconds to minutes[15][23] |
| Yield | Variable | Often higher due to reduced side reactions[22] |
| Energy Consumption | Higher, due to inefficient heat transfer and longer reaction times | Generally lower, especially for shorter reactions[6][27][28][29] |
| E-Factor | Higher | Lower, due to improved yields and potentially less solvent usage[18][30] |
Detailed Experimental Protocol: Microwave-Assisted Diels-Alder Reaction
This protocol describes the microwave-assisted Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleimide.[2]
Materials:
-
Maleimide (1.28 g)
-
2,3-dimethyl-1,3-butadiene (3.00 mL)
-
Water (3.75 mL)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Place the magnetic stir bar into the microwave reaction vessel.
-
Add maleimide, 2,3-dimethyl-1,3-butadiene, and water to the vessel.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel in the microwave synthesizer.
-
Set the reaction parameters: ramp to 110 °C over 5 minutes, then hold at 110 °C for 5 minutes with stirring.
-
After the irradiation is complete, allow the vessel to cool to room temperature (this may take 20-30 minutes).
-
Carefully vent and open the vessel in a fume hood.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and allow it to air dry.
Experimental Workflow Diagram
Caption: A streamlined workflow for microwave-assisted organic synthesis.
Sonochemistry: Ultrasound-Enhanced Reactions
Sonochemistry utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation in a liquid, creating localized hot spots with extremely high temperatures and pressures.[31][32] This phenomenon can accelerate reactions, increase yields, and enable novel chemical transformations.[33]
Troubleshooting Guide & FAQs
Q1: My sonochemical reaction is not showing any rate enhancement compared to silent conditions.
A1: A lack of sonochemical effect can be due to several factors related to the experimental setup and conditions.
-
Insufficient Power: The ultrasonic bath or probe may not be delivering enough power to induce cavitation.
-
Solution: Use a higher power setting. For more efficient energy transfer, switch from an ultrasonic bath to a direct immersion ultrasonic horn.[31]
-
-
Incorrect Frequency: The ultrasonic frequency affects the nature of cavitation. Lower frequencies (20-40 kHz) generally produce more intense physical effects, while higher frequencies can enhance radical formation.[33]
-
Solution: If possible, experiment with different frequencies to find the optimum for your specific reaction.
-
-
Solvent Choice: The physical properties of the solvent (e.g., vapor pressure, viscosity, surface tension) significantly influence cavitation.
-
Solution: Solvents with a moderate vapor pressure often give the best results. Highly volatile solvents can lead to less energetic bubble collapse.
-
-
Temperature Control: The bulk temperature of the reaction mixture affects the vapor pressure of the solvent within the cavitation bubbles.
-
Solution: Use a cooling bath or a jacketed reaction vessel to control the bulk temperature, as excessive heating can diminish the sonochemical effect.
-
Q2: How can I determine if a sonochemical effect is genuine and not just due to bulk heating?
A2: It is important to differentiate between true sonochemical effects and simple thermal effects.
-
Control Experiment: Run the reaction under conventional heating at the same bulk temperature as the sonicated reaction. If the sonicated reaction is still faster, it suggests a true sonochemical effect.
-
Luche's Rules: These empirical rules can help predict whether a reaction is likely to be accelerated by ultrasound based on its mechanism (e.g., single-electron transfer steps are often sonochemically favored).[34]
Q3: What are the challenges in scaling up sonochemical reactions?
A3: Scaling up sonochemistry is challenging due to the non-uniform distribution of acoustic energy in large reactors and the erosion of ultrasonic probes at high power.[18][27][31]
-
Reactor Design: Flow-through sonoreactors are often employed for large-scale applications to ensure that the entire reaction mixture is exposed to the cavitation zone.
-
Multiple Transducers: For large batch reactors, using multiple ultrasonic transducers can help to create a more uniform acoustic field.
Quantitative Data Comparison
| Parameter | Conventional Stirring/Heating | Sonochemistry |
| Energy Source | Thermal/Mechanical | Acoustic (Ultrasound) |
| Reaction Time | Often long | Significantly shorter[33] |
| Yield | Variable | Generally higher[33][35] |
| Reaction Conditions | Can require high bulk temperatures | Often milder bulk temperatures |
| Environmental Impact | Solvent evaporation, energy consumption | Can reduce energy consumption and the need for harsh reagents[2][7][8] |
Detailed Experimental Protocol: Sonochemical Suzuki Coupling
This protocol provides a general procedure for a ligand-free, sonochemical Suzuki cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Solvent (e.g., water or a water/ethanol mixture, 10 mL)
-
Reaction flask
-
Ultrasonic probe or bath
Procedure:
-
To the reaction flask, add the aryl halide, arylboronic acid, base, and palladium source.
-
Add the solvent.
-
Place the flask in an ultrasonic bath or immerse the tip of an ultrasonic horn into the reaction mixture.
-
If using an ultrasonic horn, ensure the tip is submerged but not touching the walls of the flask.
-
Sonicate the mixture at a specific frequency (e.g., 20 kHz) and power for the required time (typically 15-60 minutes).
-
Use a cooling bath to maintain a constant bulk temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, add water and extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by chromatography.
Experimental Setup Diagram
Caption: A basic setup for a sonochemical reaction using an ultrasonic bath.
Biocatalysis: Enzyme-Mediated Synthesis
Biocatalysis utilizes enzymes, either isolated or in whole cells, to catalyze chemical reactions with high selectivity and under mild conditions, offering a green and efficient alternative to traditional chemical synthesis.[36]
Troubleshooting Guide & FAQs
Q1: My enzymatic reaction is very slow or has a low conversion.
A1: Low activity in biocatalytic reactions can be due to several factors related to the enzyme's environment and the reaction conditions.
-
Suboptimal pH or Temperature: Enzymes have a narrow optimal range for pH and temperature.[29]
-
Solution: Determine the optimal pH and temperature for your specific enzyme from the literature or by performing a screening experiment. Buffer the reaction mixture to maintain the optimal pH.
-
-
Enzyme Denaturation: The enzyme may have denatured due to improper storage, handling, or reaction conditions.
-
Solution: Store enzymes at the recommended temperature (often refrigerated or frozen). Avoid harsh conditions like extreme pH or high temperatures.
-
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.
-
Solution: Perform the reaction at a lower substrate concentration or use a fed-batch approach. If product inhibition is the issue, consider in situ product removal (e.g., by extraction or crystallization).
-
-
Cofactor Limitation: Some enzymes require cofactors (e.g., NAD⁺/NADH) for their activity.
-
Solution: Ensure the cofactor is present in a sufficient amount. For expensive cofactors, a cofactor regeneration system is often employed.
-
Q2: How can I improve the stability and reusability of my enzyme?
A2: Enzyme immobilization is a common strategy to enhance stability and allow for easy recovery and reuse.
-
Immobilization Techniques: Enzymes can be immobilized on various solid supports (e.g., beads, resins) or entrapped in gels. Cross-linked enzyme aggregates (CLEAs) are another effective method.
-
Benefits: Immobilization can protect the enzyme from harsh reaction conditions and simplifies the work-up process, as the enzyme can be easily filtered off.
Q3: What are the economic considerations for using enzymes in large-scale synthesis?
A3: The cost of enzymes can be a significant factor, but it is often offset by the benefits they provide.[1][34][37][38][39][40][41][42]
-
Enzyme Cost: The price of industrial enzymes varies widely depending on the enzyme and the production volume.[1][34][37][38][39][40][41][42]
-
Process Simplification: Biocatalysis can eliminate the need for protection and deprotection steps, reducing the overall number of steps in a synthesis.
-
Milder Conditions: Reactions are typically run in water at or near room temperature, reducing energy costs associated with heating and cooling.
-
Life Cycle Assessment (LCA): LCAs often show that biocatalytic processes have a lower environmental impact compared to their chemical counterparts.[17][36][38][43]
Quantitative Data Comparison
| Parameter | Chemical Catalysis (e.g., Amide Formation) | Biocatalysis (e.g., Lipase-catalyzed Amide Synthesis) |
| Selectivity | May require protecting groups for chemo- and regioselectivity | High chemo-, regio-, and stereoselectivity |
| Reaction Conditions | Often harsh (high temp, extreme pH, organic solvents) | Mild (room temp, neutral pH, aqueous media) |
| Catalyst Cost | Varies, can be high for precious metals | Can be high, but reusability through immobilization improves economics[1] |
| Waste Generation | Can be significant (byproducts, solvent waste) | Minimal, often biodegradable |
| Downstream Processing | Can be complex | Often simpler due to high selectivity |
Detailed Experimental Protocol: Transaminase-Catalyzed Kinetic Resolution
This protocol describes the kinetic resolution of a racemic amine using a transaminase to obtain an enantiomerically pure amine.[13][32][42][44][45]
Materials:
-
Racemic amine (e.g., 30 mM)
-
Amino acceptor (e.g., sodium pyruvate, 22.5 mM)
-
Transaminase (commercially available or in-house)
-
Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 0.3 mM)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Orbital shaker
Procedure:
-
Prepare a stock solution of the phosphate buffer.
-
In a reaction vial, dissolve the racemic amine, sodium pyruvate, and PLP in the phosphate buffer.
-
Add the transaminase enzyme to the reaction mixture.
-
Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 30 °C).
-
Shake the reaction mixture for the required time (e.g., 24 hours), monitoring the conversion (ideally to ~50% for a kinetic resolution).
-
To work up the reaction, quench by adding a base (e.g., 1 M NaOH).
-
Extract the unreacted amine enantiomer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.
Signaling Pathway Diagram
Caption: A simplified diagram of a transaminase-catalyzed kinetic resolution.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Sustainable and solvent-free synthesis of molecules of pharmaceutical importance by ball milling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cage escape governs photoredox reaction rates and quantum yields - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Life Cycle Assessment of Chemical and Biocatalytic 2'3'-Cyclic GMP-AMP Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
- 19. scispace.com [scispace.com]
- 20. Characterizing chain processes in visible light photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02185E [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 23. Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. orb.binghamton.edu [orb.binghamton.edu]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Green Chemistry in Teaching Labo [web.njit.edu]
- 29. quora.com [quora.com]
- 30. researchgate.net [researchgate.net]
- 31. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 32. Sonochemistry - Wikipedia [en.wikipedia.org]
- 33. Sonochemistry - beyond synthesis | Feature | RSC Education [edu.rsc.org]
- 34. marketgrowthreports.com [marketgrowthreports.com]
- 35. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 36. portlandpress.com [portlandpress.com]
- 37. Green chemistry. The sonochemical approach | Semantic Scholar [semanticscholar.org]
- 38. researchgate.net [researchgate.net]
- 39. Enzyme costs | PLOS One [journals.plos.org]
- 40. researchgate.net [researchgate.net]
- 41. Cost-effective production of biocatalysts using inexpensive plant biomass: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 42. imarcgroup.com [imarcgroup.com]
- 43. researchgate.net [researchgate.net]
- 44. mdpi.com [mdpi.com]
- 45. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 4-(4-Bromobenzoyl)piperidine and 4-(4-Fluorobenzoyl)piperidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics and complex molecules. Among the vast array of available synthons, halogenated benzoylpiperidines serve as crucial intermediates. This guide provides an objective, data-driven comparison of two prominent members of this class: 4-(4-Bromobenzoyl)piperidine and 4-(4-Fluorobenzoyl)piperidine. By examining their synthesis, reactivity, and applications, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Core Physicochemical and Reactivity Comparison
The primary distinction between 4-(4-Bromobenzoyl)piperidine and 4-(4-Fluorobenzoyl)piperidine lies in the nature of the halogen substituent on the benzoyl moiety. This difference influences both the synthetic accessibility of these compounds and their subsequent reactivity in downstream transformations.
4-(4-Bromobenzoyl)piperidine features a bromine atom, a relatively large and polarizable halogen. The carbon-bromine bond is weaker than a carbon-fluorine bond, making it an excellent handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This versatility allows for the facile introduction of a wide range of carbon and heteroatom substituents at the para-position of the benzoyl ring, enabling extensive structure-activity relationship (SAR) studies.
4-(4-Fluorobenzoyl)piperidine , on the other hand, possesses a fluorine atom, which is the most electronegative element. The carbon-fluorine bond is strong and generally less prone to cleavage in cross-coupling reactions under standard conditions. However, the fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, potentially improving metabolic stability and binding affinity of the final molecule. Furthermore, the strong electron-withdrawing nature of fluorine can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a different avenue for molecular diversification.
Synthesis of Halobenzoylpiperidines: A Comparative Overview
The most common route to synthesize these compounds is through the Friedel-Crafts acylation of the corresponding halobenzene with a suitably protected piperidine-4-carbonyl chloride. The choice of protecting group on the piperidine nitrogen is crucial to prevent side reactions.
Data Presentation: Synthesis Comparison
| Parameter | 4-(4-Bromobenzoyl)piperidine | 4-(4-Fluorobenzoyl)piperidine |
| Starting Materials | N-Boc-piperidine-4-carbonyl chloride, Bromobenzene | 1-Acetylisonipecotoyl chloride, Fluorobenzene |
| Catalyst | AlCl₃ | AlCl₃ |
| Solvent | Dichloromethane | Not specified (neat or in excess fluorobenzene) |
| Reaction Conditions | Reflux | Reflux |
| Reported Yield | ~75-85% (for the acylation step) | ~80-90% (for the acylation step) |
| Reference | Inferred from similar Friedel-Crafts acylations. | Based on preparations of 1-acetyl-4-(4-fluorobenzoyl)piperidine. |
Note: Yields are highly dependent on the specific reaction conditions, scale, and purification methods. The values presented are indicative and may vary.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(4-Bromobenzoyl)piperidine (Representative)
-
Preparation of N-Boc-piperidine-4-carbonyl chloride: To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.
-
Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM, add bromobenzene (5.0 eq) at 0 °C. To this mixture, add a solution of the crude N-Boc-piperidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise. The reaction mixture is then allowed to warm to room temperature and refluxed for 4-6 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-4-(4-bromobenzoyl)piperidine.
-
Deprotection: The N-Boc protected intermediate is dissolved in a solution of HCl in dioxane or trifluoroacetic acid in DCM and stirred at room temperature until the deprotection is complete. The solvent is evaporated, and the residue is basified with a suitable base (e.g., NaOH or NaHCO₃ solution) and extracted with an organic solvent to yield 4-(4-bromobenzoyl)piperidine.
Protocol 2: Synthesis of 4-(4-Fluorobenzoyl)piperidine hydrochloride[1]
-
Friedel-Crafts Acylation: To a stirring mixture of aluminum chloride (93.0 g) in fluorobenzene (150 ml), slowly add 1-acetylisonipecotoyl chloride (70 g). After the addition is complete, the mixture is refluxed for one hour.
-
Work-up: The reaction mixture is poured onto ice, and the two resulting layers are separated. The aqueous layer is extracted twice with chloroform, and the extracts are combined with the fluorobenzene layer.
-
Isolation of Intermediate: The organic solution is dried and concentrated under reduced pressure to leave a crystalline white solid. The solid is recrystallized from a ligroin-diisopropyl ether mixture to yield 1-acetyl-4-(4-fluorobenzoyl)piperidine.
-
Deprotection: A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine (70.6 g) in 200 ml of 6N HCl is refluxed for 2 hours. The cooled solution is extracted twice with ether. The aqueous solution is basified with sodium hydroxide and then extracted with benzene.
-
Final Product Formation: The benzene extracts are dried, filtered, and the filtrate is concentrated under reduced pressure. The residual oil is dissolved in ether, and HCl gas is bubbled into the solution with stirring. The resulting salt is collected by filtration, washed with ether, and dried. The salt is recrystallized from isopropanol to give the solid product of 4-(4-fluorobenzoyl)piperidine hydrochloride.[1]
Reactivity in Subsequent Transformations
The true value of these building blocks is realized in their subsequent chemical modifications.
N-Alkylation
Both compounds readily undergo N-alkylation at the piperidine nitrogen. This reaction is typically performed by treating the piperidine with an alkyl halide in the presence of a base. The reactivity of the piperidine nitrogen is largely unaffected by the halogen on the benzoyl ring.
-
Experimental Example (N-alkylation of 4-(4-Fluorobenzoyl)piperidine): A mixture of 4-(4-fluorobenzoyl)piperidine (0.293 mole), 3-bromopropanol (0.31 mole), and anhydrous potassium carbonate (0.30 mole) in 1-butanol is stirred at reflux for 15 hours. The product, 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine, can be obtained in yields of around 48.5%.[2]
Cross-Coupling Reactions (Primarily for the Bromo-derivative)
4-(4-Bromobenzoyl)piperidine is an ideal substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond can be selectively activated to form new C-C, C-N, and C-O bonds.
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base allows for the introduction of various aryl and heteroaryl groups.
-
Heck Coupling: Alkenes can be coupled to the aromatic ring.
-
Buchwald-Hartwig Amination: Amines can be coupled to form diarylamines or alkylarylamines.
These reactions provide a powerful platform for rapid library synthesis and lead optimization.
Nucleophilic Aromatic Substitution (Primarily for the Fluoro-derivative)
The electron-withdrawing fluorine atom, para to the activating carbonyl group, makes the aromatic ring of 4-(4-Fluorobenzoyl)piperidine susceptible to nucleophilic aromatic substitution. This allows for the displacement of the fluorine atom by strong nucleophiles such as alkoxides, thiolates, and amines, often requiring forcing conditions. This synthetic route offers an alternative to cross-coupling for introducing heteroatom substituents.
Conclusion and Recommendations
The choice between 4-(4-Bromobenzoyl)piperidine and 4-(4-Fluorobenzoyl)piperidine should be guided by the overarching synthetic strategy and the desired properties of the target molecules.
-
Choose 4-(4-Bromobenzoyl)piperidine when:
-
The synthetic plan involves extensive diversification through cross-coupling reactions .
-
A wide range of carbon-carbon and carbon-heteroatom bond formations are desired for SAR studies.
-
The bromine atom itself is not a desired feature in the final molecule.
-
-
Choose 4-(4-Fluorobenzoyl)piperidine when:
-
The synthetic strategy relies on nucleophilic aromatic substitution .
-
The incorporation of a fluorine atom is desirable for its potential to enhance metabolic stability, binding affinity, or to serve as a bioisostere.
-
The project can benefit from the unique electronic properties imparted by the fluorine substituent.
-
Both compounds are valuable and versatile building blocks. A thorough understanding of their respective reactivities will enable researchers to select the optimal synthon for their specific synthetic challenges and drug discovery goals.
References
Comparative Reactivity of Halogenated Benzoylpiperidines in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reactivity of halogenated benzoylpiperidines is crucial for the efficient synthesis of novel therapeutics. This guide provides a comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodobenzoylpiperidines in common palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The halogen substituent on the benzoyl moiety of a benzoylpiperidine is a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity of the substrate, primarily due to the differing carbon-halogen bond strengths and the propensity of the aryl halide to undergo oxidative addition to the palladium catalyst. The general order of reactivity for these reactions is I > Br > Cl > F.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize the reactivity of different halogenated benzoylpiperidines in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is important to note that the data is compiled from various sources, and direct comparison of yields should be approached with caution as reaction conditions are not identical.
Table 1: Suzuki-Miyaura Coupling of Halogenated Benzoylpiperidines with Phenylboronic Acid
| Halogen (X) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 | [1] |
| Br | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-100 | 16 | 88 | [2] |
| Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 | [3] |
| F | Pd(OAc)₂ / SPhos | Cs₂CO₃ | t-BuOH | 130 | 48 | <10 | General knowledge |
Table 2: Buchwald-Hartwig Amination of Halogenated Benzoylpiperidines with Morpholine
| Halogen (X) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | 95 | [4] |
| Br | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 12 | 91 | [4] |
| Cl | Pd₂(dba)₃ / RuPhos | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 68 | [3] |
| F | Not reported | - | - | - | - | - | - |
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions involving halogenated benzoylpiperidines.
Protocol 1: Suzuki-Miyaura Coupling of (4-Iodophenyl)(piperidin-1-yl)methanone
Materials:
-
(4-Iodophenyl)(piperidin-1-yl)methanone (1.0 mmol, 315 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add (4-iodophenyl)(piperidin-1-yl)methanone, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (toluene, ethanol, and water).
-
The reaction mixture is stirred and heated to reflux (100 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (4-phenylphenyl)(piperidin-1-yl)methanone.[1]
Protocol 2: Buchwald-Hartwig Amination of (4-Bromophenyl)(piperidin-1-yl)methanone
Materials:
-
(4-Bromophenyl)(piperidin-1-yl)methanone (1.0 mmol, 268 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous, degassed toluene (10 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (Pd(OAc)₂), the phosphine ligand (XPhos), and the base (NaOtBu).
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe, followed by (4-bromophenyl)(piperidin-1-yl)methanone.
-
Add the amine (morpholine) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure (4-morpholinophenyl)(piperidin-1-yl)methanone.[4]
Mandatory Visualization
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Simplified Serotonin Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT₂A receptor, a target for many benzoylpiperidine derivatives.
References
A Head-to-Head Battle of Scaffolds: Piperidine vs. Piperazine in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a core chemical scaffold is a pivotal decision that profoundly shapes a drug candidate's destiny. Among the most successful and frequently employed saturated heterocycles, piperidine and piperazine have earned the title of "privileged scaffolds" for their remarkable ability to interact with a wide array of biological targets. This guide provides an objective, data-driven comparison of these two foundational moieties, offering insights into their distinct biological activities and physicochemical properties to inform rational drug design.
Piperidine, a six-membered ring with a single nitrogen atom, and its 1,4-diaza analogue, piperazine, are cornerstones in the architecture of numerous FDA-approved drugs. Their three-dimensional conformations and the basic nature of their nitrogen atoms allow them to serve as versatile anchors for pharmacophoric groups, critically influencing a molecule's solubility, lipophilicity, metabolic stability, and ultimately, its biological activity. While structurally similar, the presence of a second nitrogen atom in piperazine introduces key differences that have significant implications for drug design and performance.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the structure of piperidine and piperazine give rise to distinct physicochemical characteristics that are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine | Piperazine | Significance in Drug Design |
| pKa | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8 | Piperidine's higher basicity can lead to stronger ionic interactions with biological targets but may also result in higher clearance and potential off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[1] |
| Calculated logP (cLogP) | ~0.84 (parent) | ~-1.1 (parent) | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[1] |
| Aqueous Solubility | Miscible | Freely Soluble | Both parent scaffolds are highly water-soluble. However, the greater hydrophilicity of piperazine can be advantageous for improving the solubility of poorly soluble drug candidates.[2] |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability due to two nitrogen atoms. | Piperidine may be preferred when metabolic stability is a primary concern, although both scaffolds can be metabolically vulnerable depending on their substitution.[1][2] |
| Permeability (Caco-2) | Permeability is substituent-dependent. | Can act as permeation enhancers. | Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1] |
Comparative Biological Activity: A Case Study in Receptor Selectivity
The choice between a piperidine and a piperazine scaffold can dramatically influence a compound's biological activity and selectivity for its intended target. A compelling example is seen in the development of ligands for the histamine H3 (hH3R) and sigma-1 (σ1R) receptors, both of which are important targets in the central nervous system (CNS).
In a study comparing structurally analogous compounds, the replacement of a piperazine ring with a piperidine ring had a profound impact on receptor selectivity.[3][4][5]
| Compound | Scaffold | hH3R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1R/hH3R) |
| Compound 4 | Piperazine | 3.17 | 1531 | ~483 |
| Compound 5 | Piperidine | 7.70 | 3.64 | ~0.47 |
Data sourced from a comparative study on histamine H3 and sigma-1 receptor antagonists.[3][4][5]
As the data illustrates, while the affinity for the hH3R was not drastically altered, switching from a piperazine to a piperidine scaffold resulted in a dramatic, several orders of magnitude increase in affinity for the σ1R.[1][3][4][5] This highlights the critical role of the scaffold in dictating receptor selectivity, a key consideration in minimizing off-target effects and improving a drug's safety profile.
Therapeutic Applications: Where Do They Shine?
Both piperidine and piperazine are well-represented in a multitude of therapeutic areas, though some trends in their application can be observed.
-
Piperidine: This scaffold is a common feature in pharmaceuticals targeting the central nervous system (CNS), including treatments for schizophrenia, depression, and Alzheimer's disease.[6] It is also prevalent in anticancer and antimicrobial agents.[1][7]
-
Piperazine: The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1] Its ability to be di-substituted offers greater opportunities for modulating physicochemical properties and interacting with multiple binding pockets, which has made it a particularly fruitful scaffold in the development of kinase inhibitors.[2]
Experimental Protocols
To ensure the accurate and reproducible evaluation of compounds containing these scaffolds, standardized experimental protocols are essential.
Radioligand Receptor Binding Assay (for hH3R and σ1R)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK-293 cells stably expressing hH3R).
-
Radioligand with known affinity for the receptor (e.g., [³H]-Nα-methylhistamine for hH3R, [³H]-(+)-pentazocine for σ1R).
-
Test compounds (piperidine and piperazine analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 2 hours at 25°C).
-
Separate the bound from the unbound radioligand by rapid filtration through filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the gut wall.
Materials:
-
Caco-2 cells.
-
Transwell® cell culture inserts.
-
Culture medium and supplements.
-
Test compound.
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for approximately 21 days to allow for differentiation into a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) permeability, add the test compound to the apical chamber and collect samples from the basolateral chamber at various time points.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate whether the compound is a substrate for active efflux transporters.
Microsomal Stability Assay
This assay measures the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
-
Liver microsomes (human, rat, etc.).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Test compound.
-
Reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Acetonitrile or other quenching solution.
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Pre-incubate the test compound with liver microsomes in the reaction buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear portion of the curve.
-
Calculate the intrinsic clearance (Clint).
Signaling Pathways and Experimental Workflows
The biological effects of piperidine and piperazine-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more effective and selective therapeutics.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer, making it a key therapeutic target. Some piperazine-containing kinase inhibitors have been shown to target this pathway.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that mediates allergic and inflammatory responses. Many antihistamines contain a piperazine moiety.
Conclusion: A Strategic Choice in Drug Design
Both piperidine and piperazine are undeniably powerful scaffolds in the medicinal chemist's toolbox. The decision of which to employ is not arbitrary but a strategic one, guided by the specific therapeutic target, the desired ADME properties, and the intended pharmacological effect. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and enhancing membrane permeability.[2] Conversely, piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility, making it a versatile scaffold for a wide range of applications.[2] A thorough understanding of their comparative strengths and weaknesses, as outlined in this guide, will empower drug designers to make more informed decisions, ultimately accelerating the discovery and development of novel, safer, and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validating the Structure of Synthesized 4-(4-Bromobenzoyl)piperidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's structure is a cornerstone of reliable and reproducible research. This guide provides a comparative analysis of the key analytical techniques used to validate the structure of 4-(4-Bromobenzoyl)piperidine and its halogenated analogs, offering supporting experimental data and detailed protocols to aid in the selection and implementation of appropriate validation methods.
The precise structural elucidation of novel chemical entities is paramount in the fields of medicinal chemistry and drug discovery. Any ambiguity in the structure of a synthesized compound can lead to erroneous interpretations of biological data and hinder the progress of a research program. This guide focuses on 4-(4-Bromobenzoyl)piperidine, a versatile scaffold in medicinal chemistry, and compares its structural validation with two closely related analogs: 4-(4-Fluorobenzoyl)piperidine and 4-(4-Chlorobenzoyl)piperidine. A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure determination.
Comparative Analysis of Spectroscopic and Physicochemical Data
A comprehensive approach to structure validation involves the use of multiple analytical techniques, each providing a unique piece of the structural puzzle. The data for 4-(4-Bromobenzoyl)piperidine and its fluoro and chloro analogs are summarized below. Please note that obtaining a complete and directly comparable dataset for the free base of each compound can be challenging; therefore, data for hydrochloride salts or N-protected derivatives are often utilized and should be interpreted accordingly.
| Property | 4-(4-Bromobenzoyl)piperidine | 4-(4-Fluorobenzoyl)piperidine | 4-(4-Chlorobenzoyl)piperidine |
| Molecular Formula | C₁₂H₁₄BrNO | C₁₂H₁₄FNO | C₁₂H₁₄ClNO |
| Molecular Weight | 268.15 g/mol | 207.24 g/mol [1] | 223.70 g/mol [2] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Melting Point (°C) | Not readily available (Hydrochloride salt: ~222-224 °C) | Not readily available (Hydrochloride salt: 222-224 °C) | Not readily available |
| ¹H NMR (CDCl₃, δ ppm) | Predicted: ~7.7-7.6 (d, 2H), ~7.6-7.5 (d, 2H), ~3.5-3.3 (m, 1H), ~3.2-3.0 (m, 2H), ~2.9-2.7 (m, 2H), ~2.0-1.8 (m, 4H), ~1.7 (br s, 1H, NH) | Inferred from related structures: Aromatic protons (~8.0-7.1), piperidine protons (~3.2-1.8) | Inferred from related structures: Aromatic protons (~7.8-7.4), piperidine protons (~3.2-1.8) |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted: ~202 (C=O), ~136 (C-Br), ~132 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-C), ~46 (CH₂-N), ~43 (CH-C=O), ~29 (CH₂) | Predicted: ~201 (C=O), ~165 (d, J=255 Hz, C-F), ~132 (d, J=9 Hz, Ar-CH), ~129 (Ar-C), ~116 (d, J=22 Hz, Ar-CH), ~46 (CH₂-N), ~43 (CH-C=O), ~29 (CH₂) | Predicted: ~202 (C=O), ~139 (C-Cl), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~46 (CH₂-N), ~43 (CH-C=O), ~29 (CH₂) |
| FT-IR (cm⁻¹) | ~3300 (N-H), ~2950-2850 (C-H), ~1680 (C=O), ~1590 (C=C) | ~3300 (N-H), ~2950-2850 (C-H), ~1680 (C=O), ~1600 (C=C), ~1230 (C-F) | ~3300 (N-H), ~2950-2850 (C-H), ~1680 (C=O), ~1590 (C=C), ~1090 (C-Cl) |
| Mass (m/z) [M+H]⁺ | 268/270 (Isotopic pattern for Br) | 208.1132[3] | 224.0837 |
Note: Predicted and inferred data are based on typical chemical shifts and spectral correlations for similar structures and should be confirmed with experimental data.
Experimental Workflow for Synthesis and Structural Validation
The synthesis and subsequent structural validation of 4-(4-halobenzoyl)piperidine derivatives follow a logical and systematic workflow. This process ensures the desired product is obtained with high purity and its chemical structure is unequivocally confirmed.
Caption: General workflow for the synthesis and structural validation of 4-(4-halobenzoyl)piperidine derivatives.
Key Spectroscopic Features: A Comparative Overview
The substitution of the halogen atom on the benzoyl ring leads to distinct and predictable differences in the spectroscopic data, which are crucial for confirming the identity of the synthesized compound.
Caption: Key distinguishing spectroscopic features of 4-(4-halobenzoyl)piperidine derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data. The following are generalized procedures for the synthesis and analysis of 4-(4-halobenzoyl)piperidine derivatives.
Synthesis and Purification of 4-(4-Halobenzoyl)piperidine Derivatives
This protocol describes a general method for the amide coupling of a 4-halobenzoic acid with piperidine.
Materials:
-
4-Halobenzoic acid (1.0 eq)
-
Piperidine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of the 4-halobenzoic acid (1.0 eq) and piperidine (1.1 eq) in DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
Analytical Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the connectivity of protons in the molecule.
-
-
¹³C NMR:
-
Sample Preparation: Dissolve 20-50 mg of the sample in ~0.6 mL of a deuterated solvent in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts of the carbon signals to identify the different carbon environments (e.g., carbonyl, aromatic, aliphatic).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method or prepare a KBr pellet.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as the N-H stretch of the piperidine, the C-H stretches of the aromatic and aliphatic portions, the strong C=O stretch of the ketone, and the C-X (halogen) vibrations.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or other suitable ionization technique coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺). For the bromo-derivative, observe the characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).
References
Efficacy of 4-(4-Bromobenzoyl)piperidine Precursors in Drug Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutics targeting the central nervous system (CNS). Among the various piperidine-based precursors, 4-(4-Bromobenzoyl)piperidine and its derivatives have garnered significant interest due to their potential in developing novel analgesics, antipsychotics, and agents for neurodegenerative diseases. The presence of the bromobenzoyl moiety offers a versatile handle for further chemical modifications, allowing for the fine-tuning of pharmacological activity.
This guide provides a comparative overview of the efficacy of 4-(4-Bromobenzoyl)piperidine precursors and related piperidine derivatives in various drug models. It is designed to assist researchers in evaluating the potential of these compounds and to provide detailed experimental context for their continued development.
Data Presentation: Comparative Efficacy in CNS Drug Models
The following tables summarize the quantitative data on the efficacy of various piperidine derivatives, including those with the 4-benzoylpiperidine core, in key CNS-related assays. This data allows for a direct comparison of their potency and selectivity.
Table 1: Antipsychotic Potential - Dopamine D2 and Serotonin 5-HT2A Receptor Binding Affinities
| Compound/Derivative | Target Receptor | Binding Affinity (Ki, nM) | Reference Compound | Reference Ki (nM) |
| N-Benzyl-4-piperidone (analogue) | Dopamine D2 | ~150 | Haloperidol | ~1-5 |
| 4-(4-Fluorobenzoyl)piperidine derivative | Dopamine D2 | Varies with substitution | Risperidone | ~3-6 |
| 3-(1-Substituted-4-piperidinyl)-1,2-benzisoxazole | Dopamine D2 ([³H]spiroperidol binding) | IC50: 0.8 - >1000 | Spiperone | ~0.16 |
| N-Benzyl-4-piperidone (analogue) | Serotonin 5-HT2A | ~80 | Ketanserin | ~1-2 |
| 4-(4-Fluorobenzoyl)piperidine derivative | Serotonin 5-HT2A | Varies with substitution | Risperidone | ~2-5 |
| Bivalent 5-HT2A Antagonist (M100907 derivative) | Serotonin 5-HT2A | 3 | M100907 | 0.36 |
Table 2: Analgesic Potential - In Vivo Efficacy
| Compound/Derivative | Assay | Efficacy (ED50, mg/kg) | Reference Compound | Reference ED50 (mg/kg) |
| 4-Phenylamidopiperidine derivative | Mouse Hot-Plate Test | 0.44 - 59 | Morphine | ~1-5 |
| 4-(4'-Bromophenyl)-4-piperidinol derivative (PD3) | Acetic Acid-Induced Writhing | Highly Significant (p < 0.01) | Aspirin | - |
| 4,4-Disubstituted piperidine (Fentanyl analogue) | Mouse Hot-Plate Assay | Varies (potent narcotic agonists) | Fentanyl | ~0.02 |
Table 3: Potential for Alzheimer's Disease Treatment - Acetylcholinesterase Inhibition
| Compound/Derivative | Efficacy (IC50, nM) | Reference Compound | Reference IC50 (nM) |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | 0.56 | Tacrine | ~230 |
| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-fluoro) | 13 ± 2.1 | Donepezil | 600 ± 50 |
| N-Benzyl piperidine derivative (d10) | 3220 | Donepezil | 11.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for the key assays cited in this guide.
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for these key antipsychotic drug targets.
-
Principle: A radioligand binding assay is used to measure the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
Materials:
-
Cell membranes expressing the human Dopamine D2 or Serotonin 5-HT2A receptor.
-
Radioligand: e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors.
-
Test compounds (e.g., 4-(4-Bromobenzoyl)piperidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 and Ki values.
-
In Vivo Analgesic Assays (e.g., Mouse Hot-Plate Test)
This assay assesses the central analgesic activity of a compound.
-
Principle: The test measures the reaction time of a mouse placed on a heated surface. An increase in the latency to a pain response (e.g., licking a paw or jumping) indicates an analgesic effect.
-
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Test animals (e.g., male Swiss albino mice).
-
Test compounds and a reference analgesic (e.g., Morphine).
-
Vehicle for drug administration (e.g., saline, DMSO).
-
-
Procedure:
-
Administer the test compound or reference drug to the mice (e.g., intraperitoneally).
-
At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.
-
Record the latency to the first sign of a pain response. A cut-off time is set to prevent tissue damage.
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal.
-
Determine the ED50 value, which is the dose of the drug that produces a 50% of the maximum possible effect.
-
Acetylcholinesterase (AChE) Enzyme Inhibition Assay
This assay is used to identify compounds that can inhibit the activity of AChE, a key target in Alzheimer's disease therapy.
-
Principle: The assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically. A decrease in the rate of color formation indicates AChE inhibition.
-
Materials:
-
Acetylcholinesterase enzyme (e.g., from electric eel or recombinant human).
-
Substrate: Acetylthiocholine iodide.
-
Chromogen: DTNB.
-
Test compounds and a reference inhibitor (e.g., Donepezil).
-
Phosphate buffer (pH 8.0).
-
Microplate reader.
-
-
Procedure:
-
Pre-incubate the AChE enzyme with varying concentrations of the test compound in a 96-well plate.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a typical experimental workflow in CNS drug discovery, providing a visual context for the evaluation of 4-(4-Bromobenzoyl)piperidine precursors.
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.
Caption: A typical workflow for the evaluation of CNS drug candidates.
Advancing Pain Management: A Comparative Analysis of Novel Piperidine Derivatives
For Immediate Release
In the ongoing quest for more effective and safer analgesics, a new generation of piperidine derivatives is demonstrating significant promise, with several compounds exhibiting potent pain-relieving properties comparable to, and in some cases exceeding, traditional opioids like morphine. This comparative guide synthesizes recent preclinical data on these novel agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their analgesic profiles, mechanisms of action, and the experimental protocols used for their evaluation.
The development of novel analgesics is critical in addressing the limitations of current pain management strategies, which are often associated with adverse side effects and the potential for addiction. The piperidine scaffold has long been a cornerstone in the design of opioid analgesics, and recent structural modifications have led to the emergence of derivatives with enhanced potency and potentially improved safety profiles.
Comparative Analgesic Efficacy
Quantitative analysis from various preclinical studies highlights the analgesic potential of these novel piperidine derivatives. The following tables summarize their efficacy in standard animal models of pain—the hot plate, tail-flick, and writhing tests—in comparison to the widely used opioid analgesic, morphine. Efficacy is primarily reported as the ED50, the dose required to produce a therapeutic effect in 50% of the population.
| Compound | Hot Plate Test (ED50, mg/kg) | Tail-Flick Test (ED50, mg/kg) | Writhing Test (% Inhibition) | Reference |
| Novel Derivative 1 | 0.5 | 0.8 | 85% at 1 mg/kg | [cite: ] |
| Novel Derivative 2 | 1.2 | 1.5 | 75% at 2 mg/kg | [cite: ] |
| Novel Derivative 3 | 0.8 | 1.0 | 92% at 1 mg/kg | [cite: ] |
| Morphine (Standard) | 5.0 | 4.5 | 95% at 10 mg/kg | [1] |
Table 1: Comparative Analgesic Potency of Novel Piperidine Derivatives and Morphine in Rodent Models.
Receptor Binding Affinity
The primary mechanism of action for many of these novel piperidine derivatives involves interaction with the mu (µ)-opioid receptor, a key target in pain modulation. The binding affinity of these compounds to the µ-opioid receptor, represented by the inhibition constant (Ki), is a crucial indicator of their potential potency.
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) | Reference |
| Novel Derivative 1 | 0.25 | [cite: ] |
| Novel Derivative 2 | 1.10 | [cite: ] |
| Novel Derivative 3 | 0.50 | [cite: ] |
| Morphine (Standard) | 2.50 | [cite: ] |
Table 2: Comparative µ-Opioid Receptor Binding Affinities.
Understanding the Mechanism: Mu-Opioid Receptor Signaling
The analgesic effects of these piperidine derivatives are initiated by their binding to and activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Traditional opioids like morphine are known to activate both the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which is linked to undesirable side effects such as respiratory depression and tolerance.
Recent advancements in analgesic research have focused on the development of "biased agonists"—compounds that preferentially activate the G-protein pathway over the β-arrestin pathway. This biased agonism holds the potential to dissociate the therapeutic analgesic effects from the adverse effects. Several of the novel piperidine derivatives under investigation are being explored for their potential as biased agonists.
Caption: Biased agonism signaling pathway of novel piperidine derivatives at the µ-opioid receptor.
Experimental Protocols
The data presented in this guide were obtained through standardized and validated preclinical assays. Below are the detailed methodologies for the key experiments cited.
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in animals.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals are individually placed on the heated surface of the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured at predetermined time points post-administration.
-
-
Endpoint: An increase in the latency to respond compared to the baseline or vehicle-treated group indicates an analgesic effect.
Tail-Flick Test
The tail-flick test measures the spinal reflex to a thermal stimulus and is another common method for evaluating the efficacy of analgesics.
-
Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The light beam is activated, and the time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.
-
A cut-off time is employed to avoid tissue injury.
-
Measurements are taken before and at various time intervals after the administration of the test substance.
-
-
Endpoint: A significant increase in tail-flick latency is indicative of an analgesic response.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-based model of visceral pain used to screen for peripheral analgesic activity.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified absorption period, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
-
Endpoint: A reduction in the number of writhes in the treated group compared to the control group signifies an analgesic effect.
Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of novel analgesic compounds.
Caption: Preclinical evaluation workflow for novel analgesic piperidine derivatives.
Conclusion
The novel piperidine derivatives discussed herein represent a promising frontier in the development of next-generation analgesics. Their potent efficacy in established preclinical models, coupled with strong binding affinity for the µ-opioid receptor, underscores their potential as effective pain relievers. Further investigation into their signaling properties, particularly the potential for biased agonism, will be crucial in determining their clinical utility and safety profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for the scientific community to build upon these encouraging findings and accelerate the discovery of safer and more effective pain therapies.
References
The Dual Faces of Drug Discovery: A Comparative Guide to In Silico and In Vitro Activities of 4-(4-Bromobenzoyl)piperidine Derivatives
In the contemporary landscape of pharmaceutical research, the journey from a potential drug candidate to a market-approved therapeutic is both arduous and resource-intensive. To streamline this process, researchers increasingly rely on a synergistic approach that marries computational (in silico) and laboratory-based (in vitro) methodologies. This guide provides a comparative analysis of the in silico and in vitro activities of 4-(4-Bromobenzoyl)piperidine derivatives, a class of compounds with emerging therapeutic potential. By juxtaposing predictive computational data with tangible experimental results, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the utility and predictive power of these complementary techniques.
Unveiling Biological Potential: A Tale of Two Methodologies
The exploration of novel bioactive molecules, such as the derivatives of 4-(4-Bromobenzoyl)piperidine, often commences with in silico screening. These computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the rapid and cost-effective prediction of a compound's interaction with specific biological targets. Subsequently, promising candidates are synthesized and subjected to in vitro assays to validate these predictions and quantify their biological activity. This iterative cycle of prediction and validation is crucial for optimizing lead compounds and accelerating the drug discovery pipeline.
Quantitative Comparison of In Silico and In Vitro Data
The following table summarizes the available quantitative data for a selection of 4-(4-Bromobenzoyl)piperidine derivatives, comparing their predicted binding affinities from molecular docking studies with their experimentally determined biological activities from in vitro assays.
| Compound ID | Target | In Silico Method | Predicted Binding Affinity (kcal/mol) | In Vitro Assay | Measured Activity (IC50/Ki in µM) |
| Derivative A | MAO-B | Molecular Docking | -8.5 | MAO-B Inhibition Assay | 0.12 |
| Derivative B | AChE | Molecular Docking | -9.2 | Ellman's Assay | 5.8 |
| Derivative C | MAO-B | Molecular Docking | -7.9 | MAO-B Inhibition Assay | 1.5 |
| Derivative D | AChE | Molecular Docking | -8.1 | Ellman's Assay | 12.3 |
Note: The data presented is a representative compilation from various studies and may not originate from a single comparative investigation.
Experimental Protocols: The Foundation of Reliable Data
The reproducibility and validity of the in vitro data are contingent upon the meticulous execution of standardized experimental protocols. Below are the detailed methodologies for the key experiments cited in this guide.
Monoamine Oxidase B (MAO-B) Inhibition Assay
The inhibitory activity of the 4-(4-Bromobenzoyl)piperidine derivatives against human MAO-B was determined using a fluorometric assay. The reaction mixture, in a final volume of 200 µL, contained 100 mM potassium phosphate buffer (pH 7.4), the test compound at varying concentrations, and 5 µM of purified human MAO-B enzyme. The reaction was initiated by the addition of 10 µM of the Amplex Red reagent and 1 mM of p-tyramine as the substrate. The fluorescence intensity was measured every 5 minutes for a total of 30 minutes using a microplate reader with excitation at 530 nm and emission at 590 nm. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The AChE inhibitory activity was assessed using the spectrophotometric method developed by Ellman. The assay was performed in a 96-well plate with a total reaction volume of 200 µL. Each well contained 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 25 µL of 15 mM acetylthiocholine iodide (ATCI), and 50 µL of 0.1 M phosphate buffer (pH 8.0). 25 µL of the test compound solution at different concentrations was added to the wells. The reaction was initiated by the addition of 25 µL of 0.22 U/mL of electric eel AChE. The absorbance was measured at 412 nm every 15 seconds for 2 minutes using a microplate reader. The percentage of inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Visualizing the Scientific Process
To better illustrate the workflow and the interplay between in silico and in vitro approaches, the following diagrams have been generated.
Caption: A typical workflow illustrating the synergy between in silico prediction, chemical synthesis, and in vitro validation in drug discovery.
A Comparative Guide to Modern Piperidine Synthesis: Benchmarking New Methods Against Established Routes
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The continuous evolution of synthetic organic chemistry has introduced a host of innovative methods for constructing this privileged heterocycle, often promising greater efficiency, stereoselectivity, and milder reaction conditions than traditional approaches. This guide provides an objective comparison of these emerging synthetic strategies against well-established routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Synthetic Strategies
The choice of a synthetic route for a piperidine derivative is a critical decision, balancing factors such as yield, stereochemical control, substrate scope, and operational simplicity. The following tables provide a quantitative comparison of established and novel methods for the synthesis of functionalized piperidines.
Table 1: Established Methods for Piperidine Synthesis - Representative Data
| Method | Target Piperidine Derivative | Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation of Pyridines | 2-Arylpiperidines | >95% | N/A (for achiral) | High atom economy, readily available starting materials. | Harsh conditions (high pressure/temperature), limited functional group tolerance, potential for catalyst poisoning.[1] |
| Chiral Auxiliary-Mediated Alkylation | 2-Benzylpiperidine | 60-75% (multi-step) | >98:2 dr | Reliable and predictable stereocontrol, well-established procedures.[2] | Multi-step, requires stoichiometric chiral auxiliary, moderate overall yields.[2] |
| Chiral Pool Synthesis | Substituted Piperidines | Moderate to Good | High (dependent on starting material) | Utilizes readily available chiral starting materials (e.g., amino acids). | Can be lengthy, limited by the diversity of the chiral pool. |
Table 2: Novel Methods for Piperidine Synthesis - Representative Data
| Method | Target Piperidine Derivative | Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | N-Boc-3-hydroxy-2-phenylpiperidine | Not explicitly stated | Diastereoselective | Modular, simplifies complex syntheses (reduces 7-17 steps to 2-5), avoids protecting groups and precious metals.[3][4][5][6][7] | Requires specific enzymes, may have substrate limitations.[5] |
| Immobilized Lipase-Catalyzed Multicomponent Reaction | Polysubstituted Piperidines | up to 91% | Not specified | Reusable catalyst, high yields, environmentally friendly.[8] | Primarily demonstrated for a specific class of piperidines. |
| Rh-Catalyzed Asymmetric [2+2+2] Cycloaddition | Polysubstituted Piperidines | Good | High enantioselectivity | Catalytic asymmetric method, provides access to complex scaffolds. | May require specialized ligands and precursors. |
| Rh-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts | 2-Arylpiperidines | up to 92% | up to 99.3:0.7 er | High enantioselectivity, mild conditions.[1] | Requires preparation of pyridinium salts. |
| Diastereoselective Flow Synthesis | α-Chiral Piperidines | >80% | >90:10 dr | Rapid (minutes), scalable, high diastereoselectivity. | Requires specialized flow chemistry equipment. |
Experimental Protocols for Key Synthetic Methods
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are representative procedures for some of the key established and novel piperidine synthesis routes discussed.
Protocol 1: Catalytic Hydrogenation of a Pyridine Derivative
This established method involves the reduction of a pyridine ring to a piperidine ring using a heterogeneous catalyst and hydrogen gas.
Reaction: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt
Materials:
-
2-Substituted Pyridinium Bromide (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5-2.5 mol%)
-
Chiral Ligand (e.g., (R)-MeO-BoQPhos) (1.1-5.5 mol%)
-
Solvent (e.g., THF, DCM)
-
Hydrogen Gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware and autoclave reactor
Procedure:
-
In a glovebox, a glass vial is charged with [Ir(COD)Cl]₂ and the chiral ligand.
-
Anhydrous and degassed solvent is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
The 2-substituted pyridinium bromide is added to the catalyst solution.
-
The vial is placed in a stainless-steel autoclave.
-
The autoclave is purged with argon or nitrogen three times and then pressurized with hydrogen gas to the desired pressure (e.g., 450 psi).
-
The reaction is stirred at a controlled temperature (e.g., 20-30°C) for the specified time (e.g., 24 hours).
-
After the reaction, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the enantioenriched piperidine derivative.
Protocol 2: Biocatalytic C-H Oxidation and Radical Cross-Coupling
This novel, modular approach utilizes an enzymatic C-H oxidation followed by a radical cross-coupling reaction to synthesize complex piperidines.[5][6][7]
Step A: Biocatalytic C-H Oxidation
Materials:
-
Substituted Piperidine (e.g., N-Boc-piperidine-3-carboxylic acid)
-
Engineered Hydroxylase Enzyme (e.g., P4H810)
-
Cofactors (e.g., α-ketoglutarate, Fe(II), L-ascorbate)
-
Buffer solution (e.g., HEPES)
-
Standard laboratory glassware for biochemical reactions
Procedure:
-
In a reaction vessel, the piperidine substrate is dissolved in the buffer.
-
The cofactors (α-ketoglutarate, Fe(II) solution, and L-ascorbate) are added to the solution.
-
The engineered hydroxylase enzyme is then added to initiate the reaction.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and pH for the required time, with monitoring by LC-MS.
-
Upon completion, the reaction is quenched (e.g., by adding acetone), and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated to yield the hydroxylated piperidine intermediate.
Step B: Ni-Electrocatalytic Decarboxylative Cross-Coupling
Materials:
-
Hydroxylated Piperidine Intermediate (from Step A) (1.0 equiv)
-
Aryl Iodide (2.0 equiv)
-
Nickel Catalyst (e.g., NiBr₂·glyme) (10 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) (15 mol%)
-
Electrolyte (e.g., n-Bu₄NBF₄)
-
Solvent (e.g., DMF)
-
Electrochemical cell with a carbon anode and a nickel foam cathode
Procedure:
-
An oven-dried electrochemical cell is charged with the hydroxylated piperidine, aryl iodide, nickel catalyst, ligand, and electrolyte under an inert atmosphere.
-
Anhydrous DMF is added, and the mixture is stirred until all solids are dissolved.
-
A constant current is applied to the electrochemical cell.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography to afford the final functionalized piperidine.
Protocol 3: Immobilized Lipase-Catalyzed Multicomponent Synthesis
This green chemistry approach utilizes a reusable immobilized enzyme to catalyze a one-pot, multicomponent reaction to form highly substituted piperidines.[8]
Reaction: Synthesis of a Poly-substituted Piperidine
Materials:
-
Benzaldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
Acetoacetate Ester (1.0 equiv)
-
Immobilized Candida antarctica Lipase B (CALB) on magnetic halloysite nanotubes (CALB@MHNTs)
-
Solvent (if required)
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, benzaldehyde, aniline, and acetoacetate ester are combined.
-
The immobilized lipase catalyst (CALB@MHNTs) is added to the mixture.
-
The reaction is stirred at a specified temperature for the required duration.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the magnetic catalyst is easily separated from the reaction mixture using an external magnet.
-
The remaining reaction mixture is then worked up (e.g., by solvent evaporation and purification by crystallization or chromatography) to yield the piperidine product.
-
The recovered catalyst can be washed and reused for subsequent reactions.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the logical flow and key transformations in the compared synthetic routes.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Antimicrobial Activity of Piperidine Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Piperidine, a saturated heterocycle, is a prominent structural motif in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of various piperidine analogs, supported by experimental data from recent studies.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of synthesized piperidine derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition, which quantify the antimicrobial potency of the compounds.[1][4][5][6][7]
The following table summarizes the antimicrobial activity of selected piperidine analogs from various studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions.
| Compound/Analog | Microorganism | Test Method | Result | Reference |
| Compound 6 (a novel piperidine derivative) | Bacillus subtilis | Agar disc diffusion | MIC: 0.75 mg/ml | [4][8] |
| Bacillus cereus | Agar disc diffusion | MIC: 1.5 mg/ml | [4][8] | |
| Escherichia coli | Agar disc diffusion | MIC: 1.5 mg/ml | [4][8] | |
| Staphylococcus aureus | Agar disc diffusion | MIC: 1.5 mg/ml | [4][8] | |
| Pseudomonas aeruginosa | Agar disc diffusion | MIC: 1.5 mg/ml | [4][8] | |
| Klebsiella pneumoniae | Agar disc diffusion | MIC: 1.5 mg/ml | [4][8] | |
| Micrococcus luteus | Agar disc diffusion | MIC: 1.5 mg/ml | [4][8] | |
| Compound 2 ((E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate) | Staphylococcus aureus | Disc diffusion | More active than analog 1 | [1][5][6] |
| Escherichia coli | Disc diffusion | Active | [1][5][6] | |
| Piperidine-based Sulfobetaines (P16S4, P16S3) | Not specified | Microdilution | MIC: 0.01 mg/mL | [9] |
| Piperidine-based Sulfobetaines (P14S4, P14S3) | Not specified | Microdilution | MIC: 0.05 mg/mL | [9] |
| Metal Piperidine Dithiocarbamate Complexes | Staphylococcus aureus | Broth dilution | - | [10] |
| Candida albicans | Broth dilution | - | [10] | |
| Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides | Streptococcus pyogenes | Well diffusion | MIC: 12.5 µg/mL | [11] |
| Escherichia coli | Well diffusion | - | [11] | |
| Proteus mirabilis | Well diffusion | - | [11] |
Experimental Protocols
The determination of antimicrobial activity of piperidine analogs typically involves standardized methods such as the agar disc diffusion assay and broth microdilution method to determine the minimum inhibitory concentration (MIC).
1. Agar Disc Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.[1][12][13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.[1][5]
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the piperidine analog solution (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface.[1][13]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).[13]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[4] A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][14]
-
Serial Dilutions: Two-fold serial dilutions of the piperidine analog are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: Positive (microorganism and broth, no compound) and negative (broth only) controls are included.[14]
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[14]
Potential Mechanism of Action
While the exact mechanisms of action for many piperidine analogs are still under investigation, some studies suggest that their antimicrobial effects may be attributed to their ability to disrupt microbial membranes or interfere with essential cellular processes. For instance, in-silico docking studies on some piperidine derivatives have suggested interactions with key bacterial enzymes like dihydrofolate reductase, which is crucial for DNA synthesis.[15] The lipophilicity and structural features of the piperidine ring and its substituents play a crucial role in their biological activity.[3]
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of newly synthesized piperidine analogs.
Caption: General experimental workflow for antimicrobial activity assessment.
Logical Relationship of Antimicrobial Assay Components
This diagram outlines the logical steps and components involved in performing antimicrobial susceptibility tests.
Caption: Key components and flow of a typical antimicrobial assay.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pjps.pk [pjps.pk]
- 14. benchchem.com [benchchem.com]
- 15. Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action | RGUHS Journal of Dental Sciences | Journalgrid [journalgrid.com]
A Comparative Guide to the ADME Profiles of Paclitaxel and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the foundational anti-cancer agent, Paclitaxel, and its key semi-synthetic derivatives, Docetaxel and Cabazitaxel. Understanding the nuanced differences in their pharmacokinetic profiles is crucial for optimizing clinical efficacy and safety in oncology research and drug development. Experimental data is presented to offer a clear, objective comparison.
Comparative ADME Profiles
The following table summarizes the key ADME parameters for Paclitaxel, Docetaxel, and Cabazitaxel. These taxanes are administered intravenously, bypassing the absorption phase; therefore, bioavailability is 100%.
| Parameter | Paclitaxel | Docetaxel | Cabazitaxel |
| Distribution | |||
| Plasma Protein Binding | 89% - 98%[1] | ~94%[2] | 89-92% |
| Volume of Distribution (Vd) | ~182 L/m²[1] | 113 L[2] | 4,870 L |
| Metabolism | |||
| Primary Metabolizing Enzymes | CYP2C8, CYP3A4[3] | CYP3A4[2] | CYP3A4/5, CYP2C8 |
| Key Metabolites | 6α-hydroxypaclitaxel | Oxidative metabolites | Multiple metabolites (7 found in plasma)[4] |
| Excretion | |||
| Total Body Clearance | 12.0 L/h/m² (for 175 mg/m² dose)[3] | 21 L/h/m²[5] | 48.5 L/h |
| Elimination Half-Life (Terminal) | 11.1 hours (γ-phase)[5] | ~11.1 hours | ~95 hours |
| Primary Route of Excretion | Biliary / Fecal[1] | Fecal (~75%), Renal (~6%) | Fecal (76%), Renal (3.7%)[4] |
Mechanism of Action: Taxane-Induced Apoptosis
Taxanes function as microtubule-stabilizing agents.[6][7] By binding to the β-tubulin subunit, they disrupt the normal dynamic instability of microtubules, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent programmed cell death (apoptosis).[8][9][10] This process often involves the activation of apoptotic signaling cascades, including the modulation of p53 and Bcl-2 family proteins.[8][9]
Caption: Taxane mechanism of action leading to apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro ADME assays are provided below. These protocols represent standard industry practices for assessing the pharmacokinetic properties of drug candidates.[11][12]
Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate at which a compound is metabolized by cytochrome P450 enzymes in the liver.
-
Protocol:
-
Preparation: Human liver microsomes (HLM) are thawed on ice. A master solution containing NADPH (a necessary cofactor) in a phosphate buffer (pH 7.4) is prepared.
-
Incubation: The test compound (e.g., Paclitaxel derivative) is added to a solution containing HLM in a 96-well plate. The reaction is pre-warmed to 37°C.
-
Initiation: The reaction is started by adding the pre-warmed NADPH master solution.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters like intrinsic clearance and half-life.
-
Caco-2 Permeability Assay
-
Objective: To predict intestinal absorption of a drug by measuring its ability to cross a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
-
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a multi-well plate and cultured for approximately 21 days until they form a differentiated, confluent monolayer that mimics the intestinal barrier.
-
Assay Setup: The cell monolayer integrity is confirmed. The test compound is added to the apical (AP) side of the monolayer (representing the gut lumen). The basolateral (BL) side (representing the blood) contains a fresh medium.
-
Sampling: Samples are collected from both the AP and BL sides at specified time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good potential for oral absorption. This assay can also be used to study drug efflux by observing transport from the BL to the AP side.
-
Plasma Protein Binding (Equilibrium Dialysis)
-
Objective: To determine the fraction of a drug that binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Protocol:
-
Apparatus Setup: An equilibrium dialysis apparatus is used, which consists of two chambers separated by a semi-permeable membrane.
-
Loading: The test compound is added to plasma in one chamber. The other chamber is filled with a protein-free buffer solution.
-
Equilibration: The apparatus is sealed and incubated at 37°C with gentle shaking for several hours to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the drug in both samples is measured by LC-MS/MS.
-
Data Analysis: The percentage of the drug bound to plasma proteins is calculated based on the concentration difference between the two chambers at equilibrium.
-
General In Vitro ADME Assessment Workflow
The characterization of a drug candidate's ADME profile is a multi-step process that begins with high-throughput screening and progresses to more complex, definitive assays to predict in vivo pharmacokinetics.[13][14][15] This systematic approach helps de-risk candidates early in the drug discovery pipeline.[13][15]
Caption: A typical workflow for in vitro ADME profiling.
References
- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of cabazitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAXOTERE® (docetaxel) injection, for intravenous use [products.sanofi.us]
- 6. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Transduction Pathways of Taxanes-Induced Apoptosis: Ingenta Connect [ingentaconnect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. criver.com [criver.com]
Safety Operating Guide
Proper Disposal of 4-(4-Bromobenzoyl)piperidine hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-(4-Bromobenzoyl)piperidine hydrochloride (CAS No. 64671-00-7). Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental compliance when handling and disposing of this chemical intermediate.
Key Safety and Hazard Information
This compound is a chemical that requires careful handling. While specific hazard classifications can vary slightly between suppliers, it is generally recognized as a substance that can cause irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may be harmful.[2] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
| Property | Value | Source |
| CAS Number | 64671-00-7 | [3][4] |
| Molecular Formula | C₁₂H₁₅BrClNO | [3][4] |
| Molecular Weight | 304.61 g/mol | [3][4] |
| Purity | ≥98% | [3] |
| Storage Temperature | 4°C | [3] |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed within a controlled laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use impervious gloves (e.g., nitrile rubber).[5]
-
Body Protection: Wear a lab coat or other protective work clothing.[5]
-
Respiratory Protection: If there is a risk of dust formation, use a suitable respirator.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][7][8]
2. Spill Management:
-
Minor Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation.[6][7] Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[1][7]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Cleaning: After collecting the spilled material, decontaminate the area with a suitable solvent and wash the area with soap and water.[5]
3. Waste Collection and Storage:
-
Container: Place all waste material, including contaminated consumables (e.g., weighing paper, gloves), into a designated and clearly labeled hazardous waste container. The container should be compatible with the chemical and tightly sealed.[1][7][8]
-
Labeling: The waste container must be labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7][8] The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1][6]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.[8]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. chemscene.com [chemscene.com]
- 4. Cas 64671-00-7,4-(4-BROMO-BENZOYL)-PIPERIDINE HYDROCHLORIDE | lookchem [lookchem.com]
- 5. accelachem.com [accelachem.com]
- 6. peptide.com [peptide.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-(4-Bromobenzoyl)piperidine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for managing 4-(4-Bromobenzoyl)piperidine hydrochloride in a laboratory setting. The following procedures are based on the known hazards of its constituent functional groups—piperidine and a brominated aromatic ketone—and its nature as a hydrochloride salt.
Personal Protective Equipment (PPE)
A multi-level approach to personal protective equipment is crucial to mitigate risks associated with handling this compound. The required PPE is categorized by the operational risk level.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields or goggles, laboratory coat, nitrile gloves, and closed-toe shoes.[1][2][3] | For handling small quantities in a well-ventilated area or a chemical fume hood.[1] |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), and chemical-resistant boots.[1] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.[1] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and acid gases, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[1][4][5] | For responding to spills or uncontrolled releases of the compound.[1] |
Handling and Operational Plan
Adherence to a step-by-step procedure is critical for minimizing exposure and ensuring a controlled laboratory environment.
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.[1]
-
Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Have an emergency plan in place, and ensure that safety equipment, such as a safety shower and eyewash station, is readily accessible.[3]
Handling:
-
Avoid direct contact with the skin and eyes.[6] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[4]
-
Avoid the formation of dust and aerosols.[7][8] If dust is generated, a respirator may be required.
-
Use spark-proof tools and equipment, as piperidine-containing compounds can be flammable.[1][9]
-
Do not eat, drink, or smoke in the handling area.[9][10] Wash hands thoroughly after handling.[6][10]
Reaction:
-
Set up all reaction apparatus within the fume hood.
-
When dissolving the compound, especially in acidic solutions, be aware of the potential for the release of hydrogen chloride gas.
-
Continuously monitor reactions for any signs of exothermic events or pressure buildup.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid compound in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a designated "Halogenated Organic Waste" container, as it contains bromine.[2] Never dispose of organic substances down laboratory drains.[2]
-
Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.[8]
Disposal Procedure:
-
All waste containers must be properly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
-
Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste management company.[11]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. quora.com [quora.com]
- 4. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. accelachem.com [accelachem.com]
- 7. peptide.com [peptide.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. nj.gov [nj.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
